5-Deoxy-D-ribose
Description
5'-Deoxyribose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R)-2,3,4-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRISBUVHBMJEF-MROZADKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Properties of 5-Deoxy-D-ribose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Deoxy-D-ribose, a deoxypentose sugar, is a vital carbohydrate derivative with significant implications in medicinal chemistry and drug development. Its structural similarity to D-ribose, a fundamental component of nucleic acids, renders it a key building block in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its notable role in the mechanism of action of the widely used chemotherapeutic agent, capecitabine. Detailed experimental protocols for its synthesis and structured data tables for its properties are presented to facilitate research and development in this area.
Introduction
This compound is a monosaccharide in which the hydroxyl group at the C5 position of D-ribose is replaced by a hydrogen atom. This seemingly minor modification has profound effects on its chemical reactivity and biological function. While not as ubiquitous in nature as its parent sugar, this compound serves as a crucial intermediate in the synthesis of modified nucleosides and other therapeutic agents. Its incorporation into drug molecules can enhance their metabolic stability, bioavailability, and target specificity. A prime example of its application is in the structure of capecitabine, an orally administered prodrug that is enzymatically converted to the cytotoxic agent 5-fluorouracil (5-FU) preferentially in tumor tissues. This guide will delve into the synthetic pathways to access this compound, detail its key properties, and elucidate its role in the context of cancer therapy.
Physicochemical Properties
The physical and chemical properties of this compound and its common synthetic intermediate, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, are summarized in the tables below. These data are essential for the handling, characterization, and application of these compounds in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₄ | [1][2] |
| Molecular Weight | 134.13 g/mol | [1][2] |
| Appearance | Viscous liquid | |
| Storage Temperature | -20°C | |
| IUPAC Name | (2R,3R,4R)-2,3,4-trihydroxypentanal | |
| CAS Number | 13039-75-3 |
Table 2: Physicochemical Properties of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₇ | |
| Molecular Weight | 260.24 g/mol | |
| Appearance | White powder | |
| Melting Point | 63-64°C | |
| Solubility | Sparingly soluble in water; readily soluble in ethanol, acetone, and chloroform | |
| CAS Number | 62211-93-2 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from the readily available D-ribose. A common strategy involves the protection of the hydroxyl groups, selective activation of the 5-hydroxyl group, deoxygenation, and subsequent deprotection. The synthesis of the key intermediate, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, is a well-established route, from which this compound can be obtained by deacetylation.
Synthetic Workflow
The overall synthetic scheme from D-ribose to this compound is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound from D-ribose.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound.
Protocol 1: Synthesis of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose
This procedure involves four main steps: protection of D-ribose, activation of the 5-hydroxyl group, reductive deoxygenation, and finally hydrolysis and acetylation.
Step 1: Preparation of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
-
Suspend D-ribose and SnCl₂·2H₂O in acetone and methanol.
-
Add a catalytic amount of concentrated H₂SO₄ and heat the mixture.
-
After the reaction is complete (monitored by TLC), filter the mixture.
-
Neutralize the filtrate with NaHCO₃ solution and filter again.
-
Evaporate the organic solvents and extract the aqueous solution with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the protected ribose derivative.
Step 2: Preparation of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside
-
Dissolve the product from Step 1 in dichloromethane.
-
Add triethylamine and then p-toluenesulfonyl chloride.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water, dry the organic layer over Na₂SO₄, and evaporate to obtain the tosylated product.
Step 3: Preparation of Methyl 2,3-O-isopropylidene-5-deoxy-β-D-ribofuranoside
-
Dissolve the tosylated compound from Step 2 in dimethyl sulfoxide (DMSO).
-
Add sodium borohydride (NaBH₄) and heat the mixture.
-
After the reaction, cool the mixture and pour it into a dilute acetic acid solution.
-
Extract the product with an organic solvent, wash, dry, and evaporate to yield the 5-deoxy intermediate.
Step 4: Preparation of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose
-
Hydrolyze the product from Step 3 using dilute sulfuric acid.
-
After hydrolysis, neutralize the solution and evaporate the solvent.
-
Perform acetylation of the crude this compound using acetic anhydride in pyridine.
-
Work up the reaction mixture to isolate the final product, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.
Protocol 2: Deacetylation of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose (Zemplén Deacetylation)
This protocol describes the final step to obtain this compound.
-
Dissolve the acetylated compound in dry methanol under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution in methanol.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Neutralize the reaction mixture by adding an ion-exchange resin (H⁺ form) until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain pure this compound.
Biological Significance: Role in Capecitabine Metabolism
This compound is a critical structural component of the oral fluoropyrimidine carbamate, capecitabine. Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to the active anticancer agent, 5-fluorouracil (5-FU). This metabolic activation pathway is designed to selectively generate 5-FU at the tumor site, thereby enhancing its efficacy and reducing systemic toxicity.
The enzymatic cascade is as follows:
-
In the liver: Carboxylesterase hydrolyzes capecitabine to 5'-deoxy-5-fluorocytidine (5'-DFCR).
-
In the liver and tumor tissues: Cytidine deaminase converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).
-
In tumor tissues: Thymidine phosphorylase, an enzyme often overexpressed in tumors, converts 5'-DFUR to the active drug, 5-fluorouracil.
The this compound moiety is essential for this targeted delivery mechanism.
Capecitabine Activation Pathway
The metabolic conversion of capecitabine to 5-fluorouracil is illustrated in the following diagram.
Caption: Metabolic activation of capecitabine to 5-fluorouracil.
Conclusion
This compound is a carbohydrate of significant interest due to its role as a synthetic precursor for various therapeutic agents. This guide has provided a detailed overview of its synthesis, starting from D-ribose, and has tabulated its key physicochemical properties. The provided experimental protocols offer a practical foundation for its laboratory preparation. Furthermore, the elucidation of its crucial role in the tumor-targeted activation of the prodrug capecitabine highlights its importance in modern drug design and cancer therapy. The information and diagrams presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and oncology.
References
The Unseen Pathway: A Technical Guide to the Biological Role of 5-Deoxy-D-ribose in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Deoxy-D-ribose, a seemingly obscure pentose sugar, plays a crucial and multifaceted role in bacterial metabolism, detoxification, and potentially in niche adaptation. Arising primarily as a toxic byproduct of radical S-adenosylmethionine (SAM) enzyme activity, bacteria have evolved sophisticated salvage and catabolic pathways to not only neutralize this compound but also to utilize it as a valuable carbon source. This technical guide provides an in-depth exploration of the synthesis, metabolism, and biological significance of this compound in the bacterial kingdom. We present a comprehensive overview of the key metabolic pathways, quantitative data on enzyme kinetics, detailed experimental protocols for core research methodologies, and visual representations of the underlying biochemical and logical relationships. This document is intended to serve as a critical resource for researchers in microbiology, biochemistry, and drug development, offering insights that could inform the discovery of novel antimicrobial targets and biocatalytic applications.
Introduction: The Origin and Significance of this compound
Radical S-adenosyl-L-methionine (SAM) enzymes are ubiquitous across all domains of life, catalyzing a vast array of essential biochemical reactions. A common feature of these enzymes is the generation of a highly reactive 5'-deoxyadenosyl radical, which, upon abstracting a hydrogen atom from a substrate, produces 5'-deoxyadenosine (dAdo) as a byproduct.[1] The accumulation of dAdo can be toxic to bacterial cells, potentially inhibiting the very radical SAM enzymes that produce it. Consequently, bacteria have developed mechanisms to process dAdo, a key step of which is its conversion to this compound or its phosphorylated form, this compound-1-phosphate.[1] This positions this compound as a central, albeit often overlooked, metabolite at the crossroads of primary metabolism and cellular detoxification. Understanding the pathways that govern its fate is therefore critical for a complete picture of bacterial physiology.
Metabolic Fates of this compound: Salvage and Catabolism
Bacteria employ at least two distinct pathways to metabolize this compound: a salvage pathway involving phosphorylation and aldol cleavage, and an oxidative catabolic pathway.
The this compound Salvage Pathway
A widespread strategy for this compound metabolism in bacteria is a three-step salvage pathway that converts it into central metabolic intermediates.[1] This pathway is particularly well-characterized in Bacillus thuringiensis.
The key enzymatic steps are:
-
Phosphorylation: this compound is first phosphorylated at the C1 position by a specific kinase, 5-deoxyribose kinase (DrdK), to yield this compound-1-phosphate (dR1P).
-
Isomerization: dR1P is then isomerized to 5-deoxyribulose-1-phosphate (dRu1P) by the enzyme 5-deoxyribose-1-phosphate isomerase (DrdI).
-
Aldol Cleavage: Finally, dRu1P is cleaved by 5-deoxyribulose-1-phosphate aldolase (DrdA) into dihydroxyacetone phosphate (DHAP) and acetaldehyde.[1] DHAP can directly enter glycolysis, while acetaldehyde can be further metabolized.
The genes encoding these three enzymes are often found clustered in bacterial genomes, suggesting a coordinated functional unit.[1]
References
An In-depth Technical Guide to the 5-Deoxy-D-ribose Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Deoxy-D-ribose, a byproduct of radical S-adenosylmethionine (SAM) enzyme activity, has long been considered a metabolic dead-end. However, recent discoveries have unveiled a dedicated salvage pathway in bacteria responsible for its catabolism, challenging previous assumptions and opening new avenues for research. This technical guide provides a comprehensive analysis of the known this compound metabolic pathway, detailing its enzymatic steps, potential physiological significance, and relevant experimental methodologies. While a dedicated pathway in eukaryotes remains to be elucidated, this document explores potential homologous enzymatic activities. This guide is intended to be a foundational resource for researchers in metabolism, enzymology, and drug development, providing the necessary theoretical and practical information to investigate this emerging area of biochemistry.
Introduction
Deoxy sugars are carbohydrates that have had a hydroxyl group replaced with a hydrogen atom. While 2-deoxy-D-ribose is a well-known component of DNA, other deoxy sugars, such as this compound, have been less studied. This compound is primarily formed from the breakdown of 5'-deoxyadenosine, a toxic byproduct generated by the activity of radical S-adenosylmethionine (SAM) enzymes, which are ubiquitous across all domains of life.[1] The accumulation of 5'-deoxyadenosine can be inhibitory to these essential enzymes, necessitating a mechanism for its removal and detoxification.[2]
Recent research has identified a specific salvage pathway in bacteria that channels this compound into central metabolism, converting a potentially toxic byproduct into useful metabolites.[3] This discovery has significant implications for understanding bacterial metabolism and may present novel targets for antimicrobial drug development. The existence and nature of a similar pathway in eukaryotes are currently unknown, representing a key area for future investigation.
This guide will provide a detailed overview of the bacterial this compound salvage pathway, including the enzymes involved and their mechanisms. It will also discuss the broader context of deoxy sugar metabolism and present experimental protocols that can be adapted to study this pathway.
The Bacterial this compound Salvage Pathway
In bacteria, a three-step enzymatic pathway has been identified that converts this compound into intermediates of central metabolism. This pathway involves the sequential action of a kinase, an isomerase, and an aldolase, encoded by a gene cluster often referred to as the drd (deoxyribose disposal) operon.[3][4]
The overall transformation is as follows:
This compound → this compound-1-phosphate → 5-Deoxy-D-ribulose-1-phosphate → Dihydroxyacetone phosphate + Acetaldehyde
These final products, dihydroxyacetone phosphate and acetaldehyde, can then enter glycolysis and the citric acid cycle, respectively, for energy production or biosynthetic purposes.
Enzymatic Steps and Key Enzymes
The salvage of this compound is initiated by its phosphorylation, followed by isomerization and an aldol cleavage.
Step 1: Phosphorylation
The first committed step is the phosphorylation of this compound at the C1 position, catalyzed by 5-Deoxyribose Kinase (DrdK) . This reaction requires ATP as the phosphate donor.
-
Enzyme: 5-Deoxyribose Kinase (DrdK)
-
Reaction: this compound + ATP → this compound-1-phosphate + ADP
Step 2: Isomerization
The resulting this compound-1-phosphate is then isomerized to 5-deoxy-D-ribulose-1-phosphate by 5-Deoxyribose-1-phosphate Isomerase (DrdI) . This conversion of an aldose to a ketose is a critical step to prepare the molecule for the subsequent aldol cleavage.
-
Enzyme: 5-Deoxyribose-1-phosphate Isomerase (DrdI)
-
Reaction: this compound-1-phosphate ⇌ 5-Deoxy-D-ribulose-1-phosphate
Step 3: Aldol Cleavage
The final step is the cleavage of 5-deoxy-D-ribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and acetaldehyde, a reaction catalyzed by 5-Deoxyribulose-1-phosphate Aldolase (DrdA) . This is a class II aldolase that is notably dependent on manganese for its activity.
-
Enzyme: 5-Deoxyribulose-1-phosphate Aldolase (DrdA)
-
Reaction: 5-Deoxy-D-ribulose-1-phosphate ⇌ Dihydroxyacetone phosphate + Acetaldehyde
Quantitative Data
Currently, detailed kinetic parameters for the enzymes of the this compound salvage pathway are not extensively documented in the literature. The following table summarizes the available information.
| Enzyme | Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) | Organism | Reference |
| 5-Deoxyribulose-1-phosphate Aldolase (DrdA) | 5-Deoxyribulose-1-phosphate | - | - | - | Bacillus thuringiensis | |
| 5-Deoxyribose Kinase (DrdK) | This compound | - | - | - | Bacillus thuringiensis | |
| 5-Deoxyribose-1-phosphate Isomerase (DrdI) | This compound-1-phosphate | - | - | - | Bacillus thuringiensis |
Data for Km and kcat are not yet available in published literature and represent a significant knowledge gap.
Pathway Visualization
The following diagram illustrates the flow of metabolites through the bacterial this compound salvage pathway.
Eukaryotic Metabolism of this compound
A dedicated metabolic pathway for this compound has not yet been identified in eukaryotes. The search for eukaryotic homologs of the bacterial drd enzymes has not yielded definitive candidates, suggesting that if such a pathway exists, it may involve enzymes with different evolutionary origins or that the metabolism of this compound is handled by promiscuous activities of other enzymes.
One area of investigation is the potential involvement of enzymes from the well-established base excision repair (BER) pathway. Some DNA polymerases, such as human DNA polymerase γ and ι, possess 5'-deoxyribose-5-phosphate lyase activity, which is involved in removing the deoxyribose phosphate residue from the 5' end of a DNA strand break. It is conceivable that these or other lyases could have promiscuous activity towards free this compound or its phosphorylated form, although this remains speculative.
Physiological and Pathological Significance
The primary physiological role of the this compound salvage pathway in bacteria is likely the detoxification of 5'-deoxyadenosine, a byproduct of radical SAM enzymes. By salvaging the 5-deoxyribose moiety, bacteria can prevent the toxic accumulation of this byproduct and recycle the carbon for energy and biosynthesis.
In the context of drug development, the enzymes of this pathway could represent novel targets for antimicrobial agents. Inhibiting this pathway could lead to the accumulation of toxic 5'-deoxyadenosine, thereby impairing the function of essential radical SAM enzymes and inhibiting bacterial growth.
In humans, while the metabolic fate of this compound is unclear, some studies have suggested potential biological activities. For instance, 5-deoxy-D-xylose, a structurally similar compound, has been shown to have anti-inflammatory properties. Further research is needed to determine if this compound has similar or other physiological effects.
Experimental Protocols
Detailed, validated protocols for studying the this compound metabolic pathway are still under development. However, established methods for studying other sugar metabolic pathways can be adapted.
Enzyme Assays
5.1.1. 5-Deoxyribose Kinase (DrdK) Assay
A coupled spectrophotometric assay can be used to measure the kinase activity by monitoring the consumption of ATP or the production of ADP. A common method is to couple the production of ADP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.
-
Principle: The ADP produced by the kinase is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.
-
Reaction Mixture:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
5 mM MgCl₂
-
1 mM Phosphoenolpyruvate
-
0.2 mM NADH
-
10 units/mL Pyruvate Kinase
-
20 units/mL Lactate Dehydrogenase
-
Varying concentrations of this compound
-
ATP (to initiate the reaction)
-
Purified DrdK enzyme
-
-
Procedure:
-
Combine all reagents except ATP and the enzyme in a cuvette and incubate at the desired temperature.
-
Add the DrdK enzyme and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time.
-
5.1.2. 5-Deoxyribulose-1-phosphate Aldolase (DrdA) Assay
The activity of the aldolase can be measured in the reverse direction by monitoring the condensation of dihydroxyacetone phosphate (DHAP) and acetaldehyde. A more direct assay for the forward reaction involves coupling the production of DHAP to the oxidation of NADH via glycerol-3-phosphate dehydrogenase.
-
Principle: The DHAP produced by the aldolase is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, with the oxidation of NADH.
-
Reaction Mixture:
-
Buffer (e.g., 50 mM HEPES, pH 7.0)
-
0.2 mM NADH
-
10 units/mL Glycerol-3-phosphate Dehydrogenase
-
Varying concentrations of 5-deoxy-D-ribulose-1-phosphate (substrate)
-
Purified DrdA enzyme
-
-
Procedure:
-
Combine all reagents except the enzyme in a cuvette.
-
Initiate the reaction by adding the DrdA enzyme.
-
Monitor the decrease in absorbance at 340 nm.
-
Metabolomic Analysis
To identify and quantify this compound and its phosphorylated intermediates in biological samples, mass spectrometry-based metabolomics is the method of choice.
-
Sample Preparation:
-
Quench metabolism rapidly (e.g., with liquid nitrogen).
-
Extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
Centrifuge to remove cell debris.
-
Dry the supernatant and resuspend in a suitable solvent for analysis.
-
-
Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides sensitive and specific detection and quantification of polar metabolites like sugar phosphates.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the sugars to make them volatile but can provide excellent separation and identification.
-
-
Workflow Visualization:
Metabolic Flux Analysis
Stable isotope tracing can be employed to determine the flux through the this compound metabolic pathway. By providing cells with a labeled precursor (e.g., ¹³C-labeled this compound), the incorporation of the label into downstream metabolites can be tracked over time using mass spectrometry.
-
Principle: The rate of appearance of the isotopic label in the pathway intermediates and end-products provides a quantitative measure of the metabolic flux.
-
Procedure:
-
Culture cells in a medium containing the stable isotope-labeled substrate.
-
Collect samples at various time points.
-
Perform metabolomic analysis to measure the isotopic enrichment in the metabolites of interest.
-
Use metabolic modeling software to calculate the flux rates.
-
Conclusion and Future Directions
The discovery of a bacterial salvage pathway for this compound has transformed our understanding of this once-neglected metabolite. This three-enzyme pathway provides an elegant solution for detoxifying a harmful byproduct of radical SAM enzyme activity and recycling its carbon framework. For researchers, this opens up a new area of metabolic investigation with potential applications in antibacterial drug discovery.
Significant knowledge gaps remain. The kinetic properties of the DrdK, DrdI, and DrdA enzymes need to be thoroughly characterized. The prevalence and diversity of this pathway across different bacterial species should be explored. Most importantly, the question of whether a similar or analogous pathway exists in eukaryotes is a critical area for future research. The development of specific and robust experimental protocols will be essential to address these questions and to fully elucidate the role of this compound in biology. This technical guide serves as a starting point for these exciting future investigations.
References
The Dawn of Deoxy Sugars: A Technical Chronicle of Discovery and Chemical History
For Immediate Release
This in-depth technical guide delves into the pivotal discoveries and historical evolution of deoxy sugars, a class of carbohydrates fundamental to life's very code. From the foundational work on sugar chemistry to the groundbreaking identification of deoxyribose in nucleic acids, this paper traces the scientific journey that unlocked our understanding of these essential molecules. Primarily aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the key milestones, experimental methodologies, and the brilliant minds that paved the way for modern molecular biology.
A Legacy Etched in Sugar: The Early Pioneers
The story of deoxy sugars is intrinsically linked to the broader history of carbohydrate chemistry. In the late 19th century, the German chemist Emil Fischer laid the groundwork with his monumental work on the structure and synthesis of sugars. Fischer's development of the phenylhydrazine reaction to form crystalline osazone derivatives was a crucial tool for the characterization and differentiation of various sugars.[1][2][3][4][5] This technique allowed for the systematic study of sugar stereochemistry and provided the analytical rigor necessary for future discoveries in the field.
While not directly focused on deoxy sugars in his early work, Fischer's meticulous experimental approach and his establishment of the fundamental principles of sugar chemistry were indispensable for those who followed. His work on the synthesis of glucose and other monosaccharides provided the chemical language and the experimental paradigms that would be adapted for the study of their deoxy counterparts.
The Discovery of Deoxyribose: Unraveling the Backbone of Life
The seminal moment in the history of deoxy sugars arrived in 1929 when Russian-American biochemist Phoebus Levene , working at the Rockefeller Institute for Medical Research, identified a novel sugar component within nucleic acids isolated from the thymus gland. This sugar, which he named deoxyribose , was distinguished from the already known ribose (discovered by Levene in 1909) by the absence of a hydroxyl group at the 2-position of the pentose ring.
Levene's discovery was the culmination of years of painstaking work on the chemical composition of nucleic acids. He correctly identified the three fundamental components of what would later be known as deoxyribonucleic acid (DNA): the deoxyribose sugar, a phosphate group, and the four nitrogenous bases (adenine, guanine, cytosine, and thymine). In a 1935 paper with R.S. Tipson, Levene further elucidated the structure of the DNA backbone, correctly proposing the phosphodiester linkages between the 3' and 5' carbons of adjacent deoxyribose units.
Although Levene is also remembered for his incorrect "tetranucleotide hypothesis," which proposed a simple, repeating four-nucleotide structure for DNA, his fundamental contributions to identifying its chemical constituents, including deoxyribose, were paramount. His work provided the essential chemical foundation upon which Watson and Crick would later build their revolutionary double helix model.
Beyond Deoxyribose: A Diverse Family of Deoxy Sugars
While deoxyribose holds a central place in the history of deoxy sugars due to its role in DNA, it is but one member of a large and diverse family of these modified carbohydrates. Other naturally occurring deoxy sugars, such as L-rhamnose (6-deoxy-L-mannose) and L-fucose (6-deoxy-L-galactose), were also discovered and characterized during this formative period of organic chemistry. These sugars are found in a variety of natural products, including plant glycosides and bacterial cell walls, where they play crucial biological roles.
The synthesis of these and other deoxy sugars presented significant challenges to early organic chemists. The development of methods for the selective deoxygenation of sugar molecules was a major focus of research. Early approaches often involved the use of glycosyl halides and reactions like the Koenigs-Knorr reaction to form glycosidic bonds.
Key Experimental Protocols: A Glimpse into the Past
Recreating the precise experimental conditions of these early discoveries is a challenge, as laboratory practices and reporting standards have evolved significantly. However, based on historical accounts and original publications, we can outline the general methodologies employed.
Table 1: Historical Experimental Protocols for Deoxy Sugar Research
| Experiment | Investigator(s) | General Protocol |
| Osazone Formation for Sugar Characterization | Emil Fischer | 1. A solution of the sugar was heated with an excess of phenylhydrazine in a weakly acidic solution (e.g., acetic acid). 2. The resulting crystalline osazone derivative was isolated by filtration. 3. The melting point and crystalline structure of the osazone were determined and compared to known standards to identify or differentiate the sugar. |
| Isolation and Identification of Deoxyribose | Phoebus Levene | 1. Nucleic acids were isolated from biological sources (e.g., thymus gland). 2. The nucleic acids were subjected to hydrolysis (e.g., using acid or enzymes) to break them down into their constituent components. 3. The resulting mixture was fractionated to separate the sugar component from the phosphate and nitrogenous bases. 4. The isolated sugar was then subjected to chemical analysis, including elemental analysis and comparison of its properties to known sugars, to determine its structure as a deoxy-pentose. |
| Quantitative Analysis of Reducing Sugars (Fehling's Test) | Hermann von Fehling | 1. A standard solution of the reducing sugar was prepared. 2. A known volume of Fehling's solution (an alkaline solution of copper(II) sulfate and potassium sodium tartrate) was heated to boiling. 3. The sugar solution was titrated into the boiling Fehling's solution until the blue color of the copper(II) ions disappeared, and a red precipitate of copper(I) oxide formed. 4. The volume of the sugar solution required to reduce the copper(II) ions was used to calculate the concentration of the reducing sugar. |
Signaling Pathways and Biological Significance
While the initial focus of deoxy sugar research was on their structure and chemical properties, it is now understood that these molecules are involved in a wide array of biological processes, including cell signaling. The metabolic pathways of deoxy sugars like L-fucose and L-rhamnose in bacteria are well-characterized and provide insights into their roles in cell wall biosynthesis and interactions with the environment.
References
Enzymatic Formation of 5-Deoxy-D-ribose: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the enzymatic pathways involved in the formation and metabolism of 5-deoxy-D-ribose and its derivatives. While a direct, dedicated biosynthetic pathway for this compound is not prominently documented, this guide elucidates two key enzymatic systems where 5-deoxyribose moieties are generated and processed. The first is a catabolic pathway in extraintestinal pathogenic Escherichia coli (ExPEC) known as the Dihydroxyacetone Phosphate (DHAP) shunt, which processes 5'-deoxyadenosine to this compound. The second is a specialized biosynthetic pathway in the marine bacterium Salinispora tropica for the production of salinosporamide A, which involves the enzymatic modification of a 5-chloro-5-deoxy-D-ribose intermediate. This document details the enzymes, their catalytic mechanisms, available kinetic data, and relevant experimental protocols. Diagrams of the signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of these biochemical processes.
Introduction
This compound is a deoxy sugar where the hydroxyl group at the C5 position is replaced by a hydrogen atom. Unlike its well-studied counterpart, 2-deoxy-D-ribose, the building block of deoxyribonucleic acid (DNA), the enzymatic routes to this compound are less characterized. However, its occurrence as a metabolic intermediate in certain bacteria points to specific enzymatic machinery for its synthesis and degradation. This guide focuses on two such pathways, providing a technical overview for researchers interested in carbohydrate enzymology, metabolic engineering, and drug discovery.
The Dihydroxyacetone Phosphate (DHAP) Shunt in Escherichia coli
In certain strains of extraintestinal pathogenic E. coli, a metabolic pathway known as the DHAP shunt enables the utilization of 5'-deoxynucleosides as a carbon source. This pathway is particularly relevant to the formation and subsequent catabolism of this compound.
Pathway Overview
The DHAP shunt begins with the cleavage of 5'-deoxyadenosine (5dAdo), a byproduct of S-adenosyl-L-methionine (SAM) metabolism, into adenine and this compound (5dR). The 5dR is then phosphorylated, isomerized, and finally cleaved into central metabolic intermediates.
Enzymes of the DHAP Shunt
The catabolism of this compound in this pathway is carried out by a series of three key enzymes following its formation by a nucleosidase.
| Enzyme | EC Number | Function | Substrate(s) | Product(s) |
| Pfs (MTA/SAH Nucleosidase) | 3.2.2.9 | Cleavage of the glycosidic bond in 5'-deoxynucleosides. | 5'-Deoxyadenosine, H₂O | Adenine, this compound |
| MtnK (5-Deoxyribose Kinase) | 2.7.1.100 | Phosphorylation of this compound. | This compound, ATP | This compound-1-phosphate, ADP |
| MtnA (Isomerase) | 5.3.1.23 | Isomerization of this compound-1-phosphate. | This compound-1-phosphate | 5-Deoxy-D-ribulose-1-phosphate |
| Ald2 (Aldolase) | 4.1.2.62 | Cleavage of 5-deoxy-D-ribulose-1-phosphate. | 5-Deoxy-D-ribulose-1-phosphate | Dihydroxyacetone phosphate, Acetaldehyde |
Table 1: Key enzymes in the formation and metabolism of this compound via the DHAP shunt in E. coli.
Quantitative Data
Kinetic data for the enzymes of the DHAP shunt with respect to 5-deoxyribose and its derivatives are limited. However, a study has shown the kinetic preference of MtnK.
| Enzyme | Substrate | Km | kcat | kcat/Km (M-1s-1) |
| MtnK | This compound | N/A | N/A | 6.3 x 105 |
| 5-Methylthio-D-ribose | N/A | N/A | 0.6 x 105 |
Table 2: Kinetic parameters for E. coli MtnK.[1] N/A: Data not available in the cited literature.
Experimental Protocols
This is a coupled spectrophotometric assay. The production of ADP by the kinase is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
Principle:
-
This compound + ATP --(MtnK)--> this compound-1-P + ADP
-
ADP + Phosphoenolpyruvate (PEP) --(PK)--> ATP + Pyruvate
-
Pyruvate + NADH + H+ --(LDH)--> Lactate + NAD+
-
-
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 100 mM KCl
-
This compound stock solution
-
ATP stock solution
-
PEP stock solution
-
NADH stock solution
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Purified MtnK enzyme
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding a fixed concentration of MtnK.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine Km and Vmax by fitting the initial rate data to the Michaelis-Menten equation.
-
The Salinosporamide A Biosynthetic Pathway in Salinispora tropica
The marine bacterium Salinispora tropica produces salinosporamide A, a potent proteasome inhibitor. The biosynthesis of this natural product involves a pathway that utilizes a 5-chloro-5-deoxy-D-ribose intermediate.
Pathway Overview
A key step in the formation of the chloroethylmalonyl-CoA extender unit for the salinosporamide A polyketide synthase is the oxidation of 5-chloro-5-deoxy-D-ribose. This reaction is catalyzed by the NAD+-dependent dehydrogenase, SalM.
SalM Enzyme Characteristics
SalM is a short-chain dehydrogenase/reductase that exhibits activity towards several pentose and tetrose sugars.
| Enzyme | EC Number | Function | Substrate(s) | Product |
| SalM | N/A | Oxidation of the anomeric carbon of 5-chloro-5-deoxy-D-ribose. | 5-Chloro-5-deoxy-D-ribose, NAD+ | 5-Chloro-5-deoxy-D-ribono-γ-lactone, NADH, H+ |
Table 3: Characteristics of the SalM enzyme from S. tropica. N/A: Not yet assigned.
Quantitative Data
The kinetic parameters of SalM have been determined for its primary substrate and other accepted sugars.[2]
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| 5-Chloro-5-deoxy-D-ribose | 0.017 ± 0.003 | 1.8 ± 0.04 |
| D-Ribose | 18.5 ± 1.7 | 1.4 ± 0.06 |
| D-Erythrose | 2.5 ± 0.4 | 0.9 ± 0.04 |
Table 4: Kinetic parameters for the SalM dehydrogenase.[2]
Experimental Protocols
This is a direct spectrophotometric assay that monitors the production of NADH.
-
Principle: The enzymatic reaction produces NADH, which has a characteristic absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂
-
5-Chloro-5-deoxy-D-ribose stock solution
-
NAD+ stock solution
-
Purified SalM enzyme
-
-
Procedure:
-
In a UV-transparent cuvette or microplate well, prepare a reaction mixture containing assay buffer and NAD+.
-
Add varying concentrations of 5-chloro-5-deoxy-D-ribose.
-
Initiate the reaction by adding a fixed concentration of SalM.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
Determine Km and Vmax by fitting the initial rate data to the Michaelis-Menten equation.
-
Conclusion
The enzymatic formation of this compound is not governed by a single, universal pathway but rather appears in specific metabolic contexts. In ExPEC, it is a transient intermediate in the catabolism of 5'-deoxynucleosides, where it is rapidly phosphorylated and channeled into central metabolism. In S. tropica, a chlorinated derivative of this compound serves as a precursor in a secondary metabolic pathway. The characterization of the enzymes from these pathways, such as the MtnK kinase and the SalM dehydrogenase, provides valuable insights into the biocatalytic potential for modifying the C5 position of ribose. Further research into the prevalence of these pathways and the detailed kinetic and structural analysis of the involved enzymes will undoubtedly open new avenues for metabolic engineering and the development of novel therapeutics.
References
- 1. Utilization of 5’-deoxy-nucleosides as Growth Substrates by Extraintestinal Pathogenic E. coli via the Dihydroxyacetone Phosphate Shunt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of 5-Deoxy-D-ribose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deoxy-D-ribose is a deoxypentose sugar, a derivative of the naturally occurring D-ribose, where the hydroxyl group at the 5-position is replaced by a hydrogen atom.[1] This seemingly minor structural modification has significant implications for its chemical properties and biological relevance. Its primary role in the biopharmaceutical industry is as a key chiral building block in the synthesis of various nucleoside analogues, most notably the anticancer prodrug capecitabine.[2][3] This guide provides a comprehensive overview of the structural characterization of this compound, including its physicochemical properties, spectroscopic data, and its role in synthetic pathways.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₄ | [1] |
| Molecular Weight | 134.13 g/mol | [1] |
| IUPAC Name | (2R,3R,4R)-2,3,4-trihydroxypentanal | |
| CAS Number | 13039-75-3 | |
| Appearance | White solid | |
| Solubility | Soluble in water |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would be essential for confirming its identity and purity.
¹H NMR Spectroscopy (Reference Data for 2-Deoxy-D-ribose in D₂O)
In aqueous solution, deoxyribose exists as a mixture of α- and β-furanose and pyranose anomers. This results in a complex ¹H NMR spectrum with multiple signals for each proton. The following table provides predicted ¹H NMR data for the major anomers of the related 2-Deoxy-D-ribose. The absence of a hydroxymethyl group at the 5-position in this compound would result in a methyl signal (a doublet) and the absence of the characteristic H5' and H5'' signals.
| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| H-1' (α-furanose) | 5.30 | t | 6.6 |
| H-1' (β-furanose) | 5.25 | t | 6.4 |
| H-2'α,β | 1.80-2.01 | m | |
| H-3'α,β | 3.93-4.12 | m | |
| H-4'α,β | 3.86-3.96 | m | |
| H-5'α,β | 3.60-3.78 | m | |
| OH | 4.8 | s (suppressed) |
Note: This is reference data for 2-Deoxy-D-ribose and should be used for comparative purposes only.
¹³C NMR Spectroscopy (Reference Data for 2-Deoxy-D-ribose in D₂O)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The table below shows the expected chemical shifts for the carbons of 2-Deoxy-D-ribose. For this compound, the C5 signal would be shifted significantly upfield to the typical methyl carbon region (around 15-25 ppm).
| Carbon | Chemical Shift (ppm) |
| C1' (α-furanose) | 97.4 |
| C1' (β-furanose) | 97.1 |
| C2' | ~40 |
| C3' | ~72 |
| C4' | ~87 |
| C5' | ~63 |
Note: This is reference data for 2-Deoxy-D-ribose and should be used for comparative purposes only.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be employed. The mass spectrum of the related D-ribose shows characteristic fragmentation patterns involving the loss of water and formaldehyde units. A similar pattern would be expected for this compound, with a molecular ion peak [M]+ at m/z 134.
Expected Fragmentation for this compound:
| m/z | Possible Fragment |
| 134 | [C₅H₁₀O₄]⁺ (Molecular Ion) |
| 116 | [M - H₂O]⁺ |
| 104 | [M - CH₂O]⁺ |
| 86 | [M - H₂O - CH₂O]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining NMR spectra of a deoxy sugar like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Solvent suppression techniques (e.g., presaturation) should be used if residual protonated solvent signals are present.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard (e.g., TMS) or the residual solvent peak.
Mass Spectrometry (MS)
A general procedure for the analysis of a carbohydrate such as this compound by mass spectrometry is outlined below:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent compatible with the ionization technique (e.g., methanol/water for ESI).
-
Ionization:
-
Electrospray Ionization (ESI): Introduce the sample solution into the ESI source. This soft ionization technique is suitable for observing the molecular ion.
-
Electron Ionization (EI): Introduce the sample (often after derivatization to increase volatility) into the EI source. This higher-energy technique will induce fragmentation, providing structural information.
-
-
Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) and relative abundance of the ions.
Role in Synthesis and Biological Pathways
Synthesis of Capecitabine
This compound is a crucial intermediate in the synthesis of capecitabine, an orally administered chemotherapeutic agent. The synthesis involves several key steps, starting from the protection of the hydroxyl groups of a this compound derivative, followed by coupling with 5-fluorocytosine and subsequent modifications.
Pentose Phosphate Pathway
This compound is derived from D-ribose, a central molecule in the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is essential for generating NADPH and the precursors for nucleotide biosynthesis. D-ribose-5-phosphate, an intermediate of the PPP, is the direct precursor to D-ribose.
References
- 1. "Enhancing MS(n) mass spectrometry strategy for carbohydrate analysis: " by Jun Xue, Roger A. Laine et al. [repository.lsu.edu]
- 2. CN102924548A - Synthesis method of capecitabine - Google Patents [patents.google.com]
- 3. Synthesis of Capecitabine with 1,2,3-Triacetyl-5-deoxy-D-ribose_Chemicalbook [chemicalbook.com]
Physicochemical Properties of 5-Deoxy-D-ribose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deoxy-D-ribose, a deoxypentose sugar, serves as a crucial building block in the synthesis of various medicinal compounds, including antiviral and anticancer agents.[1][2] Structurally, it is a derivative of D-ribose where the hydroxyl group at the 5-position is replaced by a hydrogen atom. This modification significantly influences its chemical and biological properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic salvage pathway in bacteria.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its application in chemical synthesis and biological studies.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₄ | [1][3] |
| Molecular Weight | 134.13 g/mol | [1] |
| Appearance | Yellow to dark orange thick oily matter or viscous liquid. | |
| Boiling Point | 294.5 ± 19.0 °C (at 760 mmHg) | |
| Density | 1.314 ± 0.06 g/cm³ | |
| Solubility | Sparingly soluble in water and methanol. | |
| pKa | 12.63 ± 0.20 | |
| Storage Temperature | 2-8°C |
Experimental Protocols
Accurate determination of physicochemical properties is paramount for the successful application of this compound in research and development. The following sections detail the standard methodologies for measuring key properties.
Determination of Melting Point
The melting point of a solid is a measure of its purity. For crystalline solids, a sharp melting range is indicative of high purity. However, this compound is often described as a viscous liquid or oily matter, which may preclude a sharp melting point determination. Should a solid form be obtained, the following capillary method is standard.
Methodology:
-
Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range represents the melting point.
Determination of Solubility
Solubility is a critical parameter for drug development, influencing formulation and bioavailability. The following protocol outlines a method for determining the solubility of a sugar like this compound in a given solvent.
Methodology:
-
Solvent Preparation: A known volume of the solvent (e.g., 100 mL of water or methanol) is placed in a flask.
-
Solute Addition: A pre-weighed amount of this compound is added to the solvent.
-
Equilibration: The mixture is stirred or agitated at a constant temperature until saturation is reached. This can be facilitated by gentle heating and subsequent cooling to the desired temperature to ensure equilibrium.
-
Measurement: The concentration of the dissolved solute is determined. For an unsaturated solution, more solute is added until a saturated solution is formed (i.e., solid remains undissolved). The total mass of the dissolved solute is then recorded. For quantitative analysis, techniques like gravimetry (after solvent evaporation) or chromatography can be used.
Biological Role and Metabolism
This compound is a byproduct of radical S-adenosylmethionine (SAM) enzymes. In some bacteria, a specific salvage pathway exists to metabolize this compound, preventing its accumulation and recycling it into central metabolism.
Bacterial this compound Salvage Pathway
The salvage of 5-deoxyribose in bacteria involves a three-step enzymatic process: phosphorylation, isomerization, and aldol cleavage. This pathway converts this compound into metabolites that can enter glycolysis.
Bacterial salvage pathway for this compound.
This metabolic route highlights the ability of certain bacteria to utilize what would otherwise be a potentially toxic byproduct of enzymatic reactions. The enzymes responsible for this pathway—a kinase, an isomerase, and an aldolase—are often encoded in a gene cluster.
References
The Natural Occurrence of 5-Deoxy-D-ribose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Deoxy-D-ribose is a naturally occurring deoxysugar that, unlike its well-known isomer 2-deoxy-D-ribose, does not form the backbone of DNA. Instead, it arises as a metabolic byproduct of radical S-adenosylmethionine (SAM) enzyme activity, a ubiquitous class of enzymes involved in a wide range of biochemical transformations. This technical guide provides an in-depth overview of the natural occurrence of this compound, focusing on its biosynthesis, its presence in natural products, and the metabolic pathways dedicated to its salvage. Detailed experimental protocols for its quantification and diagrams of relevant biochemical pathways are provided to support further research and development in related fields.
Introduction
This compound is a pentose sugar where the hydroxyl group at the 5-position is replaced by a hydrogen atom. While structurally similar to D-ribose, this modification has significant implications for its biochemical role. It is not a primary component of nucleic acids or a central metabolite in mainstream glycolysis or the pentose phosphate pathway. Instead, its natural occurrence is intrinsically linked to the function of radical SAM enzymes. These enzymes utilize a [4Fe-4S] cluster to reductively cleave S-adenosylmethionine, generating a highly reactive 5'-deoxyadenosyl radical. This radical initiates a variety of chemical reactions, and in the process, 5'-deoxyadenosine is released as a byproduct. The subsequent breakdown of 5'-deoxyadenosine gives rise to this compound, making its presence an indicator of radical SAM enzyme activity.
Biosynthesis and Natural Occurrence
The primary route to the natural formation of this compound is through the degradation of 5'-deoxyadenosine, a byproduct of radical SAM enzymes.[1] The process can be summarized as follows:
-
Radical SAM Enzyme Activity: Radical SAM enzymes catalyze a diverse range of reactions, including methylation, isomerization, and sulfur insertion. A common mechanistic feature is the generation of a 5'-deoxyadenosyl radical from SAM.
-
Formation of 5'-Deoxyadenosine: After the radical-mediated reaction, the 5'-deoxyadenosyl moiety abstracts a hydrogen atom, typically from a substrate or a sacrificial reductant, to form 5'-deoxyadenosine.
-
Cleavage of 5'-Deoxyadenosine: 5'-deoxyadenosine is then cleaved by nucleosidases or phosphorylases to release adenine and this compound or this compound-1-phosphate, respectively.
While this compound is a universal metabolite due to the ubiquity of radical SAM enzymes, its intracellular concentrations are generally kept low by efficient salvage pathways.[1] It has also been identified as a component in the biosynthesis of fluorinated natural products in organisms like Streptomyces cattleya.
Quantitative Data
The intracellular concentration of this compound is typically low due to efficient salvage mechanisms. Direct quantification in unsupplemented cells can be challenging.
| Organism | Condition | Intracellular Concentration of this compound | Reference |
| Bacillus thuringiensis | Grown on minimal medium | Below limit of quantitation | [1] |
| Bacillus thuringiensis | Supplemented with this compound | Massively increased | [1] |
Table 1: Intracellular Concentration of this compound in Bacillus thuringiensis.
Metabolic Salvage Pathway
Bacteria have evolved a dedicated salvage pathway to metabolize this compound, preventing its accumulation and converting it into central metabolites. This pathway consists of three key enzymatic steps.[1]
The end products of this pathway, dihydroxyacetone phosphate and acetaldehyde, are common metabolites that can readily enter central carbon metabolism. DHAP can enter glycolysis, while acetaldehyde can be converted to acetyl-CoA.
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the analysis of this compound in bacterial cells. Optimization may be required for specific sample types and instrumentation.
5.1.1. Materials
-
Bacterial cell culture
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Water, HPLC grade
-
Pyridine, anhydrous
-
Methoxyamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Internal standard (e.g., uniformly labeled 13C-sorbitol)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
Heating block or oven
-
GC-MS system with a suitable column (e.g., DB-5ms)
5.1.2. Method
-
Cell Harvesting and Metabolite Extraction:
-
Harvest bacterial cells from culture by centrifugation at 4°C.
-
Quench metabolism by resuspending the cell pellet in a cold (-20°C) methanol/water (80:20, v/v) solution.
-
Perform cell lysis by sonication or bead beating on ice.
-
Add cold chloroform to the lysate to achieve a final methanol:water:chloroform ratio of 2:1:2 (v/v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper aqueous/methanolic phase containing polar metabolites, including this compound.
-
-
Sample Derivatization:
-
Evaporate the collected supernatant to dryness using a lyophilizer or vacuum concentrator.
-
Add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract.
-
Incubate at 37°C for 90 minutes with shaking to protect the aldehyde group.
-
Add 30 µL of MSTFA (with 1% TMCS) to the sample.
-
Incubate at 37°C for 30 minutes to silylate the hydroxyl groups.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Injector temperature: 250°C
-
Oven program: Start at 70°C for 1 min, ramp to 325°C at 15°C/min, hold for 4 min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (example):
-
Ion source temperature: 230°C
-
Electron ionization: 70 eV
-
Scan range: m/z 50-750
-
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve prepared with authentic standards.
-
Conclusion
This compound is a naturally occurring sugar of significant biochemical interest due to its origin as a byproduct of radical SAM enzymes. While present at low levels in cells, its metabolism is crucial for preventing the accumulation of a potentially toxic byproduct. The bacterial salvage pathway provides an elegant solution for converting this deoxysugar into valuable central metabolites. The experimental protocols and pathway information provided in this guide offer a foundation for researchers to further explore the roles of this compound in various biological systems and its potential as a biomarker or therapeutic target.
References
An In-depth Technical Guide on 5-Deoxy-D-ribose and its Metabolic Salvage Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of 5-deoxy-D-ribose, a near-universal metabolite, and its recently elucidated role in a unique metabolic salvage pathway. It details the enzymatic cascade responsible for its conversion into central metabolites, offers quantitative data on related enzymes, presents detailed experimental protocols, and discusses the implications for cellular metabolism and drug development.
Introduction
The Landscape of Nucleotide Salvage
The nucleotide salvage pathway is a critical metabolic process for recycling nucleobases and nucleosides that arise from the degradation of DNA and RNA.[1] Rather than synthesizing nucleotides de novo, which is energetically expensive, cells utilize salvage enzymes to reattach these bases to an activated sugar backbone, typically phosphoribosyl pyrophosphate (PRPP), thereby conserving energy and resources.[1] This pathway is fundamental for tissues with limited or absent de novo synthesis capabilities and is a key target in various therapeutic strategies.
The Origin of this compound
This compound is a deoxypentose sugar formed from the degradation of 5′-deoxyadenosine (dAdo).[2] dAdo is not a standard nucleoside but a toxic byproduct generated by the activity of radical S-adenosylmethionine (SAM) enzymes, a large superfamily of proteins involved in a vast array of biochemical transformations.[3][4] If allowed to accumulate, dAdo can inhibit the very radical SAM enzymes that produce it, leading to cellular toxicity. Consequently, cells have evolved mechanisms to detoxify dAdo, primarily by cleaving the glycosidic bond to release adenine and this compound (or its phosphorylated form, this compound-1-phosphate). This process generates the substrate for a specialized salvage pathway.
Critical Distinction: this compound vs. 2-Deoxy-D-ribose
It is crucial to distinguish this compound from its more commonly known isomer, 2-deoxy-D-ribose. The latter is the sugar component of DNA and is a key player in the canonical pyrimidine salvage pathway. 2-deoxy-D-ribose-1-phosphate is generated alongside thymine from the enzymatic action of thymidine phosphorylase (TP) on thymidine. As will be discussed, the metabolic fate and biological activities of these two deoxy-sugars are distinct, with 2-deoxy-D-ribose being heavily implicated in tumor angiogenesis.
The this compound Salvage Pathway
Recent research has defined a specific salvage pathway for this compound in bacteria, which channels this "waste" byproduct back into central metabolism. This pathway consists of a three-enzyme cascade that converts this compound into the glycolytic intermediate dihydroxyacetone phosphate (DHAP) and acetaldehyde. The genes for these enzymes are often found in conserved clusters in bacterial genomes.
The key steps are:
-
Phosphorylation: this compound is first phosphorylated at the C1 position by a specific kinase, 5-deoxyribose disposal kinase (DrdK) , in an ATP-dependent reaction to yield this compound 1-phosphate (dR1P).
-
Isomerization: dR1P is then isomerized to 5-deoxyribulose 1-phosphate (dRu1P) by the enzyme 5-deoxyribose-phosphate isomerase (DrdI) .
-
Aldol Cleavage: Finally, dRu1P undergoes a retro-aldol cleavage reaction catalyzed by 5-deoxyribulose-1-phosphate aldolase (DrdA) . This unique, manganese-dependent class II aldolase cleaves its substrate into dihydroxyacetone phosphate (DHAP) and acetaldehyde .
These end-products are valuable metabolites; DHAP can directly enter glycolysis, while acetaldehyde can be converted to acetyl-CoA for use in the citric acid cycle or other biosynthetic pathways.
Quantitative Data on Pathway Enzymes
While detailed kinetic data for the specific DrdK, DrdI, and DrdA enzymes are not widely available in the literature, data from analogous and related enzymes provide valuable context for understanding their function. The table below summarizes kinetic parameters for key enzymes in related deoxy-sugar metabolic pathways.
| Enzyme | Substrate | Organism | Km (µM) | kcat (s⁻¹) | Reference |
| Thymidine Phosphorylase (TP) | Thymidine | E. coli | 180 | 110 | , |
| 2-Deoxy-D-ribose-1-P | E. coli | 250 | 110 | , | |
| Deoxyribose-phosphate Aldolase (DERA) | 2-Deoxy-D-ribose-5-P | E. coli | 30 | 33 | , |
| Phosphopentomutase | 2-Deoxy-D-ribose-1-P | E. coli | 110 | - | |
| DNA Polymerase γ (dRP lyase activity) | 5'-deoxyribose phosphate | Human | 0.6 | 0.0043 | |
| Note: Data for the specific this compound salvage pathway enzymes (DrdK, DrdI, DrdA) are limited. Values shown are for well-characterized analogous enzymes to provide context. |
Relationship to Cancer and Drug Development
While the this compound pathway's direct role in human disease is still under investigation, the metabolism of the related sugar, 2-deoxy-D-ribose, offers a compelling paradigm for drug development.
Thymidine Phosphorylase and Angiogenesis
Thymidine Phosphorylase (TP) is frequently overexpressed in a wide variety of solid tumors. Its enzymatic activity produces 2-deoxy-D-ribose (via dephosphorylation of its 1-phosphate product), which has been shown to be a potent pro-angiogenic factor. It stimulates the migration and proliferation of endothelial cells, contributing to the formation of new blood vessels that tumors require to grow and metastasize. This makes TP a validated target for anti-cancer therapies, with inhibitors designed to reduce tumor angiogenesis by blocking the production of 2-deoxy-D-ribose.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of deoxy-sugar salvage pathways.
Protocol: Heterologous Expression and Purification of Pathway Enzymes
This protocol describes a general method for producing recombinant enzymes (e.g., DrdK, DrdI, DrdA) in E. coli for biochemical characterization.
-
Cloning: Synthesize the codon-optimized gene for the target enzyme and clone it into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., N-terminal His6-tag or Strep-tag II).
-
Transformation: Transform the expression plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C. Use the starter culture to inoculate a larger volume of expression medium (e.g., Terrific Broth). Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. Continue to incubate overnight at the lower temperature.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C). Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, supplemented with protease inhibitors). Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 min at 4°C) to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to an appropriate affinity resin column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elution: Elute the bound protein using an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole).
-
Quality Control: Analyze the purified protein fractions by SDS-PAGE for purity. Pool the purest fractions and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol). Store at -80°C.
Protocol: Aldolase Activity Colorimetric Assay
This protocol is adapted from commercial kits to measure the activity of an aldolase like DrdA, which produces DHAP. The production of DHAP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: 10 mM 5-deoxyribulose 1-phosphate (dRu1P) in Assay Buffer.
-
Coupling Enzyme Mix: In Assay Buffer, add 5 units/mL of triosephosphate isomerase and 5 units/mL of glycerol-3-phosphate dehydrogenase.
-
NADH Solution: 5 mM NADH in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Standard Curve: Prepare a standard curve of DHAP or use an NADH standard curve (0 to 10 nmol/well).
-
Reaction Setup: To each well, add:
-
x µL of purified DrdA enzyme or cell lysate.
-
10 µL NADH Solution.
-
20 µL Coupling Enzyme Mix.
-
Assay Buffer to bring the volume to 80 µL.
-
-
Initiate Reaction: Add 20 µL of the dRu1P substrate to each well to start the reaction. For a sample blank, add 20 µL of Assay Buffer instead of the substrate.
-
-
Measurement: Immediately measure the absorbance at 340 nm (A340) in a kinetic mode at 37°C, recording readings every 1-2 minutes for 30-60 minutes.
-
Calculation:
-
Determine the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the sample blank from the rate of the sample.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate to the amount of DHAP produced per minute.
-
Conclusion and Future Directions
The elucidation of the this compound salvage pathway marks a significant advancement in our understanding of cellular metabolism, revealing a dedicated mechanism for recycling a toxic, yet ubiquitous, byproduct of radical SAM enzymes. This pathway highlights the metabolic ingenuity of organisms to conserve carbon and energy from seemingly waste products.
For researchers and drug development professionals, this pathway and its enzymes present new avenues of exploration. Key future directions include:
-
Human Homologs: Investigating whether a functional equivalent of this pathway exists in humans and its role in health and disease.
-
Therapeutic Targeting: Exploring the enzymes of this pathway, particularly in pathogenic bacteria, as potential targets for novel antimicrobial agents. The dependence of certain organisms on this pathway for detoxification could be a therapeutic vulnerability.
-
Metabolic Engineering: Leveraging these enzymes as biocatalysts for the synthesis of valuable chiral chemicals.
By continuing to explore the nuances of deoxy-sugar metabolism, from the well-established role of 2-deoxy-D-ribose in cancer to the newly discovered salvage of this compound, the scientific community can uncover novel biological insights and develop innovative therapeutic strategies.
References
Methodological & Application
Application Note and Protocol: Synthesis of 5-Deoxy-D-ribose from D-ribose
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of 5-Deoxy-D-ribose from D-ribose. The procedure outlined is a multi-step process involving protection, activation, deoxygenation, and deprotection, culminating in the desired product or its acetylated derivative, a key intermediate in the synthesis of various nucleoside analogues used in drug development.[1]
Introduction
This compound is a critical component of several biologically active nucleosides.[1] Its synthesis from the readily available D-ribose is a fundamental process for the development of therapeutic agents, such as the antitumor drug capecitabine.[1][2] The protocols described herein are designed to be practical, high-yielding, and suitable for multi-gram scale preparations.[2] The primary strategy involves the selective deoxygenation of the C5 hydroxyl group of D-ribose.
Overall Synthesis Strategy
The synthesis of this compound from D-ribose can be summarized in the following key stages:
-
Protection: The hydroxyl groups at C2 and C3 of a D-ribose derivative are protected, often as an isopropylidene acetal, to prevent unwanted side reactions.
-
Activation of the 5-Hydroxyl Group: The primary hydroxyl group at the C5 position is converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate its removal.
-
Reductive Deoxygenation: The activated C5 position is treated with a reducing agent, typically a hydride reagent, to replace the sulfonyloxy group with a hydrogen atom.
-
Deprotection and Acetylation: The protecting groups are removed via hydrolysis. For certain applications, the final product is acetylated to yield 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.
Experimental Workflow Diagram
Figure 1: General workflow for the synthesis of this compound and its acetylated derivative from D-ribose.
Quantitative Data Summary
The following table summarizes the quantitative data for a representative multi-step synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.
| Step | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1. Ketalization | D-ribose | Acetone, Methanol, conc. H₂SO₄, SnCl₂·2H₂O | Acetone, Methanol | 40-45 | 20 | 88 |
| 2. Tosylation | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane | Room Temp. | - | 89 |
| 3. Reduction | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Sodium borohydride (NaBH₄) | Dimethyl sulfoxide | 80-85 | 3 | 89 |
| 4. Hydrolysis | Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside | 0.04N H₂SO₄ | Water | 80-85 | - | - |
| 5. Acetylation | This compound | Acetic anhydride, Pyridine | Pyridine | Room Temp. | - | - |
| Overall Yield | D-ribose | - | - | - | - | ~56 |
Data compiled from Sairam, P., et al. (2003). Carbohydrate Research, 338(4), 303-306. Another patented method reports an overall yield of 63%.
Detailed Experimental Protocols
The following protocols are based on established literature procedures.
Step 1: Preparation of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
-
Suspend D-ribose (1.66 mol) and SnCl₂·2H₂O (1.66 mol) in acetone (5 L) and methanol (1.3 L).
-
Add a catalytic amount of concentrated H₂SO₄ (186 mmol).
-
Heat the mixture at 40–45 °C for 20 hours.
-
Filter the mixture and neutralize the filtrate to a pH of 6–7 with a sodium bicarbonate solution.
-
Filter the resulting solution through a Celite bed and evaporate the acetone and methanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and evaporate in vacuo to yield the product.
Step 2: Preparation of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside
-
Dissolve methyl 2,3-O-isopropylidene-β-D-ribofuranoside (1.71 mol) in dichloromethane.
-
Add triethylamine and p-toluenesulfonyl chloride (3.3 mol).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction mixture to isolate the tosylated product.
Step 3: Preparation of Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside
-
Dissolve the tosylated compound (0.83 mol) in dimethyl sulfoxide (2.2 L).
-
Add sodium borohydride (3.4 mol) to the solution.
-
Heat the reaction mixture to 80–85 °C for 3 hours.
-
After cooling, work up the reaction with 5% aqueous acetic acid.
-
Distill the product under reduced pressure (bp 65–70 °C, 0.2 mmHg) to yield the deoxygenated intermediate.
Step 4: Hydrolysis to this compound
-
Treat the methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside with a dilute acid, such as 0.04N H₂SO₄.
-
Heat the mixture to 80–85 °C to facilitate the removal of both the methyl glycoside and the isopropylidene protecting group.
-
Neutralize the reaction mixture and purify the resulting this compound.
Step 5: Acetylation to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose
-
Dissolve the crude this compound in pyridine.
-
Add acetic anhydride and stir the reaction at room temperature.
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product to obtain 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.
Note: These protocols provide a general guideline. Researchers should consult the primary literature for more specific details on reaction workup and purification. Safety precautions should be taken when handling all chemicals.
References
"enzymatic synthesis of 5-deoxy-5-[18F]fluoro-D-ribose for PET imaging"
An innovative enzymatic approach has been developed for the synthesis of 5-deoxy-5-[18F]fluoro-D-ribose ([18F]5-FDR), a valuable precursor for the production of radiolabeled tracers for Positron Emission Tomography (PET) imaging.[1][2][3] This method offers a biocatalytic alternative to traditional chemical syntheses, leveraging the high specificity of enzymes for cleaner and more efficient radiolabeling.
The core of this methodology is a two-step, one-pot biotransformation that utilizes a fluorinase enzyme derived from Streptomyces cattleya and a nucleoside hydrolase.[1][2] This enzymatic cascade facilitates the incorporation of the positron-emitting isotope Fluorine-18 into a ribose sugar, which can then be used to label various molecules, such as peptides, for in vivo imaging applications.
Application Notes
The enzymatic synthesis of [18F]5-FDR presents a significant advancement in the field of radiopharmacy. This biocompatible approach circumvents the harsh reaction conditions often associated with nucleophilic fluorination, potentially preserving the integrity of sensitive biomolecules. The resulting [18F]5-FDR is a versatile prosthetic group that can be conjugated to targeting vectors like peptides for the imaging of specific biological processes and disease states, including cancer and inflammation.
The "one-pot" nature of the synthesis, where both enzymatic reactions occur sequentially in the same reaction vessel, simplifies the overall process and can reduce synthesis time. The entire procedure, from the end of bombardment to the final product, can be completed in approximately two hours. High radiochemical purity and good radiochemical yields have been reported, making this method a viable option for preclinical and potentially clinical PET tracer production.
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for the enzymatic synthesis of [18F]5-FDR and its subsequent use.
| Parameter | Value | Notes |
| Radiochemical Incorporation (RCI) | ~80% | For the conversion of 5'-deoxy-5'-[18F]fluoroadenosine to 5-deoxy-5-[18F]fluoro-D-ribose. |
| Radiochemical Yield (RCY) | 27-37% | Overall yield for the synthesis and conjugation of [18F]5-FDR to peptides, starting from the end of bombardment (EOB). |
| Radiochemical Purity | >98% | For the final formulated product ready for injection. |
| Specific Activity | 36-43 GBq/µmol | At the end-of-synthesis (EOS) for [18F]FDR-conjugated peptides. |
| Synthesis Time | ~120 minutes | Total procedure time including purification steps. |
Experimental Protocols
Materials and Reagents
-
[18F]Fluoride in [18O]water
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (MeCN)
-
S-adenosyl-L-methionine (SAM)
-
Fluorinase enzyme (from Streptomyces cattleya)
-
Nucleoside hydrolase (e.g., from Trypanosoma vivax, TvNH)
-
Buffer solutions (e.g., Tris-HCl, anilinium buffer)
-
Solid-phase extraction (SPE) cartridges (e.g., QMA, C18, HLB)
-
HPLC system with a radioactivity detector
-
Sterile filters
Protocol 1: Enzymatic Synthesis of [18F]5-FDR
This protocol describes a two-step, one-pot enzymatic synthesis.
-
[18F]Fluoride Processing :
-
Trap the aqueous [18F]fluoride solution on a quaternary methyl amine (QMA) anion exchange cartridge.
-
Elute the [18F]fluoride from the QMA cartridge using a solution of Kryptofix 2.2.2 and potassium carbonate in an acetonitrile/water mixture.
-
Dry the [18F]fluoride azeotropically by repeated additions and evaporations of acetonitrile to obtain the reactive [18F]KF/K222 complex.
-
-
Step 1: Enzymatic Fluorination :
-
To the dried [18F]KF/K222 complex, add a solution of S-adenosyl-L-methionine (SAM) in a suitable buffer (e.g., Tris-HCl).
-
Introduce the fluorinase enzyme to the reaction mixture.
-
Incubate the reaction at an optimized temperature (e.g., 37 °C) for a specified duration to produce 5'-deoxy-5'-[18F]fluoroadenosine ([18F]5'-FDA).
-
-
Step 2: Enzymatic Hydrolysis :
-
Directly to the reaction mixture containing [18F]5'-FDA, add the nucleoside hydrolase (e.g., TvNH).
-
Continue the incubation for an additional period (e.g., 2 hours) to allow for the cleavage of the N-glycosidic bond, yielding 5-deoxy-5-[18F]fluoro-D-ribose ([18F]5-FDR) and adenine.
-
-
Purification of [18F]5-FDR :
-
The reaction is quenched and the product is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
The fraction corresponding to [18F]5-FDR is collected.
-
Protocol 2: Purification and Formulation
-
Intermediate Purification (Optional but recommended for high purity) :
-
For applications requiring high chemical purity, an intermediate HPLC purification step can be introduced after the fluorination step to isolate the [18F]-fluorinated precursor before hydrolysis.
-
-
Final Product Formulation :
-
The collected HPLC fraction containing [18F]5-FDR is typically reformulated into a biocompatible solution, such as phosphate-buffered saline (PBS), for subsequent applications. This may involve passing the solution through a C18 Sep-Pak cartridge, eluting the product with ethanol, and then evaporating the ethanol and redissolving the product in PBS.
-
Visualizations
Caption: Enzymatic reaction cascade for the synthesis of [18F]5-FDR.
Caption: Experimental workflow from [18F]fluoride to PET tracer.
References
- 1. An enzymatic route to 5-deoxy-5-[18F]fluoro-D-ribose, a [18F]-fluorinated sugar for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An enzymatic route to 5-deoxy-5-[18F]fluoro-d-ribose, a [18F]-fluorinated sugar for PET imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. An enzymatic route to 5-deoxy-5-[18F]fluoro-d-ribose, a [18F]-fluorinated sugar for PET imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Antiviral Nucleosides Using 5-Deoxy-D-ribose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of antiviral nucleoside analogues utilizing 5-Deoxy-D-ribose as a key starting material. The absence of the 5'-hydroxyl group in this ribose derivative can lead to nucleosides with unique biological activities, including potent antiviral properties, often due to their function as chain terminators in viral DNA or RNA synthesis.
Introduction
Nucleoside analogues are a cornerstone of antiviral therapy. Modifications to the ribose sugar moiety have proven to be a fruitful strategy in developing new antiviral agents. The use of this compound as a precursor introduces a critical modification—the removal of the 5'-hydroxyl group. This structural change prevents the formation of the 5'-phosphodiester bond, which is essential for the elongation of nucleic acid chains. Consequently, 5'-deoxy-nucleoside analogues can act as potent chain terminators of viral polymerases, halting viral replication.[1]
This document outlines both chemical and enzymatic approaches for the synthesis of these promising antiviral compounds, provides detailed experimental protocols, and presents antiviral activity data for selected 5'-deoxy-nucleosides.
Key Synthetic Strategies
The synthesis of antiviral nucleosides from this compound typically involves two main stages:
-
Activation of this compound: To facilitate the coupling with a nucleobase, the anomeric carbon of this compound must be activated. A common strategy is the acetylation of the hydroxyl groups to form 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. This intermediate is a stable and reactive glycosyl donor suitable for N-glycosylation reactions.[2][3][4][5]
-
Glycosylation: The coupling of the activated 5-deoxyribose derivative with a heterocyclic base (nucleobase) is a crucial step. The Vorbrüggen glycosylation is a widely used and effective method for this transformation, typically employing a Lewis acid catalyst to promote the formation of the N-glycosidic bond. Enzymatic methods, utilizing nucleoside phosphorylases, offer an alternative, often more stereoselective, approach.
Data Presentation: Antiviral Activity of 5'-Deoxy-Nucleoside Analogues
The following table summarizes the antiviral activity of representative 5'-deoxy-nucleoside analogues against various viruses. The EC50 value represents the concentration of the compound that inhibits viral replication by 50%, while the CC50 value indicates the concentration that causes a 50% reduction in the viability of host cells. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 5'-Deoxy-5-fluorouridine | Herpes Simplex Virus-1 (HSV-1) | - | - | 48 (Ehrlich ascites tumor cells) | - | |
| 5'-Deoxy-5-fluorouridine | Human Immunodeficiency Virus-1 (HIV-1) | HEK293T | Value not explicitly for 5'-deoxy-5-fluorouridine, but for a related analogue | - | - | |
| 5-Methoxymethyl-2'-deoxyuridine | Herpes Simplex Virus-1 (HSV-1) | - | 2-4 µg/mL | >1000 µg/mL | >250 | |
| 5-Cyano-2'-deoxyuridine | Vaccinia Virus | - | Inhibition at 10-20x concentration of 5-iodo-2'-deoxyuridine | - | - | |
| 3'-Deoxy-3'-fluoroadenosine | Tick-borne Encephalitis Virus (TBEV) | PS cells | 1.6 - 2.2 | >25 | >11.4 - >15.6 | |
| 3'-Deoxy-3'-fluoroadenosine | Zika Virus (ZIKV) | PS cells | 1.1 - 1.6 | >25 | >15.6 - >22.7 | |
| 3'-Deoxy-3'-fluoroadenosine | West Nile Virus (WNV) | PS cells | 3.7 - 4.7 | >25 | >5.3 - >6.8 | |
| Dioxolane Cytidine Analogue | Human Immunodeficiency Virus-1 (HIV-1) | PBM cells | 0.016 | - | - | |
| Dioxolane Guanosine Analogue | Human Immunodeficiency Virus-1 (HIV-1) | PBM cells | 0.003 | - | - | |
| HNC-1664 (Adenosine analog) | SARS-CoV-2 (WT) | Vero E6 | 0.029 | >10 | >345 | |
| HNC-1664 (Adenosine analog) | SARS-CoV-2 (Omicron BA.1) | Vero E6 | 0.096 | >10 | >104 | |
| 1'-Cyano-4-aza-7,9-dideazaadenosine | Hepatitis C Virus (HCV) | Replicon | 4.1 | >100 | >24.4 |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (Key Intermediate)
This protocol describes the preparation of the activated sugar donor from D-ribose, which can be adapted for this compound by omitting the initial deoxygenation steps if starting directly from this compound.
Materials:
-
D-ribose (or this compound)
-
Acetone
-
Methanol
-
Concentrated Sulfuric Acid
-
Tosyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium borohydride
-
Dimethyl sulfoxide (DMSO)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Protection of D-ribose (if starting from D-ribose):
-
Suspend D-ribose and SnCl2·2H2O in a mixture of acetone and methanol with a catalytic amount of concentrated H2SO4.
-
Heat the mixture at 40-45°C for 20 hours.
-
Filter the mixture and neutralize the filtrate with NaHCO3 solution.
-
Filter again and evaporate the solvents.
-
Extract the aqueous solution with ethyl acetate, wash with brine, dry over Na2SO4, and evaporate to yield methyl 2,3-O-isopropylidene-β-D-ribofuranoside.
-
-
Deoxygenation at the 5'-position (if starting from D-ribose):
-
To a solution of the protected riboside in DCM, add triethylamine and tosyl chloride.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture, dry the organic layer, and concentrate to obtain the 5'-O-tosylated intermediate.
-
Dissolve the tosylated compound in DMSO and add sodium borohydride.
-
Heat the reaction to 80-85°C.
-
After completion, cool the reaction, add water, and extract the product to obtain the 5'-deoxy-riboside.
-
-
Hydrolysis and Acetylation:
-
Treat the 5'-deoxy-riboside with dilute sulfuric acid at 80-85°C to remove the protecting groups.
-
Neutralize the reaction and extract the crude this compound.
-
Dissolve the crude product in pyridine and add acetic anhydride.
-
Stir at room temperature until the reaction is complete.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude product by chromatography to obtain 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose as a white powder.
-
Caption: Chemical synthesis pathway for the activation of D-ribose.
Protocol 2: General Procedure for Vorbrüggen Glycosylation
This protocol outlines the coupling of the activated 5-deoxyribose with a silylated nucleobase.
Materials:
-
1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose
-
Desired nucleobase (e.g., 5-fluorouracil, adenine)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Sodium sulfate (Na2SO4)
-
Silica gel for chromatography
Procedure:
-
Silylation of the Nucleobase:
-
In a flame-dried flask under an inert atmosphere, suspend the nucleobase in anhydrous acetonitrile.
-
Add BSA and heat the mixture to reflux until a clear solution is obtained.
-
Cool the solution to room temperature.
-
-
Glycosylation Reaction:
-
In a separate flame-dried flask, dissolve 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose in anhydrous acetonitrile.
-
Add the silylated nucleobase solution to the sugar solution.
-
Cool the mixture to 0°C and add TMSOTf dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine, then dry over Na2SO4.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected 5'-deoxy-nucleoside.
-
-
Deprotection (if necessary):
-
The acetyl protecting groups can be removed by treatment with a solution of ammonia in methanol.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent and purify the final 5'-deoxy-nucleoside by chromatography or recrystallization.
-
Caption: Workflow for Vorbrüggen glycosylation.
Protocol 3: Antiviral Activity Assay (General Workflow)
This protocol provides a general outline for determining the antiviral activity (EC50) and cytotoxicity (CC50) of the synthesized compounds.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Synthesized 5'-deoxy-nucleoside analogues
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Method for quantifying viral replication (e.g., plaque assay, qPCR, ELISA)
Procedure:
-
Cell Seeding:
-
Seed the host cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the synthesized compounds in cell culture medium.
-
For cytotoxicity assessment (CC50), add the compound dilutions to uninfected cells.
-
For antiviral activity assessment (EC50), infect the cells with the virus at a specific multiplicity of infection (MOI) and then add the compound dilutions.
-
-
Incubation:
-
Incubate the plates for a period appropriate for the virus replication cycle (typically 2-5 days).
-
-
Quantification:
-
Cytotoxicity (CC50): Measure cell viability using a suitable assay.
-
Antiviral Activity (EC50): Quantify the extent of viral replication.
-
-
Data Analysis:
-
Calculate the CC50 and EC50 values by plotting the data and fitting to a dose-response curve.
-
Determine the Selectivity Index (SI = CC50 / EC50).
-
Caption: General workflow for antiviral activity and cytotoxicity assays.
Conclusion
The synthesis of antiviral nucleosides using this compound offers a promising avenue for the development of new therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers to explore this important class of compounds. The key to success lies in the efficient preparation of the activated 5-deoxyribose intermediate and the stereoselective formation of the N-glycosidic bond. The resulting 5'-deoxy-nucleoside analogues have the potential to exhibit potent and selective antiviral activity, making them valuable candidates for further drug development efforts.
References
- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102432642A - Synthesis method of 1,2, 3-O-triacetyl-5-deoxy-D-ribofuranose - Google Patents [patents.google.com]
- 3. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triacetyl-5-deoxy-D-ribose: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Application of 5-Deoxy-D-ribose in Prodrug Design: A Focus on Capecitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic design of prodrugs represents a pivotal approach in medicinal chemistry to enhance the therapeutic indices of pharmacologically active agents. This methodology involves the chemical modification of a drug into an inactive or less active form that, following administration, undergoes enzymatic or chemical conversion in the body to release the parent drug. One such strategy employs sugar moieties to modify the physicochemical properties of a drug, thereby altering its absorption, distribution, metabolism, and excretion (ADME) profile. 5-Deoxy-D-ribose, a derivative of the naturally occurring pentose sugar D-ribose, serves as a key building block in the synthesis of certain nucleoside analogue prodrugs. Its structural features can be exploited to create prodrugs with improved oral bioavailability and targeted drug delivery.
This document provides detailed application notes and protocols on the use of a this compound derivative in the design of capecitabine, an orally administered prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).
Application Notes: Capecitabine, a this compound-Derived Prodrug
Capecitabine is a fluoropyrimidine carbamate that is rationally designed to be a tumor-selective prodrug of 5-FU.[1][2] While not directly containing a this compound moiety in its final structure, a key intermediate in its synthesis is 1,2,3-tri-O-acetyl-5-deoxy-D-ribose.[3][4][5] This highlights the utility of this compound as a versatile chiral starting material in the synthesis of complex drug molecules.
The design of capecitabine leverages a three-step enzymatic cascade for its activation, which contributes to its tumor selectivity. This multi-step activation process is a key feature of its design and is initiated in the liver and completed preferentially within tumor tissue, leading to higher concentrations of the cytotoxic 5-FU at the site of action and reduced systemic toxicity compared to intravenous 5-FU administration.
Mechanism of Activation
The conversion of capecitabine to 5-FU involves the following enzymatic steps:
-
In the liver: Carboxylesterase hydrolyzes capecitabine to 5'-deoxy-5-fluorocytidine (5'-DFCR).
-
In the liver and tumor tissue: Cytidine deaminase converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).
-
In tumor tissue: Thymidine phosphorylase (TP), an enzyme found in higher concentrations in many tumor tissues compared to normal tissues, hydrolyzes 5'-DFUR to the active drug, 5-fluorouracil.
This targeted release of 5-FU within the tumor microenvironment is a significant advantage of the prodrug approach.
Quantitative Data Summary
The following tables summarize key quantitative data comparing capecitabine and its active metabolite, 5-fluorouracil.
Table 1: Pharmacokinetic Parameters of Capecitabine and 5-Fluorouracil
| Parameter | Capecitabine | 5-Fluorouracil (from Capecitabine) | Intravenous 5-Fluorouracil |
| Tmax (hours) | ~0.5 - 0.7 | ~1.0 | Not Applicable |
| Terminal Half-life (hours) | ~0.4 - 0.7 | ~0.6 - 0.8 | Variable |
| Bioavailability | Extensively absorbed orally | - | Not Applicable |
| Tumor/Plasma 5-FU Concentration Ratio | >20 in colorectal cancer | - | ~8-10 |
Data compiled from multiple sources.
Table 2: Comparative Efficacy and Toxicity of Capecitabine and 5-Fluorouracil in Locally Advanced Pancreatic Cancer
| Outcome | Capecitabine + Radiotherapy | Bolus 5-FU + Radiotherapy | p-value |
| ≥ Grade 3 Hematologic Toxicity | 0% | 8.7% | 0.045 |
| ≥ Grade 3 Non-hematologic Toxicity | 0% | 8.7% | 0.045 |
| Primary Tumor Response Rate | 30.7% | 28.2% | 0.658 |
| Overall Response Rate | 13.7% | 15.2% | 0.273 |
| Median Overall Survival (months) | 12.5 | 11.6 | 0.655 |
Adapted from a retrospective study.
Table 3: Antitumor Efficacy of Capecitabine in a Pancreatic Cancer Allograft Model
| Treatment Group | Average Tumor Volume (mm³) after 3 weeks | Tumor Doubling Time (days) |
| Vehicle | 1840 ± 201 | 3.5 ± 0.5 |
| Capecitabine (755 mg/kg) | 629 ± 86 | 7.5 ± 3.0 |
Data from an in vivo study in a K8484 allograft model.
Experimental Protocols
Protocol 1: Synthesis of 1,2,3-O-triacetyl-5-deoxy-D-ribose (Key Intermediate)
This protocol describes a general route for the synthesis of the key this compound intermediate from D-ribose.
Materials:
-
D-ribose
-
Triethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
p-Toluenesulfonyl chloride
-
Triethylamine
-
Dichloromethane
-
Reducing agent (e.g., Sodium borohydride)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Protection of Hydroxyl Groups: React D-ribose with triethyl orthoformate in the presence of an acid catalyst to protect the 2-, 3-, and 4-hydroxyl groups, yielding 1-methyl-2,3-O-methoxymethylene-D-ribofuranose.
-
p-Tosylation: The 5-hydroxyl group is then tosylated using p-toluenesulfonyl chloride and triethylamine in dichloromethane.
-
Reduction: The tosyl group is subsequently removed by hydrogenation reduction to yield the 5-deoxy derivative.
-
Deprotection: The protecting groups on the 2, 3, and 4-hydroxyls are removed under acidic conditions.
-
Acylation: Finally, the hydroxyl groups are acylated with acetic anhydride in pyridine to afford the target compound, 1,2,3-O-triacetyl-5-deoxy-D-ribose.
-
Purification: The final product is purified by column chromatography.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of capecitabine on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HT-29 colorectal adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Capecitabine (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with serial dilutions of capecitabine (and a vehicle control, DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes a general procedure to evaluate the antitumor activity of capecitabine in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cells (e.g., HT-29) suspended in a suitable medium (e.g., Matrigel)
-
Capecitabine formulated for oral administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control (vehicle) groups. Administer capecitabine orally according to a predetermined schedule (e.g., daily for 14 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) and assess the statistical significance of the difference in tumor volume between the treated and control groups.
Visualizations
Caption: Enzymatic activation pathway of the prodrug capecitabine to 5-fluorouracil.
Caption: Experimental workflow for in vitro cytotoxicity assessment using the MTT assay.
Caption: Experimental workflow for in vivo antitumor efficacy studies in a xenograft model.
References
Application Notes and Protocols: The Role of 5-Deoxy-D-ribose in Carbohydrate Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Deoxy-D-ribose in carbohydrate chemistry, with a focus on its application in the synthesis of modified nucleosides and other bioactive molecules. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this versatile building block in research and drug development.
Introduction
This compound, a derivative of D-ribose where the hydroxyl group at the 5-position is replaced by a hydrogen, is a valuable starting material in synthetic organic chemistry.[1] Its unique structure allows for the synthesis of various carbohydrate analogs with modified biological activities. This is particularly relevant in the field of drug discovery, where it serves as a key component in the synthesis of anticancer compounds and nucleoside analogs for antiviral therapies.[2][3] The absence of the 5'-hydroxyl group can confer desirable properties to the resulting nucleosides, such as increased metabolic stability.
Key Applications
The primary applications of this compound in carbohydrate chemistry research include:
-
Synthesis of 5'-Deoxynucleoside Analogs: As a fundamental building block for nucleosides lacking a 5'-hydroxyl group. These analogs are crucial for studying DNA and RNA structure and function, and for developing therapeutic agents.
-
Precursor for Bioactive Compounds: Used in the synthesis of various natural products and their analogs with potential anticancer and antiviral activities.[2]
-
Biochemical and Enzymatic Studies: Employed as a substrate or inhibitor to investigate the mechanisms of enzymes involved in carbohydrate metabolism.
Synthesis of 5'-Deoxy-D-Ribose Derivatives
A common synthetic route to utilize this compound in nucleoside synthesis involves its conversion to an activated form, such as 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. This intermediate can then be coupled with various nucleobases.
Protocol 1: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-Ribose
This protocol describes a practical, high-yielding synthesis suitable for multi-gram preparations.[4] The key steps involve the deoxygenation of a sulfonyloxy-activated hydroxyl group.
Experimental Protocol:
-
Ketalization and Esterification: D-ribose is first converted to its methyl 2,3-O-isopropylidene-β-D-ribofuranoside. The free 5-hydroxyl group is then esterified, typically with a sulfonyl chloride (e.g., mesyl chloride), to create a good leaving group.
-
Reductive Deoxygenation: The 5-O-sulfonyloxy group is reductively displaced using a hydride reagent, such as sodium borohydride in a suitable solvent like diglyme or triglyme, to yield the 5-deoxy derivative.
-
Hydrolysis and Acetylation: The isopropylidene and methyl glycoside protecting groups are removed by acid hydrolysis. Subsequent acetylation of all hydroxyl groups with acetic anhydride in pyridine yields the final product, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.
Overall Yield: 56% from D-ribose.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.
Synthesis of Nucleoside Analogs
The prepared 5-deoxy-ribose derivatives can be used in glycosylation reactions with various nucleobases to synthesize the corresponding 5'-deoxynucleosides. The Vorbrüggen glycosylation is a widely used method for this transformation.
Protocol 2: One-Pot Synthesis of β-Ribofuranosides from 5-O-monoprotected D-Ribose
This protocol utilizes modified Mitsunobu conditions for the direct glycosylation of nucleobases with 5-O-monoprotected D-ribose, followed by in situ cleavage of the protecting group to yield the desired β-ribofuranosides.
Experimental Protocol:
-
Reaction Setup: To a solution of the nucleobase (1.0 equiv) and DBU (1.0 equiv) in acetonitrile at room temperature, DIAD (2.1 equiv) and P(n-Bu)3 (2.0 equiv) are added at 0 °C.
-
Glycosylation: 5-O-monomethoxytrityl (MMTr)-protected D-ribose (2.0 equiv) is added to the mixture, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Deprotection: The MMTr protecting group is cleaved in situ using an acid to furnish the desired furanosyl nucleoside.
Quantitative Data:
| Nucleobase | Product | Yield (%) |
| Uracil | 5'-Deoxyuridine | 65 |
| Thymine | 5'-Deoxythymidine | 72 |
| N6-Benzoyladenine | N6-Benzoyl-5'-deoxyadenosine | 58 |
Table 1: Isolated yields of 5'-deoxynucleosides synthesized via a one-pot method.
Diagram of Glycosylation Reaction:
Caption: One-pot synthesis of β-ribofuranosides.
Enzymatic Studies with this compound Analogs
This compound and its halogenated derivatives are valuable tools for studying the substrate specificity and kinetics of enzymes involved in carbohydrate metabolism.
Application Example: Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase (SalM)
SalM is a short-chain dehydrogenase/reductase from the marine actinomycete Salinispora tropica involved in the biosynthesis of salinosporamide A. The enzyme oxidizes 5-chloro-5-deoxy-D-ribose (5-ClR) in an NAD+-dependent reaction.
Experimental Protocol: Comparative Substrate Assay
-
Reaction Mixture: Prepare a 50 µL reaction mixture containing 100 mM Tris-HCl (pH 8.0), 2 mM MgCl2, 2.5 mM NAD+, and 2 mM of the carbohydrate substrate.
-
Enzyme Addition: Initiate the reaction by adding 1.6 µg of SalM.
-
Data Acquisition: Record the absorbance at 340 nm every minute for 3 hours to monitor the formation of NADH.
Quantitative Data: Substrate Specificity and Kinetics of SalM
| Substrate | Relative Activity (%) | Km (mM) |
| 5-Chloro-5-deoxy-D-ribose | 100 | 0.23 ± 0.03 |
| D-Ribose | 35 | 230 ± 30 |
| D-Erythrose | 15 | 32 ± 5 |
| 2-Deoxy-D-ribose | <2 | N/A |
| D-Xylose | <2 | N/A |
| D-Arabinose | <2 | N/A |
Table 2: Substrate specificity and kinetic parameters of SalM. N/A indicates no activity was detected.
Signaling Pathway Diagram:
Caption: Enzymatic conversion of 5-Cl-5-deoxy-D-ribose by SalM.
Conclusion
This compound is a highly valuable and versatile building block in carbohydrate chemistry. Its application in the synthesis of modified nucleosides and other bioactive compounds continues to be an active area of research with significant potential for the development of new therapeutic agents. The protocols and data presented here provide a solid foundation for researchers to explore the full potential of this important carbohydrate derivative.
References
Application Notes and Protocols: Synthesis of 5-Deoxy-D-ribose Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods and protocols for the synthesis of 5-Deoxy-D-ribose analogs, a class of modified sugars with significant potential in drug development and biomedical research. These analogs, characterized by the replacement of the hydroxyl group at the 5-position of D-ribose with other functional groups, have demonstrated a range of biological activities, including antiviral and anticancer properties.
Introduction to this compound Analogs
This compound and its derivatives are crucial building blocks in the synthesis of various biologically active molecules. Their structural similarity to the natural D-ribose allows them to be recognized by cellular machinery, while the modification at the 5-position can lead to altered biological functions, such as enzyme inhibition or termination of DNA/RNA synthesis. A notable example is the use of 1,2,3-tri-O-acetyl-5-deoxy-D-ribose as a key intermediate in the synthesis of the chemotherapeutic drug Capecitabine.
Synthetic Strategies for this compound Analogs
Several synthetic strategies have been developed to access this compound analogs. The choice of method often depends on the desired 5-position functionality and the required stereochemistry. Key approaches include:
-
Reductive Deoxygenation of 5-Hydroxyl Group: This is a common strategy that involves the activation of the primary hydroxyl group at the 5-position, typically by converting it into a good leaving group (e.g., a sulfonate ester like tosylate or mesylate), followed by reduction with a hydride reagent.
-
Barton-McCombie Deoxygenation: This radical-based deoxygenation method offers a powerful alternative for removing the 5-hydroxyl group, particularly when other functional groups in the molecule are sensitive to hydride reagents.
-
Nucleophilic Substitution: Once the 5-hydroxyl group is converted into a suitable leaving group, it can be displaced by various nucleophiles to introduce a wide range of functionalities, such as halogens (e.g., fluorine), azide, and thio groups.
-
Enzymatic Synthesis: Biocatalytic methods are emerging as highly selective and efficient routes to specific this compound analogs, such as 5-deoxy-5-fluoro-D-ribose.
The following diagram illustrates the general synthetic workflows for creating this compound analogs.
Spectroscopic Analysis of 5-Deoxy-D-ribose: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed guide to the spectroscopic analysis of 5-Deoxy-D-ribose, a crucial deoxy sugar in various biological and pharmaceutical studies. These application notes and protocols outline the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Circular Dichroism (CD) to characterize this important molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR are essential for a comprehensive analysis. In aqueous solutions, this compound exists as a complex equilibrium of α- and β-furanose and pyranose ring forms, as well as a minor open-chain aldehyde form.
Quantitative Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (α-furanose) | ~5.2 | ~98 |
| C1 (β-furanose) | ~5.1 | ~97 |
| C1 (α-pyranose) | ~4.9 | ~94 |
| C1 (β-pyranose) | ~4.6 | ~93 |
| C2 | 1.8 - 2.2 | 35 - 40 |
| C3 | 3.8 - 4.2 | 70 - 75 |
| C4 | 3.9 - 4.3 | 72 - 77 |
| C5 (CH₃) | 1.2 - 1.4 | 15 - 20 |
Note: Chemical shifts are highly dependent on the solvent, temperature, and pH. The values presented are estimations for a sample in D₂O.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality NMR spectra of this compound.
1. Sample Preparation: a. Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). b. For stabilization of the anomeric equilibrium, allow the solution to stand at room temperature for at least 2 hours before analysis. c. Transfer the solution to a standard 5 mm NMR tube.
2. Instrumentation and Data Acquisition: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution. b. Tune and shim the spectrometer to the D₂O lock signal. c. For ¹H NMR: i. Acquire a standard 1D ¹H spectrum. ii. Use a solvent suppression pulse sequence (e.g., presaturation) to attenuate the residual HOD signal. iii. Typical acquisition parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 2-5 seconds. d. For ¹³C NMR: i. Acquire a proton-decoupled 1D ¹³C spectrum. ii. Typical acquisition parameters: spectral width of 200-220 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds. e. 2D NMR (for complete assignment): i. Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems. ii. Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms. iii. Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and linking spin systems.
3. Data Processing and Analysis: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase the spectra and perform baseline correction. c. Calibrate the chemical shift scale using an internal or external standard (e.g., DSS or TSP for aqueous samples). d. Integrate the signals in the ¹H spectrum to determine the relative populations of the different anomers. e. Analyze the coupling constants (J-values) in the ¹H spectrum to gain information about the conformation of the sugar rings.
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural insights.
Quantitative Data
The molecular weight of this compound is 134.13 g/mol . In a mass spectrum, the molecular ion ([M]+) or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻) would be expected at m/z values corresponding to this mass. A high-resolution mass spectrometer can provide an accurate mass measurement to confirm the elemental formula (C₅H₁₀O₄).
A Chinese patent (CN114236008B) describes a liquid chromatography-mass spectrometry (LC-MS) method for the detection of 5-deoxy-D-ribofuranose.[1] The ion pairs used for quantitative analysis in negative ion mode were m/z 168.912 → m/z 35.250.[1] The precursor ion at m/z 168.912 likely corresponds to an adduct of this compound.
Expected Fragmentation Pattern: The fragmentation of deprotonated ribose often involves cross-ring cleavages. For deprotonated D-ribose, fragment ions are observed at m/z = 119, 100, 89, 77, and 71, corresponding to different cleavage pathways.[2] Similar fragmentation patterns can be anticipated for this compound, with adjustments for the mass difference due to the absence of the 5-hydroxyl group.
| Fragment Ion (m/z) | Proposed Neutral Loss |
| 116 | H₂O |
| 104 | CH₂O |
| 86 | H₂O + CH₂O |
| 71 | C₂H₄O₂ |
Note: This is a predicted fragmentation pattern. Actual fragmentation will depend on the ionization method and collision energy.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol details the analysis of this compound using ESI-MS.
1. Sample Preparation: a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water). b. For infusion analysis, dilute the stock solution to 1-10 µg/mL with a solvent compatible with ESI, such as 50:50 methanol:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
2. Instrumentation and Data Acquisition: a. Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap, or triple quadrupole). b. Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy. c. For Full Scan MS: i. Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. ii. Acquire data in both positive and negative ion modes over a mass range of m/z 50-300. iii. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion. d. For Tandem MS (MS/MS): i. Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion. ii. Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation. iii. Acquire the product ion spectrum to observe the fragmentation pattern. Vary the collision energy to obtain optimal fragmentation.
3. Data Analysis: a. Determine the accurate mass of the molecular ion and use it to confirm the elemental composition. b. Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses. c. Propose a fragmentation pathway based on the observed product ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in this compound. The spectrum is characterized by absorptions corresponding to O-H, C-H, and C-O bond vibrations.
Quantitative Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3600 - 3200 (broad) | O-H stretching | Hydroxyl groups |
| 3000 - 2800 | C-H stretching | CH and CH₃ groups |
| ~1730 (weak) | C=O stretching | Aldehyde (open-chain form) |
| 1470 - 1350 | C-H bending | CH and CH₃ groups |
| 1200 - 1000 | C-O stretching | Alcohols and ether-like ring |
| Below 1000 | "Fingerprint" region | Complex vibrations |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for analyzing solid or liquid samples with minimal preparation.
1. Sample Preparation: a. If this compound is a solid, ensure it is a fine powder. b. If it is a viscous liquid, it can be used directly.
2. Instrumentation and Data Acquisition: a. Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal). b. Record a background spectrum of the empty, clean ATR crystal. c. Place a small amount of the this compound sample onto the ATR crystal, ensuring good contact. d. Apply pressure using the ATR's pressure clamp. e. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. f. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Data Analysis: a. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum. b. Identify the major absorption bands and assign them to the corresponding functional groups and vibrational modes. c. Compare the spectrum to that of related compounds (e.g., D-ribose, 2-deoxy-D-ribose) to identify differences arising from the 5-deoxy modification.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules like this compound. The CD spectrum provides information about the conformation of the sugar in solution.
Qualitative Data
The CD spectra of sugars are typically in the far-UV region (below 200 nm) and arise from the n → σ* transitions of the hydroxyl and ring oxygen atoms. The sign and magnitude of the CD bands are sensitive to the stereochemistry and the conformation of the sugar ring. For D-sugars, a positive CD band is often observed. The exact position and intensity of the peaks for this compound would need to be determined experimentally.
Experimental Protocol: Circular Dichroism Spectroscopy
This protocol provides a general procedure for acquiring the CD spectrum of this compound.
1. Sample Preparation: a. Prepare a solution of this compound in a transparent solvent in the far-UV region, such as high-purity water or a phosphate buffer. b. The concentration should be optimized to give a good signal without saturating the detector, typically in the range of 0.1-1 mg/mL. c. Filter the solution through a 0.22 µm filter to remove any particulate matter.
2. Instrumentation and Data Acquisition: a. Use a CD spectropolarimeter capable of measurements in the far-UV region. b. Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs strongly below 200 nm. c. Use a quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm). d. Record a baseline spectrum of the solvent in the same cuvette. e. Record the CD spectrum of the sample from approximately 260 nm down to the cutoff of the solvent (around 180-190 nm for water). f. Typical acquisition parameters: scanning speed of 50-100 nm/min, bandwidth of 1 nm, and an average of 3-5 scans.
3. Data Analysis: a. Subtract the baseline spectrum from the sample spectrum. b. Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) to normalize for concentration and path length. c. Analyze the sign, position, and intensity of the CD bands to gain insights into the solution conformation of this compound.
References
Application Notes and Protocols: 5-Deoxy-D-ribose as a Building Block for Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Deoxy-D-ribose as a versatile chiral starting material for the synthesis of potent anticancer compounds. The primary focus is on the synthesis and mechanism of action of Capecitabine, a widely used chemotherapeutic agent, and its key intermediates.
Introduction
This compound, a derivative of the naturally occurring pentose sugar D-ribose, serves as a crucial building block in the synthesis of various nucleoside analogs with significant therapeutic potential. Its modified structure, lacking the hydroxyl group at the 5-position, allows for the creation of compounds with altered metabolic stability and biological activity. One of the most prominent applications of a this compound derivative is in the synthesis of Capecitabine, an orally administered prodrug of 5-fluorouracil (5-FU) used in the treatment of various cancers, including metastatic breast and colorectal cancers[1]. This document outlines the synthetic pathways, biological mechanisms, and relevant experimental protocols for researchers interested in leveraging this compound for anticancer drug discovery and development.
Data Presentation: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of Capecitabine and its key metabolites against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| Capecitabine | MCF-7 | Breast Cancer | 921.1 (72h) | [2] |
| MCF-7 | Breast Cancer | 1147.91 (48h) | [2] | |
| HT-29 | Colorectal Cancer | 3.4 (as part of a combination study) | [3] | |
| HCT-116 | Colorectal Cancer | 1.5 (as part of a combination study) | [3] | |
| 5-Fluorouracil (5-FU) | MCF-7 | Breast Cancer | 1.3 (24h) | |
| MCF-7 | Breast Cancer | 0.38 (48h) | ||
| HT-29 | Colorectal Cancer | 34.18 | ||
| HCT-116 | Colorectal Cancer | 19.87 | ||
| 5'-Deoxy-5-fluorouridine (5'-DFUR) | Ehrlich Ascites Tumor | Murine Carcinoma | 48 | |
| 5'-Deoxy-5-fluorocytidine (FdCyd) | HCT-116 | Colorectal Cancer | 1.72 (24h) | |
| HCT-116 | Colorectal Cancer | 1.63 (48h) |
Note: The cytotoxicity of Capecitabine and its intermediates, 5'-Deoxy-5-fluorocytidine (5'-DFCR) and 5'-Deoxy-5-fluorouridine (5'-DFUR), is ultimately dependent on their conversion to the active metabolite, 5-Fluorouracil (5-FU).
Signaling Pathway: Mechanism of Action of Capecitabine
Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to its active form, 5-fluorouracil (5-FU). This process is designed to selectively generate high concentrations of 5-FU within tumor tissues, which have higher levels of the activating enzyme, thymidine phosphorylase. Once formed, 5-FU exerts its anticancer effects through two primary mechanisms: inhibition of thymidylate synthase, leading to depletion of thymidine triphosphate and subsequent inhibition of DNA synthesis, and incorporation into RNA, which disrupts RNA processing and function. These actions ultimately lead to cell cycle arrest and apoptosis.
References
- 1. Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usa-journals.com [usa-journals.com]
- 3. Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Deoxy-D-ribose
Welcome to the technical support center for the synthesis of 5-Deoxy-D-ribose and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and cost-effective starting material for the synthesis of this compound is D-ribose.[1][2] Several synthetic routes have been developed starting from this readily available monosaccharide.
Q2: What are the key strategic steps in a typical synthesis of this compound from D-ribose?
A2: A typical synthetic route involves a multi-step process that includes:
-
Protection of Diols: Selective protection of the C2 and C3 hydroxyl groups, often as an isopropylidene ketal.
-
Activation of the Primary Hydroxyl Group: The C5 primary hydroxyl group is converted into a good leaving group, commonly through tosylation or mesylation.
-
Reductive Deoxygenation: The activated C5 position is then deoxygenated using a hydride reagent.
-
Deprotection and Functionalization: Removal of the protecting groups, followed by desired functionalization such as acetylation.[1]
Q3: I am getting a low yield in the final product. What are the potential causes?
A3: Low overall yield can be attributed to several factors throughout the multi-step synthesis. Common issues include incomplete reactions at each step, side reactions, and loss of material during purification. The reductive deoxygenation step is particularly critical, as side reactions like O-S cleavage can revert the intermediate back to its precursor, significantly impacting the yield. Careful optimization of each step and purification are crucial for achieving a high overall yield.
Q4: How can I purify the final this compound derivative?
A4: Purification of this compound derivatives typically involves chromatographic techniques. Column chromatography using silica gel is a common method. The choice of eluent system will depend on the specific derivative and its polarity. For instance, a mixture of chloroform and ethanol has been used to purify intermediates. Recrystallization can also be an effective method for obtaining highly pure crystalline products.
Troubleshooting Guides
Problem 1: Incomplete Tosylation of the 5-Hydroxyl Group
Symptoms:
-
TLC analysis of the reaction mixture shows a significant amount of the starting material (the protected ribose derivative).
-
The subsequent reduction step gives a poor yield of the desired 5-deoxy product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Presence of moisture | Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inadequate base | Use a sufficient excess of a suitable base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction. Ensure the base is dry. |
| Insufficient tosyl chloride | Use a molar excess of tosyl chloride (typically 1.5 equivalents or more) to drive the reaction to completion. |
| Low reaction temperature | While the reaction is often started at 0°C to control exothermicity, allowing it to warm to room temperature and stirring for an extended period (e.g., 24 hours) can ensure completion. |
Problem 2: Low Yield in the Reductive Deoxygenation Step
Symptoms:
-
The primary product isolated is the starting material from the previous step (the 5-O-tosylated ribose derivative).
-
Complex mixture of products observed on TLC or NMR.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| O-S Cleavage | This is a known side reaction where the hydride reagent attacks the sulfur atom instead of the carbon, leading back to the starting alcohol. Using a less harsh hydride reagent or optimizing the reaction temperature and solvent can mitigate this. Sodium borohydride in a polar aprotic solvent like DMSO has been used effectively. |
| Choice of Hydride Reagent | The reactivity of the hydride reagent is crucial. Lithium aluminum hydride (LiAlH4) is very reactive and may lead to more side products, while sodium borohydride (NaBH4) is milder. The choice depends on the specific substrate and leaving group. |
| Reaction Temperature | The reaction temperature needs to be carefully controlled. For NaBH4 in DMSO, a temperature of 80-85°C has been reported to be effective. |
| Solvent Effects | The solvent can significantly influence the reaction outcome. Polar aprotic solvents like DMSO or DMF are commonly used for this type of reduction. |
Data Presentation
Table 1: Comparison of Reported Yields for the Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-Ribose
| Starting Material | Key Reagents | Overall Yield (%) | Reference |
| D-Ribose | SnCl2·2H2O, Acetone, MeOH, H2SO4; TsCl, Et3N; NaBH4, DMSO; H2SO4; Ac2O, Pyridine | 56 | |
| D-Ribose | Ketalization, Esterification, Reduction, Hydrolysis, Acetylation | >30 | |
| Inosine | p-toluenesulfonyl chloride; Sodium borohydride; Acetic anhydride; H2SO4 | Not specified for the ribose moiety alone |
Experimental Protocols
Key Experiment: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose
This protocol is a generalized representation based on published literature.
Step 1: Protection of D-ribose as Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
-
Suspend D-ribose and tin(II) chloride dihydrate in a mixture of acetone and methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 40-45°C for approximately 20 hours.
-
Filter the reaction mixture and neutralize the filtrate with a sodium bicarbonate solution.
-
Filter again through Celite and evaporate the organic solvents.
-
Extract the aqueous solution with ethyl acetate, wash with brine, dry over sodium sulfate, and evaporate to yield the protected ribose derivative.
Step 2: Tosylation of the 5-Hydroxyl Group
-
Dissolve the product from Step 1 in a dry solvent such as dichloromethane (DCM).
-
Add triethylamine followed by tosyl chloride.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and evaporating the solvent.
Step 3: Reductive Deoxygenation
-
Dissolve the 5-O-tosylated intermediate in dimethyl sulfoxide (DMSO).
-
Add sodium borohydride in portions.
-
Heat the reaction mixture to 80-85°C for several hours.
-
Cool the reaction and pour it into a dilute acetic acid solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
Step 4: Hydrolysis and Acetylation
-
Hydrolyze the product from Step 3 using dilute sulfuric acid at elevated temperatures (80-85°C).
-
After hydrolysis, acetylate the resulting this compound using acetic anhydride in pyridine.
-
Purify the final product, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, by column chromatography or recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for this compound derivative.
Caption: Troubleshooting logic for the deoxygenation step.
References
Technical Support Center: Optimizing the Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose
Welcome to the technical support center for the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose?
A1: The most common starting materials are D-ribose and inosine.[1][2] Both routes have been shown to produce the target compound with good yields, and the choice may depend on the availability and cost of the starting material, as well as the desired scale of the synthesis.
Q2: What is the key challenge in this synthesis?
A2: A critical step is the selective deoxygenation at the 5-position of the ribofuranose ring. This is often achieved by converting the 5-hydroxyl group into a good leaving group (e.g., a sulfonate ester) followed by reductive cleavage.[3][4] Another challenge can be the control of anomeric stereochemistry during the final acetylation step, with some methods yielding mixtures of α and β anomers.[5]
Q3: What are the typical overall yields for this synthesis?
A3: The overall yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Routes starting from D-ribose have reported overall yields of around 30% to 56%. Syntheses starting from inosine have reported high yields for the final deglycosylation and acetylation step, in the range of 82-83%.
Q4: How can I purify the final product?
A4: Purification is typically achieved by crystallization or column chromatography. The choice of solvent for crystallization is crucial for obtaining a high-purity product. Methanol is mentioned as a crystallization solvent in one of the protocols. For column chromatography, a common solvent system is ethyl acetate/petroleum ether.
Q5: Are there any hazardous reagents I should be aware of?
A5: Some synthetic routes may involve hazardous reagents. For instance, older methods mentioned the use of bromination and catalytic hydrogenation, which have associated hazards. Some protocols also use strong acids like concentrated sulfuric acid, which should be handled with appropriate care. It is essential to consult the safety data sheet (SDS) for all chemicals and use appropriate personal protective equipment (PPE).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the final acetylation step | Incomplete reaction; degradation of the product; formation of byproducts. | - Ensure anhydrous conditions as acetic anhydride is sensitive to moisture.- Optimize reaction time and temperature. A study showed that increasing reaction time from 2 to 3 hours at 50°C improved the yield.- Consider using a different catalyst. While sulfuric acid is common, solid acid catalysts like SO4²⁻/γ-Al2O3 have been shown to give high yields and simplify workup. |
| Formation of an anomeric mixture (α and β isomers) | The catalyst and reaction mechanism can influence the stereochemical outcome. The use of strong acids like sulfuric acid can lead to the formation of a carbocation intermediate, resulting in a mixture of anomers. | - Using a milder catalyst, such as a cation exchange resin, may favor the formation of a single anomer.- Purification by column chromatography can be used to separate the anomers, although this may reduce the overall isolated yield. |
| Incomplete deoxygenation at the 5-position | The reducing agent is not effective enough; the leaving group at the 5-position is not sufficiently reactive. | - Ensure the 5-hydroxyl group is converted to a good leaving group (e.g., mesylate or tosylate).- Use a powerful reducing agent. Sodium borohydride in DMSO has been shown to be effective. |
| Difficulty in purifying the final product | Presence of unreacted starting materials or byproducts with similar polarity to the product. | - Optimize the reaction conditions to drive the reaction to completion.- Employ a different crystallization solvent or a more efficient column chromatography system. A gradient elution might be necessary to separate closely related compounds. |
| Hydrolysis of acetyl groups during workup | The pH of the aqueous workup is too acidic or basic. | - Maintain a neutral pH during the aqueous workup. Use a saturated sodium bicarbonate solution to neutralize any acid catalyst carefully. |
Experimental Protocols
Protocol 1: Synthesis from D-Ribose
This route involves ketalization, esterification, reduction, hydrolysis, and acetylation.
Key Steps & Yields:
| Step | Reaction | Reagents | Yield |
| 1 | Ketalization | D-ribose, Acetone, Methanol, conc. H₂SO₄ | ~88% |
| 2 | Sulfonylation | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside, p-Toluenesulfonyl chloride, Pyridine | - |
| 3 | Reduction (Deoxygenation) | 5-O-tosyl intermediate, Sodium borohydride, DMSO | ~89% |
| 4 | Hydrolysis & Acetylation | 5-deoxy intermediate, Acetic anhydride, Acetic acid, Sulfuric acid | - |
| Overall Yield | ~56% |
Detailed Methodology for Reduction Step: A solution of the 5-O-tosylated intermediate (0.83 mol) in DMSO (2.2 L) is treated with sodium borohydride (3.4 mol). The mixture is heated to 80-85°C for 3 hours. After cooling, the reaction is quenched by the addition of 5% aqueous acetic acid. The product, methyl 2,3-O-isopropylidene-5-deoxy-β-D-ribofuranoside, is isolated by distillation.
Protocol 2: Synthesis from Inosine
This method proceeds via tosylation, reduction, diacetylation, and a final deglycosylation/triacetylation step.
Key Steps & Yields:
| Step | Reaction | Reagents | Yield |
| 1 | Tosylation | Inosine, p-Toluenesulfonyl chloride | - |
| 2 | Reduction | 5'-p-toluenesulfonyl intermediate, Sodium borohydride, DMSO | - |
| 3 | Diacetylation | 5'-deoxyinosine, Acetic anhydride, Triethylamine, Dichloromethane | ~95% |
| 4 | Deglycosylation & Triacetylation | 2',3'-O-diacetyl-5'-deoxyinosine, Acetic anhydride, Acetic acid, conc. H₂SO₄ | 82-83% |
Detailed Methodology for Final Step: 31g (0.092 mol) of 2',3'-O-diacetyl-5'-deoxyinosine is dissolved in 210 mL of a 2:1 (v/v) mixture of acetic anhydride and acetic acid. Concentrated sulfuric acid (2.5 mL) is added dropwise, and the mixture is heated to reflux for 6-8 hours. After cooling, the reaction is neutralized with a saturated sodium bicarbonate solution. The product is extracted with methanol and purified by crystallization to yield 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose as a white crystal.
Visualizations
Experimental Workflow: Synthesis from D-Ribose
Caption: Synthetic pathway from D-Ribose.
Experimental Workflow: Synthesis from Inosine
Caption: Synthetic pathway from Inosine.
Troubleshooting Logic
Caption: Troubleshooting common yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102432642B - Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Deoxy-D-ribose Derivatives
Welcome to the technical support center for the purification of 5-Deoxy-D-ribose derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these important compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The choice of purification method largely depends on the specific derivative's properties, such as polarity, protecting groups, and stability. The most frequently employed techniques include:
-
Flash Column Chromatography: This is the most common method for purifying protected this compound derivatives on a laboratory scale. Silica gel is typically used as the stationary phase, with a solvent system tailored to the polarity of the compound.
-
Recrystallization: For crystalline derivatives, recrystallization is an effective method to achieve high purity. The choice of solvent is critical and often requires empirical determination.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is used for purifying highly pure compounds, especially for final products in drug development or for separating challenging mixtures like anomers. Both normal-phase and reversed-phase columns can be used.
-
Extraction: Liquid-liquid extraction is a crucial step in the work-up of synthesis reactions to remove inorganic salts and highly polar or non-polar impurities before further purification.
Q2: My this compound derivative is a mixture of α and β anomers. How can I separate them?
A2: Separating anomers can be challenging but is often achievable using high-resolution chromatographic techniques.
-
Flash Column Chromatography: Careful selection of the solvent system and using a fine mesh silica gel can sometimes resolve anomers. A slow, shallow gradient elution is often more effective than an isocratic elution.
-
Preparative HPLC: This is the most reliable method for separating anomers. A chiral column may be necessary in some cases, but often a standard silica or C18 column with an optimized mobile phase can provide sufficient separation.
Q3: I am observing degradation of my this compound derivative during silica gel chromatography. What could be the cause and how can I prevent it?
A3: The slightly acidic nature of standard silica gel can cause the degradation of acid-sensitive protecting groups (e.g., isopropylidene acetals) or the sugar ring itself, especially with prolonged exposure.
-
Deactivated Silica Gel: You can neutralize the silica gel by washing it with a solvent system containing a small amount of a base, such as triethylamine or pyridine, before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-propylated silica.
-
Speed: Run the column as quickly as possible (hence "flash" chromatography) to minimize the contact time between your compound and the silica gel.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Low Yield | Compound is too polar and is not eluting from the column. | Increase the polarity of the eluent. For very polar compounds, a small percentage of methanol or even water in the mobile phase might be necessary. Consider using a different stationary phase like reversed-phase C18 silica. |
| Compound is co-eluting with impurities. | Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve better separation. A shallower solvent gradient during elution can improve resolution. | |
| Compound is degrading on the column. | Use deactivated silica gel or an alternative stationary phase. Run the column quickly. | |
| Poor Separation | Inappropriate solvent system. | Systematically screen different solvent systems with varying polarities using TLC. Aim for an Rf value of 0.2-0.4 for your target compound for optimal separation on a column. |
| Column was poorly packed. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Sample was loaded improperly. | Dissolve the sample in a minimum amount of solvent and load it as a narrow band onto the column. If the sample is not very soluble in the eluent, consider dry loading. | |
| Compound Crystallizing on the Column | The compound has low solubility in the chosen eluent. | Change the solvent system to one in which your compound is more soluble. If that's not possible, you may need to use a wider column with more silica to handle the precipitation. Pre-purification by another method might be necessary. |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form | The compound is too soluble in the chosen solvent. | Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until turbidity persists. Then, heat to redissolve and cool slowly. |
| The solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent and then allow it to cool slowly. | |
| The compound is an oil. | Try to "oil out" the compound by adding a large amount of anti-solvent, then separate the oil and try to crystallize it from a different solvent system. Seeding with a small crystal of the pure compound can also induce crystallization. | |
| Low Recovery | The compound is too soluble in the mother liquor. | Cool the solution in an ice bath or refrigerator to maximize precipitation. Minimize the amount of solvent used for dissolution. |
| Crystals were lost during filtration. | Use a filter paper with a smaller pore size. Ensure all crystals are transferred to the filter funnel. |
Quantitative Data Summary
The following table summarizes typical purification parameters for a common this compound derivative, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, which is a key intermediate in the synthesis of the anticancer drug capecitabine.[1][2][3][4]
| Purification Method | Derivative | Stationary/Mobile Phase or Solvent | Typical Yield | Purity | Reference |
| Flash Chromatography | 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose | Silica Gel / Ethyl Acetate-Hexane gradient | >80% | >95% | General procedure for acetylated sugars |
| Recrystallization | 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose | Isopropanol/Water | High | >99% | Patent literature for capecitabine intermediates |
| LC-MS (Analytical) | Impurities in 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose | Acclaim RSL C120C18 column / Acetonitrile-Water (35:65) | N/A | High Resolution | Patent for impurity detection |
Experimental Protocols
Detailed Protocol for Flash Column Chromatography Purification of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose
1. Preparation of the Column:
- Select an appropriate size glass column with a stopcock.
- Add a small plug of cotton or glass wool at the bottom.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane).
- Pour the slurry into the column and gently tap the column to ensure even packing.
- Add another layer of sand on top of the silica gel.
- Wash the column with the initial eluent until the silica bed is stable.
2. Sample Loading:
- Dissolve the crude 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose in a minimal amount of dichloromethane or the eluent.
- Carefully apply the sample solution to the top of the silica gel using a pipette.
- Allow the sample to absorb onto the silica gel by draining the solvent to the level of the sand.
3. Elution:
- Carefully add the eluent to the top of the column.
- Apply gentle pressure using a pump or nitrogen line to achieve a steady flow rate.
- Start with a low polarity eluent (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 30% Ethyl Acetate in Hexane) based on TLC analysis of the crude mixture.
- Collect fractions in test tubes or vials.
4. Analysis of Fractions:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Experimental Workflow: Synthesis and Purification of a this compound Derivative
Caption: A typical workflow for the synthesis and purification of a this compound derivative.
Logical Relationship: Troubleshooting Low Yield in Column Chromatography
Caption: Troubleshooting logic for addressing low yield in column chromatography.
Signaling Pathway: Role of this compound Derivatives in Cancer Therapy
Caption: Metabolic activation of Capecitabine, a pro-drug derived from a this compound analog.
References
- 1. Synthesis of Capecitabine with 1,2,3-Triacetyl-5-deoxy-D-ribose_Chemicalbook [chemicalbook.com]
- 2. EP2241556A1 - Method for the preparation of capecitabine and intermediates used in said method - Google Patents [patents.google.com]
- 3. Preparation method of capecitabine intermediate suitable for industrial production - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102924548A - Synthesis method of capecitabine - Google Patents [patents.google.com]
"byproducts formed during 5-Deoxy-D-ribose synthesis"
Welcome to the technical support center for the synthesis of 5-Deoxy-D-ribose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis process. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound starting from D-Ribose?
A common and practical laboratory-scale synthesis of this compound from D-ribose involves a multi-step process. This typically includes:
-
Protection of the 2 and 3 hydroxyl groups: Often achieved by forming an isopropylidene ketal (acetonide) to prevent their participation in subsequent reactions.
-
Formation of a methyl ribofuranoside: The anomeric carbon is protected as a methyl glycoside.
-
Activation of the primary 5-hydroxyl group: The 5-hydroxyl group is converted into a good leaving group, commonly by tosylation to form a tosylate ester.
-
Reductive deoxygenation: The 5-tosyloxy group is removed and replaced with a hydrogen atom using a hydride reducing agent.
-
Deprotection: The protecting groups (isopropylidene and methyl glycoside) are removed by acid hydrolysis to yield the final product, this compound.
Q2: What are the major potential byproducts in this synthesis?
Throughout the synthesis, several byproducts can be formed at each stage:
-
Tosylation: Ditosylated products or unreacted diol.
-
Reduction: Unreacted 5-O-tosyl intermediate.
-
Hydrolysis: Incompletely deprotected intermediates, such as 5-deoxy-2,3-O-isopropylidene-D-ribofuranose.
-
General: Epimers of the desired product due to harsh acidic or basic conditions.
Q3: How can I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of each reaction step. By choosing an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for the presence of byproducts, High-Performance Liquid Chromatography (HPLC) with a detector suitable for non-chromophoric compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, is recommended. LC-MS can also be used for definitive identification of intermediates and byproducts.[][2]
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during the synthesis of this compound.
Problem 1: Low yield or multiple spots on TLC after the tosylation step.
-
Possible Cause 1: Formation of ditosylated byproduct.
-
Explanation: If an excess of tosyl chloride is used or the reaction is run for too long, both the primary 5-hydroxyl and one of the secondary hydroxyl groups may be tosylated.
-
Solution: Carefully control the stoichiometry of tosyl chloride (typically 1.0-1.2 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
-
Possible Cause 2: Incomplete reaction.
-
Explanation: Insufficient reaction time or inadequate base can lead to unreacted starting material.
-
Solution: Ensure the reaction is stirred at the appropriate temperature for a sufficient time. Use a suitable base, such as pyridine, to neutralize the HCl generated during the reaction.
-
Problem 2: The reduction of the 5-O-tosyl intermediate is slow or incomplete.
-
Possible Cause 1: Inactive reducing agent.
-
Explanation: Hydride reducing agents like Lithium Aluminum Hydride (LiAlH4) and Sodium Borohydride (NaBH4) can decompose upon improper storage.
-
Solution: Use freshly opened or properly stored reducing agents.
-
-
Possible Cause 2: Insufficient amount of reducing agent.
-
Explanation: An inadequate amount of the reducing agent will lead to an incomplete reaction.
-
Solution: Use a sufficient excess of the hydride reagent (typically 2-4 equivalents).
-
-
Possible Cause 3: Low reaction temperature.
-
Explanation: While some reductions proceed at room temperature, others may require elevated temperatures to go to completion.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture as specified in the protocol.
-
Problem 3: The final product is contaminated with partially protected intermediates after hydrolysis.
-
Possible Cause 1: Incomplete hydrolysis of the isopropylidene group.
-
Explanation: The acid-catalyzed hydrolysis may not have gone to completion.
-
Solution: Increase the reaction time for the hydrolysis step or use a slightly stronger acidic condition. Monitor the reaction by TLC until the starting material is fully consumed.
-
-
Possible Cause 2: Incomplete hydrolysis of the methyl glycoside.
-
Explanation: Hydrolysis of the methyl glycoside can sometimes be more difficult than the acetonide.
-
Solution: Ensure that the conditions for the final deprotection are sufficient to cleave both protecting groups. This may require a stronger acid or longer reaction times.
-
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for the synthesis of a key intermediate, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, which shares the core deoxygenation step.
| Step | Reagents and Conditions | Typical Yield | Potential Byproducts |
| Ketalization | D-Ribose, Acetone, H₂SO₄ | High | Di-isopropylidene protected ribose |
| Methyl Glycoside Formation | Methanol, Acid catalyst | High | Anomeric mixtures |
| Tosylation | Tosyl chloride, Pyridine | ~85% | Ditosylated product, Unreacted diol |
| Reduction | NaBH₄, DMSO | ~90% | Unreacted tosylate |
| Hydrolysis & Acetylation | Acetic acid, Acetic anhydride | ~70% | Partially acetylated products, anomers |
| Overall Yield | ~56%[3] |
Experimental Protocols
Key Experiment: Reductive Deoxygenation of a 5-O-Tosyl Ribofuranoside Derivative
This protocol is a representative example for the key deoxygenation step.
Materials:
-
Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside
-
Sodium Borohydride (NaBH₄)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5-O-tosyl ribofuranoside derivative in anhydrous DMSO.
-
Add sodium borohydride in portions to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-85°C and stir for 3-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the 5-deoxy product.
Visualizations
Synthesis Workflow and Byproduct Formation
The following diagram illustrates the general synthetic pathway from D-Ribose to this compound, highlighting the points where major byproducts can be formed.
Troubleshooting Logic for Low Yield in the Reduction Step
This diagram outlines a logical approach to troubleshooting low yields in the reductive deoxygenation step.
References
"stability and storage conditions for 5-Deoxy-D-ribose"
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-Deoxy-D-ribose. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs) on Stability and Storage
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored at 2-8°C or frozen at -20°C.[1] It is typically supplied as a viscous liquid or a solid. To prevent degradation, it is advisable to store it under an inert atmosphere if possible, especially for long-term storage.
Q2: How stable is this compound in aqueous solutions?
A2: Deoxy sugars like this compound are known to be unstable in solution, particularly at neutral to alkaline pH and elevated temperatures. A study on the decomposition of the related compound 2-deoxyribose showed a half-life of 44 years at 0°C and pH 7.0, but this decreases to just 73 minutes at 100°C at the same pH.[2] It is strongly recommended to prepare aqueous solutions fresh for each experiment and avoid long-term storage in solution.
Q3: What are the known degradation products of this compound?
A3: The degradation of deoxy sugars can occur through various pathways, including oxidation and retro-aldol reactions.[3] One potential degradation product under certain conditions is formaldehyde.[3] In biological systems, it can be metabolized into smaller molecules like acetyl-CoA and glyceryl-CoA.[4] The appearance of a yellowish or brownish tint in the solid or solution may indicate degradation.
Quantitative Stability Data
The following table summarizes the stability of 2-deoxy-D-ribose, which can be used as an estimate for the stability of this compound under similar conditions.
| Temperature (°C) | pH | Half-life | Reference |
| 100 | 7.0 | 73 minutes | |
| 0 | 7.0 | 44 years |
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Experimental Problems and Solutions
Problem 1: Inconsistent or unexpected results in cell culture experiments.
-
Possible Cause 1: Degradation of this compound in the culture medium. As a reducing sugar, this compound can be unstable in culture media, especially at 37°C.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid storing it in culture media for extended periods.
-
-
Possible Cause 2: Induction of oxidative stress and apoptosis. Deoxy sugars have been shown to induce the production of reactive oxygen species (ROS) and trigger apoptosis in various cell lines.
-
Solution: Perform dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific cell line. Consider co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) to mitigate oxidative stress.
-
-
Possible Cause 3: Alteration of cellular metabolism. this compound can be metabolized by cells and may interfere with normal metabolic pathways.
-
Solution: Analyze key metabolic markers to understand the impact of this compound on your experimental system.
-
Problem 2: Difficulty in dissolving this compound.
-
Possible Cause: The compound is a viscous liquid or a solid that may be slow to dissolve.
-
Solution: Gentle warming (to no more than 37°C) and vortexing can aid dissolution. For aqueous solutions, use a high-purity solvent. For organic solvents, ensure the solvent is anhydrous if the reaction is moisture-sensitive.
-
Problem 3: Low yield or side products in chemical synthesis.
-
Possible Cause 1: Impurity of the starting material. The purity of this compound can affect the outcome of a synthesis.
-
Solution: Use high-purity this compound and consider further purification if necessary. Check the certificate of analysis from the supplier.
-
-
Possible Cause 2: Instability under reaction conditions. The reaction conditions (e.g., high temperature, strong acid or base) may be causing degradation of the sugar.
-
Solution: Attempt the reaction under milder conditions if possible. Protect the hydroxyl groups of the sugar if they are not the intended reaction site.
-
Experimental Protocols
Below is a generalized protocol for an enzymatic assay using a this compound derivative as a substrate. This can be adapted for various experimental setups.
General Protocol for an Enzymatic Assay
This protocol is based on an assay for a dehydrogenase that uses 5-chloro-5-deoxy-d-ribose. It can be modified to study other enzymes that may act on this compound.
Materials:
-
This compound
-
Enzyme of interest
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactor (e.g., NAD⁺)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in the reaction buffer to a desired stock concentration. Prepare fresh.
-
Prepare the reaction mixture: In a microplate well or cuvette, combine the reaction buffer, cofactor, and any other necessary components.
-
Initiate the reaction: Add the enzyme to the reaction mixture to start the reaction.
-
Monitor the reaction: Measure the change in absorbance at a specific wavelength (e.g., 340 nm for NADH formation) over time.
-
Data analysis: Calculate the initial reaction velocity from the linear portion of the progress curve.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in experiments involving this compound.
Potential Degradation Pathway
Caption: A simplified diagram illustrating potential degradation pathways for this compound.
General Experimental Workflow
Caption: A general workflow for conducting an experiment using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glycosylation Reactions with Deoxy Sugars
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in glycosylation reactions involving deoxy sugars. The inherent challenges of working with these substrates, primarily the lack of a C-2 hydroxyl group to direct stereoselectivity and the instability of glycosyl donors, are addressed with specific, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My glycosylation reaction with a 2-deoxy sugar donor is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in 2-deoxy glycosylation reactions are a common issue and can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Glycosyl Donor Instability: 2-Deoxy glycosyl halides (bromides and chlorides) are notoriously unstable and can decompose before reacting with the acceptor.[1]
-
Solution: Generate the glycosyl halide in situ or use it immediately after preparation.[1] Consider using more stable donors like thioglycosides or glycosyl sulfoxides, which can be activated under milder conditions.
-
-
Poor Activation of the Glycosyl Donor: The chosen promoter or activator may not be suitable for your specific donor and acceptor pairing.
-
Solution: Experiment with different activators. For example, p-toluenesulfonyl chloride (TsCl) in combination with a base like potassium hexamethyldisilazide (KHMDS) has been shown to be effective for activating hemiacetal donors.[2][3] For thioglycosides, N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like TMSOTf is a common choice.
-
-
Side Reactions: The high reactivity of 2-deoxy sugar intermediates can lead to side reactions such as elimination or hydrolysis.[4]
-
Solution: Optimize reaction conditions. Lowering the reaction temperature can often minimize side reactions. Ensure all reagents and solvents are scrupulously dry to prevent hydrolysis.
-
-
Inappropriate Solvent: The solvent can significantly influence the reaction outcome.
-
Solution: Ethereal solvents can sometimes favor the formation of 1,2-cis glycosides. Experiment with different solvents to find the optimal one for your specific reaction.
-
Q2: I am struggling to control the stereoselectivity of my 2-deoxy glycosylation, frequently obtaining a mixture of α and β anomers. How can I improve the stereochemical outcome?
A2: Achieving high stereoselectivity is a central challenge in 2-deoxy glycosylation due to the absence of a participating group at the C-2 position.
Strategies for Stereocontrol:
-
Reagent-Controlled Glycosylation: The choice of promoter can directly influence the stereochemical outcome.
-
α-Selectivity: Using a combination of a donor with a non-participating protecting group and a suitable promoter can favor the α-anomer. For example, the use of a diarylboronic acid derived catalyst has been reported for α-selective glycosylation.
-
β-Selectivity: Achieving β-selectivity is particularly challenging. One successful strategy is the use of p-toluenesulfonyl chloride (TsCl) to activate di-deoxy-sugar donors, which can lead to excellent β-selectivity.
-
-
Indirect Methods: This approach involves installing a temporary participating group at the C-2 position, which is then removed after the glycosylation.
-
Example: Using a 2-iodo or 2-thio group can direct the stereoselectivity towards a 1,2-trans glycosidic linkage. The directing group is subsequently removed in a separate step.
-
-
Protecting Group Effects: The protecting groups on the sugar ring can influence its conformation and reactivity, thereby affecting stereoselectivity.
-
Solution: The use of a 3,4-O-disiloxane protecting group on 2-deoxy glycosyl chloride donors has been shown to significantly enhance α-selectivity.
-
-
Catalyst-Controlled Glycosylation: Chiral catalysts can create a stereoselective environment around the reaction center.
-
Example: Chiral Brønsted acids have been used to catalyze glycosylation with 2-deoxysugar trichloroacetimidates with varying stereochemical outcomes depending on the catalyst's chirality and the anomeric configuration of the donor.
-
Q3: My reaction is complete, but I am having difficulty purifying and characterizing the 2-deoxy glycoside product. What are the recommended analytical techniques?
A3: Proper analysis is crucial to confirm the successful synthesis and determine the yield and stereochemistry of your product.
Recommended Analytical Workflow:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction.
-
Purification: Column chromatography on silica gel is the most common method for purifying glycosylation products.
-
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the structure and stereochemistry of your product.
-
¹H NMR: The anomeric proton's chemical shift and coupling constant (J-value) are diagnostic of the anomeric configuration. For pyranosides, a small J-value (1-4 Hz) for the anomeric proton typically indicates an α-linkage, while a larger J-value (7-9 Hz) suggests a β-linkage.
-
¹³C NMR: The chemical shift of the anomeric carbon can also provide information about the stereochemistry.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for assigning all the proton and carbon signals and confirming the connectivity between the sugar and the aglycon.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the product and can also be used to separate α and β anomers. Normal-phase chromatography is often employed for this purpose.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the product, thus verifying its elemental composition.
-
Quantitative Data Summary
The following tables summarize quantitative data from published literature on various 2-deoxy glycosylation methods.
Table 1: Phenanthroline-Assisted α-Glycosylation of 2-Deoxy Sugars
| Donor | Acceptor | Yield (%) | α:β Ratio |
| 2-Deoxy-D-galactosyl chloride | Primary Alcohol | 92 | >99:1 (α only) |
| 2-Deoxy-D-glucosyl chloride | Primary Alcohol | 85 | 81:19 |
| 2-Deoxy-D-glucosyl chloride with 3,4-O-disiloxane protecting group | Primary Alcohol | 88 | 92:8 |
| 2-Deoxy-D-galactosyl chloride | Phenol | 82 | >99:1 (α only) |
Table 2: TsCl-Mediated β-Glycosylation of 2,6-Dideoxy and 2,3,6-Trideoxy Sugars
| Donor | Acceptor | Promoter | Yield (%) | α:β Ratio |
| 2,6-Dideoxy Sugar | Secondary Alcohol | TsCl | 75 | >1:20 |
| 2,3,6-Trideoxy Sugar (4-O-p-methoxybenzoyl) | Secondary Alcohol | TsCl | 81 | >1:20 |
| 2,3,6-Trideoxy Sugar (4-O-benzyl) | Secondary Alcohol | TrisylCl | 73 | >20:1 |
Key Experimental Protocols
Protocol 1: General Procedure for Phenanthroline-Assisted α-Glycosylation
-
The 2-deoxy glycosyl chloride donor is generated in situ from the corresponding glycal (2.0 equivalents).
-
To a solution of the alcohol acceptor (1.0 equivalent) and 1,10-phenanthroline (0.1 equivalents with respect to the glycal) in a 1:1 mixture of 1,2-dichloroethane (DCE) and methyl tert-butyl ether (MTBE) at 0.5 M concentration, add the freshly prepared solution of the glycosyl chloride donor.
-
The reaction mixture is stirred at 25 °C for 5 hours.
-
Upon completion, the reaction is quenched, and the product is purified by silica gel column chromatography.
-
The α/β ratio is determined by ¹H NMR analysis of the crude product or the isolated isomers.
Protocol 2: TsCl-Mediated Dehydrative β-Glycosylation
-
To a solution of the 2-deoxy sugar hemiacetal donor (1.0 equivalent) in an anhydrous solvent such as THF at -78 °C, add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equivalents).
-
After stirring for 10 minutes, a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in the same solvent is added dropwise.
-
The reaction is stirred at -78 °C for 30 minutes to form the glycosyl tosylate intermediate.
-
The glycosyl acceptor (1.5 equivalents) is then added to the reaction mixture.
-
The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted and purified by silica gel column chromatography.
-
Stereoselectivity is determined by ¹H NMR spectroscopy.
Protocol 3: HPLC Analysis of Glycosylation Reaction Mixture
-
Sample Preparation: A small aliquot of the crude reaction mixture is taken and diluted with a suitable solvent (e.g., acetonitrile/water). If necessary, the sample is filtered through a 0.45 µm syringe filter.
-
Column: A normal-phase column, such as a silica or amide-based column, is typically used for separating anomers.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) is commonly used. The exact gradient will need to be optimized for the specific products.
-
Detection: A UV detector is used if the aglycon has a chromophore. Otherwise, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used.
-
Analysis: The retention times of the α and β anomers are determined by injecting pure standards if available. The relative peak areas are used to quantify the anomeric ratio.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Strategies for controlling stereoselectivity.
Caption: Analytical workflow for product characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
"improving stereoselectivity in 5-Deoxy-D-ribose synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving stereoselectivity during the synthesis of 5-deoxy-D-ribose.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing a low diastereomeric ratio in the reduction of the 5-O-sulfonylated ribofuranoside intermediate?
Possible Cause: The choice of reducing agent and reaction conditions can significantly impact the stereochemical outcome of the reduction at C5. Incomplete reaction or non-selective reduction can lead to a mixture of diastereomers.
Solution:
-
Hydride Reagent Selection: Employing hydride reagents is a key step for the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside.[1] Consider using a less sterically hindered hydride source to favor the desired stereoisomer.
-
Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to enhance the kinetic control of the reaction, which can improve diastereoselectivity.
-
Solvent Effects: The polarity of the solvent can influence the conformation of the substrate and the reactivity of the hydride reagent. Experiment with different aprotic solvents (e.g., THF, diethyl ether) to optimize the diastereomeric ratio.
Question 2: My glycosylation reaction is resulting in a mixture of α and β anomers. How can I improve the β-stereoselectivity?
Possible Cause: The stereochemical outcome of glycosylation reactions can be influenced by the nature of the protecting groups on the sugar, the type of Lewis acid used, and the reaction conditions. The absence of a participating neighboring group at the C2 position can lead to a lack of stereocontrol.
Solution:
-
Neighboring Group Participation: The C2-OH group can act as a directing group to favor the formation of the β-anomer.[2] Using a protecting group at C2 that can participate in the reaction, such as an acetyl or benzoyl group, can promote the formation of a more stable intermediate that leads to the desired β-product.
-
Lewis Acid Choice: In Vorbrüggen glycosylation, the choice of Lewis acid is crucial.[2] Weaker Lewis acids may favor the thermodynamically more stable anomer, while stronger Lewis acids at low temperatures can favor the kinetically controlled product.
-
One-Pot Synthesis: A one-pot synthesis strategy using Mitsunobu conditions with unprotected or 5-O-monoprotected ribose has been shown to yield exclusively the β-anomer for both purine and pyrimidine bases.[2]
Question 3: I am struggling with the formation of complex mixtures that are difficult to purify when using 2-deoxy-D-ribose as a starting material. What is causing this?
Possible Cause: Reactions with 2-deoxy-D-ribose can be challenging to control due to the lack of the C2-OH directing group, leading to a complex mixture of products.[2]
Solution:
-
Alternative Starting Materials: Consider starting from D-ribose and introducing the 5-deoxy functionality later in the synthesis. This allows for the use of the C2-OH group to control stereochemistry in earlier steps.
-
Enzymatic Approach: The use of 2-deoxy-D-ribose-5-phosphate aldolase (DERA) can provide a highly stereoselective route to 5-deoxy sugars, avoiding the complexities of traditional chemical methods. DERA catalyzes the stereoselective C-C bond formation between acetaldehyde and other aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: D-ribose is a common and inexpensive starting material. The synthesis typically involves protection of the hydroxyl groups, selective functionalization of the 5-OH group, deoxygenation, and finally deprotection. Another approach is the enzymatic synthesis using 2-deoxy-D-ribose-5-phosphate aldolase (DERA) with acetaldehyde and other aldehydes as substrates.
Q2: Can protecting groups influence the stereoselectivity of the synthesis?
A2: Yes, protecting groups play a crucial role. For instance, a participating group at the C2 position (like acetate or benzoate) can direct the stereochemistry of glycosylation to favor the β-anomer. The choice of protecting groups for the C2 and C3 hydroxyls can also influence the facial selectivity of reductions at other positions.
Q3: Are there any enzymatic methods to improve the stereoselectivity in this compound synthesis?
A3: Yes, 2-deoxy-D-ribose-5-phosphate aldolase (DERA) is a powerful biocatalyst for the stereoselective synthesis of various deoxysugars. It catalyzes the aldol reaction between acetaldehyde and a variety of aldehyde acceptors with high stereocontrol, offering a green and efficient alternative to chemical synthesis.
Q4: How can I monitor the stereochemical purity of my synthetic intermediates and final product?
A4: Chiral chromatography (e.g., HPLC with a chiral column) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods. 1H NMR can often distinguish between diastereomers by differences in chemical shifts and coupling constants. For enantiomeric purity, chiral derivatizing agents can be used in conjunction with NMR or chromatography.
Data Presentation
Table 1: Comparison of Yields for the Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose
| Starting Material | Key Steps | Overall Yield | Reference |
| D-ribose | Ketalization, esterification, reduction, hydrolysis, and acetylation. | >30% | |
| D-ribose | Deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside by reductive displacement with hydride reagents, followed by hydrolysis and acetylation. | 56% | |
| D-ribose | Generation of 1-O-methyl-D-ribose, protection with acetone, reaction with p-toluene sulfonyl chloride, acid hydrolysis, reaction under weak alkaline conditions, and acetylation. | 63% |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose
This protocol is based on the method described by Pothukuchi et al. and involves deoxygenation via a sulfonyloxy intermediate.
-
Preparation of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside: D-ribose is converted to its methyl furanoside and then protected with acetone to yield the 2,3-O-isopropylidene derivative.
-
Sulfonylation of the 5-OH Group: The primary hydroxyl group is selectively sulfonylated (e.g., with tosyl chloride or mesyl chloride) in the presence of a base like pyridine.
-
Reductive Deoxygenation: The 5-O-sulfonyloxy intermediate is treated with a hydride reagent (e.g., lithium aluminum hydride) in an aprotic solvent like THF to displace the sulfonate and form the 5-deoxy sugar derivative.
-
Hydrolysis and Acetylation: The methyl glycoside and isopropylidene protecting groups are removed by acid hydrolysis. The resulting this compound is then per-acetylated using acetic anhydride in the presence of a catalyst (e.g., pyridine or a solid acid) to give the final product.
Protocol 2: Enzymatic Synthesis of this compound Derivatives using DERA
This protocol outlines the general procedure for using DERA for the stereoselective synthesis of deoxysugars.
-
Enzyme Preparation: DERA can be used as a whole-cell catalyst or as a purified enzyme. Immobilization of the enzyme on a solid support can improve its stability and reusability.
-
Reaction Setup: The reaction mixture typically contains acetaldehyde as the donor substrate and a suitable aldehyde acceptor in an aqueous buffer.
-
Reaction Conditions: The reaction is usually carried out at or near room temperature and at a controlled pH. The reaction progress is monitored by techniques like HPLC or GC.
-
Workup and Purification: After the reaction is complete, the enzyme is removed (by centrifugation for whole cells or filtration for immobilized enzyme). The product is then isolated from the aqueous solution, often by extraction or chromatography.
Visualizations
Caption: Comparative workflows for chemical vs. enzymatic synthesis of this compound.
Caption: Troubleshooting logic for improving stereoselectivity in this compound synthesis.
References
"handling precautions for 5-Deoxy-D-ribose and its intermediates"
This guide provides essential handling precautions, troubleshooting tips, and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Deoxy-D-ribose and its intermediates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deoxy sugar derived from D-ribose, where the hydroxyl group at the 5th carbon position is replaced by a hydrogen atom.[] This structural change significantly influences its chemical properties.[] It is primarily used in chemical synthesis as a starting material for other deoxy sugars, which are important in medicinal chemistry for developing antiviral and anticancer medications.[] Additionally, it serves as a model compound for studying the characteristics of deoxy sugars, in prodrug design to improve drug delivery, and in tracer studies when labeled with radioactive isotopes.[]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at 2-8°C.[] It is typically supplied as a yellow to dark orange thick, oily, or viscous liquid. For intermediates like 1,2,3-Triacetyl-5-deoxy-D-ribose, it is crucial to store them in a well-ventilated area away from heat or ignition sources.
Q3: What personal protective equipment (PPE) is required when handling these compounds?
A3: When handling this compound and its intermediates, standard laboratory PPE is required. This includes appropriate protective gloves, clothing to prevent skin exposure, and chemical safety goggles or eyeglasses that comply with OSHA or European Standard EN166 regulations. For intermediates that may cause respiratory irritation, such as 1,2,3-Triacetyl-5-deoxy-D-ribose, a respirator may be necessary, and work should be conducted in a well-ventilated area or under a fume hood.
Q4: What are the known hazards associated with this compound intermediates?
A4: While specific toxicity data for this compound is not thoroughly detailed, its intermediates can present hazards. For example, 1,2,3-Triacetyl-5-deoxy-D-ribose is classified as causing serious eye irritation and may also cause respiratory irritation. Prolonged exposure to this intermediate could potentially lead to organ damage, affecting the liver or kidneys.
Q5: What should I do in case of accidental exposure or a spill?
A5: In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.
-
Skin Contact: Wash the affected area off with soap and plenty of water.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration and consult a physician.
-
Spill: For a small spill, sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal. Ensure the area is well-ventilated.
Q6: How should I dispose of this compound and its related waste?
A6: According to some institutional guidelines, 2-Deoxy-D-ribose (a related compound) is not regulated as hazardous waste and may be eligible for standard trash disposal. However, for intermediates and solutions, it is best to consult your institution's specific waste disposal protocols. Contaminated materials and surplus or non-recyclable solutions should be offered to a licensed disposal company.
Troubleshooting Guide
| Problem/Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound appears as a solid or off-white powder instead of a viscous liquid. | You may be working with a related compound or an intermediate. | Verify the CAS number. This compound is CAS 13039-75-3 and appears as a viscous liquid. Intermediates like 1,2,3-Triacetyl-5-deoxy-D-ribose (a white powder) or 2-Deoxy-D-ribose (an off-white solid) have different physical states. |
| Difficulty dissolving the compound. | The compound has limited solubility. | This compound is sparingly soluble in water and methanol. Gentle warming or sonication may aid dissolution, but always check for temperature sensitivity to avoid degradation. |
| Inconsistent experimental results. | The compound may have degraded due to improper storage. | Always store the compound at the recommended 2-8°C. Avoid exposure to strong oxidizing agents, which are incompatible. |
Data Presentation
Summary of Physicochemical Properties
| Property | This compound | 1,2,3-Triacetyl-5-deoxy-D-ribose |
| CAS Number | 13039-75-3 | Not explicitly found, but is a key intermediate. |
| Molecular Formula | C₅H₁₀O₄ | C₁₁H₁₆O₇ |
| Molecular Weight | 134.13 g/mol | 260.24 g/mol |
| Appearance | Yellow to Dark Orange Thick Oily/Viscous Liquid | White Powder |
| Storage Temperature | 2-8°C | Cool, dry, well-ventilated area away from heat. |
| Boiling Point | 294.5 ± 19.0°C at 760 mmHg | Not available |
| Melting Point | Not applicable | ~63-64°C |
| Solubility | Sparingly soluble in Methanol and Water. | Sparingly soluble in water; readily soluble in ethanol, acetone, chloroform. |
Experimental Protocols
Protocol 1: Safe Weighing and Handling of Deoxy Sugars
-
Preparation: Before handling, ensure you are wearing the required PPE: a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: If handling a powdered intermediate like 1,2,3-Triacetyl-5-deoxy-D-ribose, perform all weighing and handling steps inside a chemical fume hood to avoid dust formation and inhalation.
-
Weighing: Use a clean, tared weigh boat or glassine paper on an analytical balance. Handle the container carefully to minimize agitation.
-
Transfer: Transfer the weighed compound directly to the reaction vessel. If any dust is generated, gently wipe the area with a damp cloth or paper towel, which should then be disposed of as chemical waste.
-
Cleanup: After use, securely close the primary container and store it at the recommended temperature. Clean all surfaces and equipment used.
Protocol 2: Emergency Spill Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Spill: Determine the nature and size of the spill. For powdered intermediates, avoid any actions that could make the dust airborne.
-
Evacuate (if necessary): For large spills or if respiratory irritation is noted, evacuate the immediate area.
-
Cleanup (Small Spill):
-
Ensure adequate ventilation.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal. Do not dry sweep , as this can create dust. Moisten the material slightly if necessary.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous waste according to your institution's guidelines.
Visualizations
Caption: General workflow for handling this compound from receipt to disposal.
Caption: Decision-making logic for responding to a chemical spill.
Caption: Logic for selecting appropriate PPE based on the experimental task.
References
Technical Support Center: Deoxygenation of Ribose
Welcome to the technical support center for the deoxygenation of ribose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical deoxygenation of ribose and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the deoxygenation of ribose?
A1: The most prevalent and widely cited method for the deoxygenation of hydroxyl groups in carbohydrates, including ribose, is the Barton-McCombie reaction.[1][2][3] This radical-based reaction is valued for its efficiency in removing a hydroxy group and replacing it with a hydrogen atom.[2]
Q2: What is the general principle of the Barton-McCombie deoxygenation?
A2: The Barton-McCombie deoxygenation is a two-step process.[4] First, the target hydroxyl group of the ribose derivative is converted into a thiocarbonyl derivative, such as a xanthate or thionoester. In the second step, this intermediate is treated with a radical initiator (like AIBN) and a hydrogen atom donor (traditionally tributyltin hydride) to generate the deoxygenated product.
Q3: What are the primary challenges or pitfalls associated with the Barton-McCombie reaction?
A3: The main drawback of the traditional Barton-McCombie reaction is the use of tributyltin hydride (Bu₃SnH). This reagent is toxic, and its tin-containing byproducts are often difficult to remove from the final product, posing purification challenges. Additionally, several side reactions can occur, leading to undesired products and lower yields.
Q4: Are there alternatives to the toxic tin hydrides?
A4: Yes, due to the toxicity and purification issues associated with organotin compounds, several alternative hydrogen sources have been developed. These include using catalytic amounts of a tin hydride with a stoichiometric amount of a reducing agent like sodium borohydride or polymethylhydrosiloxane (PMHS). Other approaches involve modified or immobilized tin hydrides and entirely tin-free systems, such as those using trialkylboranes or silanes.
Q5: Why is protecting group strategy important for the deoxygenation of ribose?
A5: Ribose has multiple hydroxyl groups, and selective deoxygenation at a specific position (e.g., the 2'-position to form 2-deoxyribose) requires a robust protecting group strategy. Protecting groups are used to mask the other hydroxyl groups, ensuring that the deoxygenation reaction occurs only at the desired site. The choice of protecting groups is critical as they must be stable to the conditions of both thiocarbonylation and radical deoxygenation and be removable without affecting the final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deoxygenation of ribose derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Deoxygenated Product | Incomplete formation of the thiocarbonyl intermediate. | Ensure anhydrous conditions and use fresh reagents for the thiocarbonylation step. Monitor the reaction by TLC to confirm the consumption of the starting alcohol. |
| Inefficient radical initiation or propagation. | Use a fresh source of radical initiator (e.g., AIBN) and ensure the reaction temperature is appropriate for its decomposition. Degas the solvent to remove oxygen, which can quench the radical reaction. | |
| Poor reactivity of the substrate. | Primary alcohols are generally less reactive in Barton-McCombie deoxygenation. For sterically hindered alcohols, longer reaction times or higher temperatures may be necessary. | |
| Presence of Unreacted Starting Alcohol | Incomplete thiocarbonylation. | Increase the equivalents of the thiocarbonylating agent (e.g., phenyl chlorothionoformate, CS₂/MeI). |
| Regeneration of the alcohol during deoxygenation. | This can be a competing side reaction. Ensure a sufficient concentration of the hydrogen atom donor (e.g., Bu₃SnH) is maintained throughout the reaction. | |
| Formation of Olefin Byproducts | Elimination side reactions. | This can occur from the radical intermediate. Lowering the reaction temperature or using a less reactive hydrogen atom donor might minimize this pathway. |
| Difficulty in Removing Tin Byproducts | High polarity of the deoxygenated product, making chromatographic separation from non-polar tin residues difficult. | 1. Aqueous KF treatment: React the crude product with aqueous potassium fluoride to precipitate insoluble tin fluorides, which can be removed by filtration. 2. Alternative hydrogen sources: Employ tin-free deoxygenation methods or use systems with catalytic tin and a stoichiometric reducing agent to minimize tin waste. |
| Reaction is Sluggish or Stalls | Insufficient radical initiator. | Add the radical initiator in portions over the course of the reaction to maintain a steady concentration of radicals. |
| Incompatible protecting groups. | Certain protecting groups may be labile under the reaction conditions. Review the stability of your chosen protecting groups to radical conditions and high temperatures. |
Experimental Protocols
General Protocol for Barton-McCombie Deoxygenation of a Protected Ribose Derivative
Step 1: Formation of the Xanthate Intermediate
-
To a solution of the protected ribose derivative (1.0 equiv) in anhydrous THF at -78 °C, add sodium hydride (1.2 equiv) and stir for 30 minutes.
-
Add carbon disulfide (CS₂) (2.0 equiv) and stir the mixture for 1 hour at room temperature.
-
Add methyl iodide (2.0 equiv) and continue stirring for another 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude xanthate by flash column chromatography.
Step 2: Deoxygenation
-
Dissolve the purified xanthate (1.0 equiv) in degassed toluene.
-
Add tributyltin hydride (n-Bu₃SnH) (1.5 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.1 equiv).
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
To remove tin byproducts, dissolve the crude product in acetonitrile and wash with hexane. Alternatively, treat the crude product with a solution of potassium fluoride in methanol to precipitate tin fluorides.
-
Purify the deoxygenated product by flash column chromatography.
Visualizations
Barton-McCombie Deoxygenation Workflow
Caption: Workflow for the Barton-McCombie deoxygenation of ribose.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in ribose deoxygenation.
References
Technical Support Center: Scale-Up Production of 5-Deoxy-D-ribose
Welcome to the Technical Support Center for the scale-up production of 5-Deoxy-D-ribose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis and purification of this compound at a larger scale.
Section 1: Chemical Synthesis Troubleshooting Guide
The chemical synthesis of this compound, often via its protected intermediate 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, presents several challenges during scale-up. This section provides a troubleshooting guide in a question-and-answer format to address potential issues.
FAQs and Troubleshooting
Q1: We are experiencing a lower than expected yield during the deoxygenation of the sulfonyloxy-intermediate using a hydride reagent (e.g., NaBH₄) at a larger scale. What could be the cause?
A1: Low yields in large-scale hydride reductions can stem from several factors:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing of the hydride reagent can be challenging. This can lead to localized areas of high reagent concentration and side reactions, or areas where the reaction does not proceed to completion.
-
Temperature Control: Hydride reductions are often exothermic. Inadequate heat dissipation in a large reactor can lead to temperature spikes, promoting the formation of byproducts.
-
Moisture Contamination: Hydride reagents are highly sensitive to moisture. On a larger scale, ensuring all solvents and reagents are scrupulously dry is more challenging and critical.
-
Reagent Decomposition: Prolonged reaction times at elevated temperatures can lead to the decomposition of the hydride reagent.
Troubleshooting Steps:
-
Optimize Agitation: Ensure the reactor's agitation speed and impeller design are suitable for solid-liquid reactions to maintain a uniform suspension of the hydride reagent.
-
Improve Heat Transfer: Use a reactor with a high surface area-to-volume ratio or implement a more efficient cooling system to maintain the optimal reaction temperature.
-
Strict Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Purge the reactor with an inert gas (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.
-
Controlled Reagent Addition: Add the hydride reagent portion-wise or as a solution via a syringe pump to control the reaction rate and temperature.
Q2: During the purification of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose by column chromatography, we are observing poor separation and product contamination. How can we improve this at scale?
A2: Large-scale chromatographic purification of protected carbohydrates can be complex. Here are common issues and solutions:
-
Column Overloading: Exceeding the capacity of the stationary phase leads to broad peaks and poor separation.
-
Inappropriate Stationary Phase: Standard silica gel may not be optimal for closely related sugar derivatives.
-
Solvent System: An improperly optimized solvent system will not provide adequate resolution between the product and impurities.
Troubleshooting Steps:
-
Determine Column Capacity: Perform small-scale experiments to determine the loading capacity of your silica gel and scale it linearly for the larger column.
-
Alternative Stationary Phases: Consider using specialized stationary phases. For protected monosaccharides, a pentafluorophenyl stationary phase can offer better separation. For protected oligosaccharides, a phenyl hexyl stationary phase might be more effective[1].
-
Optimize Eluent System: Systematically screen different solvent mixtures (e.g., hexane/ethyl acetate, toluene/acetone) using thin-layer chromatography (TLC) to find the optimal eluent for separation before scaling up the column.
-
Recycling HPLC: For very challenging separations requiring high purity (≥99.5%), consider using alternate-pump recycling high-performance liquid chromatography (R-HPLC)[1][2].
Q3: We are observing the formation of unexpected byproducts during the multi-step synthesis. What are the likely side reactions?
A3: In a multi-step synthesis of this compound, several side reactions can occur:
-
Incomplete Protection/Deprotection: Incomplete formation or removal of protecting groups (e.g., isopropylidene, acetyl) can lead to a mixture of partially protected intermediates.
-
Epimerization: Under non-optimal pH conditions during hydrolysis or other steps, epimerization at stereocenters can occur.
-
Ring Opening/Closing: Unwanted opening or closing of the furanose ring can lead to isomeric impurities.
-
Over-reduction: In the deoxygenation step, other functional groups might be unintentionally reduced.
Troubleshooting Steps:
-
Reaction Monitoring: Use analytical techniques like TLC, HPLC, or NMR to monitor the progress of each reaction step to ensure completion.
-
pH Control: Carefully control the pH during acidic or basic steps to minimize epimerization.
-
Orthogonal Protecting Groups: If feasible, utilize protecting groups that can be removed under different conditions to improve selectivity.
-
Stoichiometry Control: Carefully control the stoichiometry of reagents, especially the reducing agents, to avoid over-reduction.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Multi-step Synthesis | D-ribose | 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose | Ketalization, esterification, reduction, hydrolysis, acetylation | >30 | [3] |
| Deoxygenation & Acetylation | D-ribose | 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose | Reductive displacement with hydride reagents, hydrolysis, acetylation | 56 | [2] |
| Acylation | 2,3-O-diacetyl-5-deoxyinosine | 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose | Acetic anhydride, sulfuric acid | 83 |
Experimental Protocol: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose
This protocol is based on a reported practical route suitable for multi-gram preparations.
Step 1: Ketalization and Esterification
-
D-ribose is reacted with acetone and methanol in the presence of an acid catalyst to form methyl 2,3-O-isopropylidene-β-D-ribofuranoside.
-
The 5-hydroxyl group is then esterified, for example, with tosyl chloride in the presence of triethylamine in dichloromethane.
Step 2: Reductive Deoxygenation
-
The resulting 5-O-sulfonyloxy intermediate is dissolved in a suitable solvent like DMSO.
-
Sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 80-85°C) to effect the deoxygenation.
Step 3: Hydrolysis and Acetylation
-
The isopropylidene and methyl glycoside protecting groups are removed by acid hydrolysis (e.g., with dilute sulfuric acid).
-
The crude this compound is then acetylated using acetic anhydride in pyridine to yield 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.
Purification: The final product is typically purified by silica gel column chromatography.
Logical Workflow for Chemical Synthesis Scale-Up
Section 2: Enzymatic Synthesis Troubleshooting Guide
While specific enzymatic routes for this compound are not extensively documented in publicly available literature, a plausible pathway can be inferred from the biosynthesis of other deoxy sugars. The following troubleshooting guide is based on general principles of enzymatic synthesis of deoxy sugars.
FAQs and Troubleshooting
Q1: We are attempting a multi-enzyme cascade for this compound synthesis and are observing very low or no product formation. What are the initial troubleshooting steps?
A1: Low or no yield in a multi-enzyme system can be due to several factors:
-
Enzyme Inactivity: One or more enzymes in the cascade may be inactive or unstable under the reaction conditions.
-
Cofactor Limitation: Many enzymatic steps require cofactors (e.g., ATP, NADH/NADPH) that may not be efficiently regenerated.
-
Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for all enzymes in the cascade.
Troubleshooting Steps:
-
Individual Enzyme Assays: Test the activity of each enzyme individually with its known substrate to confirm functionality.
-
Cofactor Regeneration System Check: Ensure that the cofactor regeneration system (e.g., glucose dehydrogenase for NADPH) is active and not the rate-limiting step.
-
Condition Optimization: Systematically vary the pH, temperature, and buffer components to find a condition that provides a reasonable activity for all enzymes.
Q2: Our enzymatic reaction starts well but then slows down and stops before the substrate is fully consumed. What could be the issue?
A2: This is a classic sign of substrate or product inhibition.
-
Substrate Inhibition: High concentrations of the initial substrate can inhibit one of the enzymes in the pathway.
-
Product Inhibition: The accumulation of the final product, this compound, or an intermediate can inhibit one of the enzymes.
Troubleshooting Steps:
-
Kinetic Analysis: Perform kinetic studies to determine if high substrate concentrations are inhibitory.
-
Fed-Batch Strategy: If substrate inhibition is confirmed, implement a fed-batch approach where the substrate is added gradually to maintain a low, non-inhibitory concentration.
-
In-situ Product Removal: If product inhibition is the issue, consider using techniques like selective adsorption with resins or membrane filtration to remove the product as it is formed.
Q3: We are observing the formation of byproducts in our enzymatic synthesis. How can we improve the selectivity?
A3: Byproduct formation is often due to the promiscuity of some enzymes.
-
Enzyme Promiscuity: One or more enzymes in the cascade may act on non-target substrates or intermediates, leading to undesired side products.
Troubleshooting Steps:
-
Enzyme Screening: Screen for homologous enzymes from different organisms that may have higher substrate specificity.
-
Protein Engineering: If a suitable enzyme cannot be found, consider protein engineering to alter the substrate specificity of the existing enzyme.
-
Reaction Condition Optimization: Sometimes, adjusting the pH or temperature can influence the selectivity of an enzyme.
Hypothetical Enzymatic Pathway for this compound
A plausible enzymatic pathway could start from a more common precursor like D-ribose-5-phosphate and involve a series of enzymatic modifications.
Section 3: Fermentation-Based Production Troubleshooting Guide
Direct fermentation routes for this compound are not well-established in scientific literature. However, based on the production of other deoxy sugars and D-ribose, we can anticipate potential challenges in a hypothetical fermentation process using an engineered microorganism.
FAQs and Troubleshooting
Q1: Our engineered microbial strain for this compound production is showing poor growth and low product titers during scale-up. What are the likely reasons?
A1: Scaling up fermentation processes often reveals issues not apparent at the lab scale.
-
Metabolic Burden: The overexpression of the synthetic pathway for this compound can impose a significant metabolic burden on the host organism, leading to reduced growth and productivity.
-
Precursor Limitation: The intracellular supply of precursors to the this compound pathway may be insufficient at higher production rates.
-
Product Toxicity: this compound or its intermediates might be toxic to the production host at high concentrations.
Troubleshooting Steps:
-
Optimize Gene Expression: Fine-tune the expression levels of the pathway enzymes using different promoters or induction strategies to balance metabolic load and product synthesis.
-
Metabolic Engineering of Precursor Pathways: Engineer the host's central metabolism to enhance the flux towards the necessary precursors.
-
Toxicity Assessment: Conduct toxicity studies to determine the inhibitory concentration of this compound on the host strain. If toxicity is an issue, consider in-situ product removal strategies.
Q2: We are facing challenges with the downstream processing and purification of this compound from the fermentation broth. What are the key considerations?
A2: The complexity of fermentation broth makes downstream processing a significant challenge.
-
Complex Mixture: The broth contains a mixture of the product, other metabolites, proteins, cells, and media components.
-
Product Stability: this compound may be sensitive to pH and temperature changes during purification.
-
Low Concentration: The target product is often present at a low concentration, making recovery difficult and costly.
Troubleshooting Steps:
-
Cell Removal: Efficiently remove cells and other insolubles using centrifugation or microfiltration.
-
Initial Purification: Use techniques like ion-exchange chromatography to capture and concentrate the charged this compound from the clarified broth.
-
Polishing Steps: Employ size-exclusion chromatography or other chromatographic methods to remove remaining impurities.
-
Process Optimization: Optimize each downstream step to minimize product degradation and maximize recovery.
Logical Workflow for Fermentation and Downstream Processing
Disclaimer: The information provided in the enzymatic and fermentation sections is based on general principles and data from related deoxy sugars due to the limited availability of specific data for this compound. Researchers should use this as a guide and perform their own process-specific optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Salvage of the 5-deoxyribose byproduct of radical SAM enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Deoxy-D-ribose and 2-deoxy-D-ribose in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two deoxy sugars, 5-Deoxy-D-ribose and 2-deoxy-D-ribose. While both are derivatives of the pentose sugar D-ribose, their structural differences lead to distinct biological roles and effects in various assays. This document summarizes the available experimental data, provides detailed experimental protocols for key assays, and uses visualizations to illustrate relevant pathways and workflows.
Introduction to Deoxy Sugars
Deoxy sugars are monosaccharides that have had a hydroxyl group replaced with a hydrogen atom. This seemingly minor modification can significantly alter their chemical properties and biological functions.
2-deoxy-D-ribose is a cornerstone of molecular biology, forming the backbone of deoxyribonucleic acid (DNA).[1] Beyond its structural role, it is involved in cellular energy metabolism and has demonstrated significant activity in various biological assays, including the promotion of angiogenesis and the induction of apoptosis.
This compound , in contrast, is primarily known as a byproduct of enzymatic reactions involving radical S-adenosylmethionine (SAM) enzymes.[1] Its biological effects are less well-characterized, with current research mainly focused on its metabolic salvage pathway in bacteria. While it has been noted for its bacteriostatic properties, a comprehensive understanding of its activity in mammalian systems is still emerging.
Comparative Overview of Biological Activities
| Biological Activity | 2-deoxy-D-ribose | This compound |
| Angiogenesis | Pro-angiogenic | Data not available |
| Apoptosis | Pro-apoptotic in various cell types | Data not available |
| Cell Proliferation | Inhibits proliferation of various cell types | Data not available on mammalian cells |
| Antimicrobial Activity | Not a primary reported activity | Bacteriostatic |
In-Depth Analysis of 2-deoxy-D-ribose in Biological Assays
2-deoxy-D-ribose has been extensively studied for its dual roles in promoting angiogenesis and inducing apoptosis, depending on the cellular context and concentration.
Angiogenesis Assays
2-deoxy-D-ribose has been shown to promote the formation of new blood vessels, a process known as angiogenesis. This effect is largely attributed to its ability to upregulate Vascular Endothelial Growth Factor (VEGF).[2][3]
Quantitative Data Summary: Pro-Angiogenic Effects of 2-deoxy-D-ribose
| Assay | Cell Type | Concentration | Observed Effect | Reference |
| Cell Proliferation | Human Aortic Endothelial Cells (HAECs) | 100 µM | ~95% as potent as VEGF in enhancing proliferation over 7 days | [4] |
| Cell Migration | Human Aortic Endothelial Cells (HAECs) | 100 µM | Increased migration | |
| Tube Formation | Human Aortic Endothelial Cells (HAECs) | 100 µM | 1.8-fold increase in tubes per field compared to control | |
| VEGF Production | Human Aortic Endothelial Cells (HAECs) | 10 µM - 1 mM | Increased VEGF production |
Signaling Pathway: 2-deoxy-D-ribose Induced Angiogenesis
Apoptosis Assays
Paradoxically, 2-deoxy-D-ribose can also induce programmed cell death, or apoptosis, in a variety of cell types. This effect is often linked to the generation of oxidative stress and depletion of intracellular glutathione (GSH).
Quantitative Data Summary: Pro-Apoptotic Effects of 2-deoxy-D-ribose
| Cell Type | Concentration | Key Findings | Reference |
| Human Fibroblasts | Not specified | Induces apoptosis via GSH depletion and cytoskeletal disruption. | |
| Human Peripheral Blood Mononuclear Cells | Not specified | More potent than D-ribose in inducing apoptosis. | |
| Human Monocytic Cells (U937) | 30 mM | Induces apoptosis through oxidative stress. | |
| Pancreatic β-cell line (HIT-T15) | Not specified | Provokes cytotoxicity and apoptosis within 24 hours. |
Experimental Workflow: Apoptosis Detection by Flow Cytometry
Analysis of this compound in Biological Assays
Research on the biological effects of this compound in mammalian systems is limited. Its primary characterized role is within a bacterial salvage pathway.
Metabolic Role and Salvage Pathway
This compound is a byproduct of radical SAM enzymes. In some bacteria, a specific salvage pathway exists to metabolize this sugar, converting it into intermediates of central metabolism.
Bacterial Salvage Pathway for this compound
Antimicrobial Activity
Experimental Protocols
Protocol: In Vitro Angiogenesis Tube Formation Assay (for 2-deoxy-D-ribose)
-
Preparation:
-
Thaw Matrigel on ice overnight.
-
Coat wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30 minutes.
-
-
Cell Seeding:
-
Harvest Human Aortic Endothelial Cells (HAECs).
-
Resuspend cells in serum-free media.
-
Seed the cells onto the Matrigel-coated wells.
-
-
Treatment:
-
Add 2-deoxy-D-ribose to the wells at the desired final concentration (e.g., 100 µM).
-
Include a vehicle control (media only) and a positive control (e.g., VEGF).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
-
Analysis:
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using imaging software.
-
Protocol: Apoptosis Assay using Annexin V and Propidium Iodide (for 2-deoxy-D-ribose)
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., U937) in appropriate media.
-
Treat cells with 2-deoxy-D-ribose at the desired concentration (e.g., 30 mM) for the specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use FITC signal (Annexin V) to identify apoptotic cells and PI signal to identify necrotic cells.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
-
Protocol: Broth Microdilution Assay for Bacteriostatic Activity (General Protocol)
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.
-
Prepare a standardized inoculum of the target bacteria (e.g., E. coli) in Mueller-Hinton Broth (MHB), adjusted to a 0.5 McFarland standard.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB.
-
-
Inoculation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in MHB without the test compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
-
Conclusion
The available scientific literature provides a significant body of evidence for the biological activities of 2-deoxy-D-ribose , highlighting its dual potential as a pro-angiogenic and pro-apoptotic agent. Its effects on cell proliferation, migration, and signaling pathways have been characterized, providing a solid foundation for further research and development.
In contrast, the biological activities of This compound in mammalian systems remain largely unexplored. While its role in bacterial metabolism is beginning to be understood and it has been reported to have bacteriostatic properties, there is a clear need for further investigation into its potential effects on angiogenesis, apoptosis, and cell proliferation to enable a comprehensive comparison with 2-deoxy-D-ribose.
Researchers are encouraged to utilize the provided protocols as a starting point for their investigations into the nuanced biological roles of these and other deoxy sugars. Future studies directly comparing these two molecules in the same experimental systems are crucial for a complete understanding of their structure-activity relationships.
References
- 1. A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Wound Dressings Using 2-deoxy-D-Ribose to Induce Angiogenesis as a Backdoor Route for Stimulating the Production of Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-deoxy-d-ribose (2dDR) upregulates vascular endothelial growth factor (VEGF) and stimulates angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Assessment of the Angiogenic Potential of 2-Deoxy-D-Ribose Using a Novel in vitro 3D Dynamic Model in Comparison With Established in vitro Assays [frontiersin.org]
Comparative Analysis of Ribose-5-Phosphate Isomerase Inhibitors: Focus on 5-Deoxy-D-Ribose Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ribose-5-Phosphate Isomerase Inhibitors with Supporting Experimental Data.
This guide provides a comparative overview of the inhibitory effects of various compounds on Ribose-5-Phosphate Isomerase (Rpi), a crucial enzyme in the pentose phosphate pathway (PPP). A particular focus is placed on derivatives of 5-Deoxy-D-ribose and other related molecules that have been investigated as potential inhibitors. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes key biochemical and experimental workflows.
Quantitative Comparison of Rpi Inhibitors
The inhibitory potential of several compounds against Ribose-5-Phosphate Isomerase, primarily the type B isoform from Mycobacterium tuberculosis (MtRpiB) and Trypanosoma brucei (TbRpiB), has been evaluated. The following table summarizes the key kinetic parameters, namely the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), for these compounds. Lower values indicate more potent inhibition.
| Compound | Target Enzyme | Kᵢ (mM) | IC₅₀ (mM) | Compound Type |
| 5-phospho-D-ribonate | MtRpiB | 0.009[1] | - | Substrate analog |
| 4-phospho-D-erythronohydroxamic acid (4PEH) | MtRpiB | 0.057[2] | - | Transition-state analog |
| 4-phospho-D-erythronohydroxamic acid (4PEH) | TbRpiB | 2.2[3] | 0.8[3] | Transition-state analog |
| 4-phospho-D-erythronate (4PEA) | MtRpiB | ~2.0[2] | - | Substrate analog |
| 5-deoxy-5-phosphonomethyl-d-ribonate | MtRpiB | - | - | Deoxy sugar phosphonate |
| Phosphate | Spinach RpiA | 7.9 | - | Inorganic ion |
Experimental Protocols
The determination of the inhibitory effects of compounds on Rpi activity is typically conducted using spectrophotometric enzyme assays. Below are detailed methodologies for two common approaches.
Direct Spectrophotometric Assay
This method continuously monitors the formation of the product, D-ribulose-5-phosphate (Ru5P), which absorbs light at 290 nm.
Materials:
-
Purified Ribose-5-Phosphate Isomerase (Rpi)
-
D-ribose-5-phosphate (R5P) solution (substrate)
-
Inhibitor stock solution (e.g., this compound derivative)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.6)
-
UV-transparent microplate or cuvettes
-
Spectrophotometer capable of reading at 290 nm
Procedure:
-
Prepare a reaction mixture in the microplate wells or cuvettes containing the assay buffer and the desired concentration of the inhibitor.
-
Add a specific amount of purified Rpi enzyme to the reaction mixture and incubate for a predetermined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, R5P, to the reaction mixture.
-
Immediately begin monitoring the increase in absorbance at 290 nm over time. The rate of this increase is proportional to the enzyme activity.
-
To determine the IC₅₀ value, perform the assay with a range of inhibitor concentrations and a fixed substrate concentration.
-
To determine the Kᵢ value and the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor.
Cysteine-Carbazole Colorimetric Assay
This is an endpoint assay used to measure the amount of ketopentose (Ru5P) formed.
Materials:
-
Purified Rpi
-
R5P solution
-
Inhibitor stock solution
-
Assay buffer (e.g., 100 mM Tris/HCl, pH 8.4, 1 mM EDTA, 0.5 mM 2-mercaptoethanol)
-
0.5% Cysteine hydrochloride solution
-
75% (v/v) Sulfuric acid
-
0.1% Carbazole in ethanol
-
Spectrophotometer capable of reading at 546 nm
Procedure:
-
Set up the enzymatic reaction by combining the assay buffer, Rpi, and the desired concentration of the inhibitor in a microtube.
-
Initiate the reaction by adding R5P and incubate for a fixed time (e.g., 10 minutes) at room temperature.
-
Stop the reaction by adding the cysteine hydrochloride solution, followed by sulfuric acid and the carbazole solution.
-
Allow the color to develop for a set period (e.g., 30 minutes) at room temperature.
-
Measure the absorbance of the resulting colored complex at 546 nm.
-
A standard curve using known concentrations of Ru5P is used to quantify the amount of product formed.
-
Inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in a control reaction without the inhibitor.
Visualizations
Signaling Pathway: The Pentose Phosphate Pathway
Ribose-5-phosphate isomerase catalyzes a key reversible reaction in the non-oxidative branch of the pentose phosphate pathway, a fundamental metabolic route.
References
- 1. Competitive inhibitors of type B ribose 5-phosphate isomerases: design, synthesis and kinetic evaluation of new D-allose and D-allulose 6-phosphate derivatives | SLU publication database (SLUpub) [publications.slu.se]
- 2. diva-portal.org [diva-portal.org]
- 3. Ribose 5-Phosphate Isomerase B Knockdown Compromises Trypanosoma brucei Bloodstream Form Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Deoxy-D-ribose and D-ribose on Cellular Apoptosis
For researchers and professionals in drug development and cellular biology, understanding the nuanced effects of structurally similar molecules on fundamental cellular processes is paramount. This guide provides a comprehensive comparison of 5-Deoxy-D-ribose and its parent molecule, D-ribose, on the induction of cellular apoptosis. While both sugars can trigger programmed cell death, their potency and underlying mechanisms exhibit significant differences.
Executive Summary
Both this compound (a specific form of 2-deoxy-D-ribose) and D-ribose are capable of inducing apoptosis in a variety of cell types.[1][2] However, current research indicates that This compound is a more potent inducer of apoptosis than D-ribose .[1] The primary mechanism for this compound-induced apoptosis involves the generation of oxidative stress through the depletion of intracellular glutathione (GSH) and the subsequent accumulation of reactive oxygen species (ROS).[3][4] In contrast, while D-ribose also promotes apoptosis via oxidative stress, its mechanism is additionally linked to the formation of advanced glycation end products (AGEs) and the modulation of the Bcl-2 family proteins and caspase cascades. Interestingly, in specific contexts such as hypoxia, this compound has been observed to inhibit apoptosis.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, highlighting the differential effects of this compound and D-ribose on markers of apoptosis.
Table 1: Comparative Effects on Cell Viability and Apoptosis Induction
| Compound | Cell Type | Concentration | Incubation Time | % Cell Viability | Apoptosis Assay | Observations | Reference |
| This compound | Human Monocytic Cells (U937) | 30 mM | 24 hours | Decreased | Annexin-V Staining, Sub-G1 Peak | Significant increase in apoptotic population. | |
| This compound | Pancreatic β-cell line (HIT-T15) | Not Specified | 24 hours | Decreased | Not Specified | Provoked cytotoxicity and apoptosis. | |
| This compound | Human Quiescent Peripheral Blood Mononuclear Cells | Not Specified | 48 hours onwards | Not Specified | Morphological Changes, DNA Fragmentation, Hypodiploid Peak | More potent than D-ribose in inducing apoptosis. | |
| D-ribose | Human Neuroblastoma (SH-SY5Y) & Human Embryonic Kidney 293T (HEK293T) | 10 mM, 50 mM | 2-3 days | Decreased | MTT Assay | Significant decrease in cell viability at both concentrations. | |
| D-ribose | Human Quiescent Peripheral Blood Mononuclear Cells | Not Specified | 48 hours onwards | Not Specified | Morphological Changes, DNA Fragmentation, Hypodiploid Peak | Induced apoptosis. |
Table 2: Mechanistic Comparison of Apoptosis Induction
| Parameter | This compound | D-ribose | Reference |
| Intracellular Glutathione (GSH) | Depletion | Not explicitly reported as a primary mechanism | |
| Reactive Oxygen Species (ROS) | Overproduction | Increased levels | |
| Bcl-2 Family Proteins | Suppressed Bax attachment to mitochondria under hypoxia | Upregulation of Bax, Downregulation of Bcl-2 | |
| Caspase Pathway | Not explicitly detailed in provided abstracts | Disruption of Caspase-9/-3 pathway | |
| Advanced Glycation End Products (AGEs) | Induces protein glycation | Rapid formation of AGEs | |
| p38 MAPK Pathway | Inhibited hypoxia-induced phosphorylation | Not explicitly reported |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Assessment of Apoptosis by Flow Cytometry (Hypodiploid Peak Analysis)
-
Cell Culture: Human quiescent peripheral blood mononuclear cells were cultured.
-
Treatment: Cells were treated with either D-ribose or 2-deoxy-D-ribose for 48 hours or more.
-
Cell Preparation: After incubation, cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells was analyzed using a flow cytometer. The appearance of a sub-G1 peak (hypodiploid peak) was indicative of DNA fragmentation and apoptosis.
Induction of Apoptosis in Human Monocytic Cells (U937)
-
Cell Culture: U937 cells were cultured in appropriate media.
-
Treatment: Cells were exposed to 30 mM 2-deoxy-D-ribose.
-
Apoptosis Assays:
-
Annexin-V Staining: To detect early apoptosis, cells were stained with Annexin-V-FITC and propidium iodide (PI) and analyzed by flow cytometry.
-
Sub-G1 Apoptotic Population: Similar to the protocol above, cells were stained with PI to analyze DNA content and quantify the sub-G1 peak.
-
-
Oxidative Stress Measurement:
-
ROS Production: Intracellular ROS levels were measured using a fluorescent probe like DCFH-DA.
-
GSH Depletion: Intracellular glutathione levels were quantified using a commercially available kit.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound induced apoptosis pathway.
Caption: D-ribose induced apoptosis pathway.
Caption: General experimental workflow for apoptosis analysis.
References
- 1. D-ribose and deoxy-D-ribose induce apoptosis in human quiescent peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cell proliferation by D-ribose and deoxy-D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Deoxy-D-ribose-induced oxidative stress causes apoptosis in human monocytic cells: prevention by pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Maillard Reactions of Ribose and Deoxyribose: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of the Maillard reaction is critical, particularly when considering the reactivity of biologically relevant sugars like ribose and deoxyribose. This guide provides an objective comparison of the Maillard reactions of these two pentose sugars, supported by experimental data, detailed methodologies, and visual representations of the key pathways involved.
The Maillard reaction, a form of non-enzymatic browning, involves a complex series of reactions between reducing sugars and amino compounds, such as the amino acid residues in proteins. This process is not only fundamental in food chemistry but also plays a significant role in vivo, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathophysiology of numerous age-related and chronic diseases. While both ribose and deoxyribose are key components of nucleic acids, their structural differences lead to distinct reactivities and products in the Maillard reaction.
Unraveling the Reaction Mechanisms: A Tale of Two Sugars
The primary structural difference between ribose and deoxyribose lies at the 2-carbon position: ribose possesses a hydroxyl (-OH) group, whereas deoxyribose has a hydrogen atom.[1] This seemingly minor distinction has profound implications for their reactivity in the Maillard reaction.
The Maillard reaction is initiated by the condensation of the carbonyl group of the reducing sugar with a free amino group, forming a Schiff base, which then cyclizes to a glycosylamine.[2] The subsequent step, the Amadori rearrangement, is a critical point of divergence for ribose and deoxyribose. Ribose, with its C-2 hydroxyl group, readily undergoes this rearrangement to form a stable Amadori product (a 1-amino-1-deoxy-ketose). In contrast, the absence of the C-2 hydroxyl group in deoxyribose sterically hinders this rearrangement, making the Maillard reaction for deoxyribose significantly slower.[2]
While deoxyribose is less reactive in the traditional Maillard pathway, it can still form AGEs through alternative mechanisms, leading to a unique profile of reaction products.
Quantitative Comparison of Reactivity
Experimental data consistently demonstrates that ribose is significantly more reactive than deoxyribose in the Maillard reaction. This is particularly evident when comparing their phosphorylated forms, ribose-5-phosphate (R5P) and deoxyribose-5-phosphate (dR5P), which are more biologically relevant. The phosphate group has been shown to catalyze the reaction.[2]
| Parameter | Ribose / Ribose-5-Phosphate (R5P) | Deoxyribose / Deoxyribose-5-Phosphate (dR5P) | Reference |
| Relative Reactivity | High | Low | [2] |
| Rate of Sugar Loss | Significantly faster than deoxyribose. The reaction of R5P is over an order of magnitude faster than that of dR5P. | Much slower than ribose. Insignificant loss of deoxyribose observed over a 150-hour incubation period under conditions where ribose reacts readily. | |
| Rate of UV Absorbance Increase (Browning) | Rapid increase in absorbance at 280 nm and 420 nm, indicative of the formation of intermediate and advanced Maillard reaction products. | A small rate of UV absorbance increase, approximately 10-fold less than that of ribose. | |
| Key Reaction Step | Readily undergoes Amadori rearrangement. | Amadori rearrangement is hindered due to the lack of a C-2 hydroxyl group. | |
| Major AGEs Formed | α-dicarbonyl compounds, Pentosidine | Amine derivatives of 5-methylene-2-pyrrolone and 2-formylpyrrole. | |
| Fluorescence of AGEs | Generates fluorescent products. | Generates products with significantly higher fluorescence than ribose-derived AGEs. |
Cellular Consequences: The AGE-RAGE Signaling Axis
The AGEs produced from both ribose and deoxyribose can interact with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction triggers a cascade of intracellular signaling events, leading to oxidative stress and a pro-inflammatory state, which are implicated in the pathogenesis of various diseases.
The binding of AGEs to RAGE activates several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. Activation of NF-κB leads to the upregulation of pro-inflammatory cytokines and adhesion molecules, contributing to chronic inflammation. Furthermore, the AGE-RAGE interaction can increase the production of reactive oxygen species (ROS), creating a vicious cycle of oxidative stress and further AGE formation.
Experimental Protocols
A multi-faceted approach is typically employed to study and compare the Maillard reactions of ribose and deoxyribose.
Experimental Workflow
UV-Vis Spectrophotometry for Monitoring Browning
This method provides a straightforward way to follow the overall progress of the Maillard reaction by measuring the increase in absorbance at specific wavelengths.
-
Preparation of Reaction Mixtures: Prepare solutions of the sugar (ribose or deoxyribose) and the amino acid (e.g., glycine or lysine) in a phosphate buffer of a specific pH (e.g., pH 7.4).
-
Incubation: Incubate the reaction mixtures in a temperature-controlled water bath (e.g., 37°C or higher to accelerate the reaction).
-
Measurement: At regular time intervals, take aliquots of the reaction mixtures and measure the absorbance at 280 nm (for intermediate products) and 420 nm (for brown melanoidins) using a UV-Vis spectrophotometer. A phosphate buffer solution should be used as a blank.
-
Data Analysis: Plot the absorbance values against time to obtain reaction curves, from which the initial reaction rates can be calculated.
LC-MS/MS for Identification and Quantification of AGEs
Liquid chromatography-tandem mass spectrometry is a powerful technique for separating, identifying, and quantifying specific AGEs.
-
Sample Preparation: The reaction mixtures may require a cleanup step, such as solid-phase extraction, to remove interfering substances. For protein-bound AGEs, enzymatic or acid hydrolysis is necessary to release the modified amino acids.
-
Chromatographic Separation: The prepared samples are injected into a liquid chromatograph, typically equipped with a reverse-phase C18 column, to separate the different AGEs. A gradient elution with a mobile phase consisting of, for example, water and acetonitrile with a modifier like formic acid is often used.
-
Mass Spectrometric Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer. Specific precursor-to-product ion transitions for each target AGE are monitored in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: The concentration of each AGE is determined by comparing its peak area to that of a known concentration of an isotopically labeled internal standard.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is an invaluable tool for the structural characterization of novel Maillard reaction products.
-
Sample Preparation: The Maillard reaction products of interest need to be purified from the reaction mixture, often using chromatographic techniques. The purified compounds are then dissolved in a suitable deuterated solvent (e.g., D₂O).
-
NMR Analysis: A suite of NMR experiments, including ¹H, ¹³C, and various 2D techniques (e.g., COSY, HSQC, HMBC), are performed to elucidate the chemical structure of the isolated products.
-
Data Interpretation: The NMR spectra are analyzed to determine the connectivity of atoms and the overall structure of the new compounds.
Conclusion
The comparative analysis of the Maillard reactions of ribose and deoxyribose reveals significant differences in their reactivity and the types of AGEs they form. Ribose is a much more potent glycating agent than deoxyribose due to its C-2 hydroxyl group, which facilitates the key Amadori rearrangement. While both sugars can lead to the formation of pathogenic AGEs that trigger pro-inflammatory signaling pathways, the distinct products formed from deoxyribose warrant further investigation into their specific biological effects. For researchers in drug development, understanding these differences is crucial for designing inhibitors of the Maillard reaction and for assessing the potential impact of these sugars on cellular health and disease. The experimental protocols outlined in this guide provide a framework for further research into the complex and biologically significant Maillard reactions of these fundamental pentose sugars.
References
A Comparative Guide to Validating the Purity of Synthetic 5-Deoxy-D-ribose by NMR
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic compounds is a critical parameter in research and drug development, directly impacting experimental outcomes and therapeutic efficacy. For 5-Deoxy-D-ribose, a key building block in various pharmaceutical agents, ensuring its purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), stands out as a powerful primary method for purity assessment. This guide provides an objective comparison of NMR with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for validating the purity of synthetic this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity determination depends on various factors, including the nature of the analyte, the expected impurities, and the desired level of quantitative accuracy. Below is a comparative summary of NMR, HPLC, and LC-MS for the analysis of this compound.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified reference material without the need for identical standards for each impurity. | Separation based on differential partitioning of analytes between a mobile and stationary phase, with detection typically by refractive index (RI) or UV absorbance. | Separation by HPLC followed by mass-to-charge ratio detection, providing high sensitivity and selectivity. |
| Typical Impurities Detected | Structurally different molecules, including residual starting materials (e.g., D-ribose), solvents, and side-products from the synthesis. | Compounds with different polarities, including isomers and related sugars. | A wide range of impurities, including those at very low concentrations. Provides mass information for identification. |
| Limit of Detection (LOD) | Typically in the low mg/mL to high µg/mL range.[1] | For sugars with RI detection, typically in the range of 0.01–0.17 mg/mL.[2] | High sensitivity, often in the ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | Generally in the mg/mL range, with a signal-to-noise ratio of at least 150 recommended for high accuracy. | For sugars with RI detection, typically in the range of 0.03–0.56 mg/mL.[2] | High sensitivity, often in the ng/mL to pg/mL range. |
| Accuracy & Precision | High accuracy and precision (RSD <1%) can be achieved with proper experimental setup.[3] | Good accuracy and precision (RSD <2%) are achievable with proper validation.[4] | Excellent accuracy and precision, though matrix effects can influence quantification. |
| Analysis Time per Sample | Relatively fast, typically 5-15 minutes per sample for data acquisition. | 15-30 minutes per sample, depending on the separation method. | 15-30 minutes per sample, similar to HPLC. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Can require derivatization for UV detection; otherwise, simple dissolution in the mobile phase. | Simple dissolution in a suitable solvent. |
| Structural Information | Provides detailed structural information for both the main compound and impurities. | Provides retention time, which is not a unique identifier. | Provides mass-to-charge ratio, aiding in impurity identification. |
Identifying Potential Impurities in Synthetic this compound
The most common synthetic route to this compound involves the deoxygenation of D-ribose. Therefore, the primary and most probable impurity is the starting material itself, D-ribose , resulting from incomplete reaction. Other potential impurities can include residual solvents from the synthesis and purification steps, as well as side-products from protecting group manipulations if used in the synthetic scheme.
Experimental Protocols
Quantitative ¹H NMR (qNMR) for Purity Determination
This protocol outlines a general procedure for the purity assessment of this compound using qNMR with an internal standard.
1. Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or another suitable standard with non-overlapping signals)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tubes
-
Analytical balance
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a precise amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should ideally be between 1:1 and 3:1.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.6 mL for a standard 5 mm NMR tube).
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and standard). A value of 30-60 seconds is often sufficient for accurate quantification.
-
Number of Scans (ns): Typically 8 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio (S/N > 250 for accurate quantification).
-
Acquisition Time (at): At least 3-4 seconds to ensure high digital resolution.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the FID.
-
Phase the spectrum carefully.
-
Perform baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the anomeric proton signals (around 4.6-5.3 ppm) are often suitable for quantification. For D-ribose impurity, its anomeric proton signals appear at slightly different chemical shifts (around 5.1-5.2 ppm).
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
HPLC with Refractive Index Detection (RID)
1. Instrumentation and Columns:
-
HPLC system with a refractive index detector.
-
An amino-based or ligand-exchange column suitable for carbohydrate analysis.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used for amino columns. For ligand-exchange columns, water is typically the mobile phase.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
3. Sample and Standard Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase.
-
Prepare a series of standard solutions of this compound and any expected impurities (e.g., D-ribose) of known concentrations to generate a calibration curve.
4. Data Analysis:
-
Identify the peaks corresponding to this compound and its impurities based on their retention times compared to the standards.
-
Quantify the impurities by comparing their peak areas to the calibration curve.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and comparisons discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for purity validation of this compound.
Caption: Comparison of analytical methods for this compound purity.
Conclusion
Quantitative ¹H NMR is a highly reliable and efficient method for the primary purity assessment of synthetic this compound. Its ability to provide direct, absolute quantification without the need for specific impurity standards, coupled with the rich structural information it offers, makes it an invaluable tool in a quality control setting. While HPLC-RID and LC-MS offer complementary information, particularly in the detection of trace impurities and isomers, qNMR provides a robust and accurate standalone method for ensuring the purity of this compound for research and pharmaceutical applications. For comprehensive characterization, an orthogonal approach utilizing both NMR and a chromatographic technique is recommended.
References
- 1. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
A Comparative Analysis of the Biological Activities of 5-Deoxy-D-ribose and its L-enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 5-Deoxy-D-ribose and its mirror image, 5-Deoxy-L-ribose. While direct comparative studies are limited, the existing research strongly indicates that the biological effects of these enantiomers are distinct and stereospecific. This difference is primarily reflected in their roles as substrates for enzymes and as building blocks for therapeutic agents.
Summary of Biological Activities
The biological significance of this compound and 5-Deoxy-L-ribose is largely dictated by their stereochemistry. The D-enantiomer, being structurally related to the naturally occurring D-ribose, has been shown to interact with specific enzymes. In contrast, the L-enantiomer is primarily utilized in the synthesis of L-nucleoside analogues, which are of significant interest in antiviral and anticancer therapies due to their unique pharmacological properties.
| Feature | This compound | 5-Deoxy-L-ribose |
| Primary Role | Enzyme substrate/inhibitor, building block for D-nucleoside analogues | Building block for L-nucleoside analogues |
| Enzyme Interaction | Shows stereospecific interaction with certain enzymes. For example, a derivative is a specific inhibitor of M. tuberculosis ribose-5-phosphate isomerase. | Generally not recognized by enzymes that process D-sugars. |
| Therapeutic Applications | Derivatives are used in the synthesis of pharmaceuticals like the anticancer drug capecitabine. A derivative has also been patented for use as a floral preservative.[1] | A key intermediate in the synthesis of L-nucleoside-based drugs with antiviral and anticancer potential.[2][3] Also an intermediate in the synthesis of ℓ-biopterin.[4] |
Enzyme Specificity: A Key Differentiator
The stereospecificity of enzymes is a fundamental principle in biochemistry. Research on enzymes that interact with ribose and its derivatives has demonstrated a clear preference for the D-enantiomer.
A study on the enzyme SalM, a short-chain dehydrogenase/reductase, revealed its specificity for D-ribose and 5-chloro-5-deoxy-D-ribose. In contrast, the L-sugar L-arabinose was found to be an inactive substrate, highlighting the enzyme's inability to recognize and process the L-configuration.[5] This finding strongly suggests that 5-Deoxy-L-ribose would similarly be an inactive substrate for this enzyme.
Furthermore, a synthesized derivative of this compound, 5-deoxy-5-phosphonomethyl-d-ribonate, was identified as a potent and specific inhibitor of the type B ribose-5-phosphate isomerase from Mycobacterium tuberculosis. This underscores the potential of this compound derivatives as targeted therapeutic agents.
Experimental Protocol: Enzyme Kinetics Assay for SalM
Objective: To determine the substrate specificity of the SalM enzyme.
Materials:
-
SalM enzyme
-
NAD+ cofactor
-
Various sugar substrates (including D-ribose, 5-chloro-5-deoxy-D-ribose, and L-arabinose) at a final concentration of 2 mM
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl2 (2 mM)
-
Spectrophotometer
Method:
-
Prepare reaction mixtures containing the Tris-HCl buffer, MgCl2, and the respective sugar substrate.
-
Add the NAD+ cofactor to the reaction mixtures.
-
Initiate the reaction by adding the SalM enzyme.
-
Monitor the change in absorbance at 340 nm over time to measure the rate of NADH production, which is indicative of enzyme activity.
-
Compare the reaction rates for the different sugar substrates to determine the enzyme's specificity.
Application in Drug Synthesis
The distinct stereochemistry of this compound and 5-Deoxy-L-ribose dictates their application in the synthesis of chiral drugs.
This compound is a precursor for the synthesis of various D-nucleoside analogues. Notably, it is an important intermediate in the production of the anticancer drug capecitabine.
5-Deoxy-L-ribose serves as a crucial building block for L-nucleoside analogues. These "unnatural" nucleosides are of great interest in pharmacology because they can exhibit potent antiviral and anticancer activities. Their L-configuration can make them resistant to degradation by enzymes that typically process natural D-nucleosides, potentially leading to improved pharmacokinetic profiles and reduced toxicity.
Signaling Pathways and Logical Relationships
The synthesis of therapeutic agents from these enantiomers follows distinct pathways, highlighting their divergent applications.
References
- 1. US8486859B2 - Use of ribose to enhance plant growth - Google Patents [patents.google.com]
- 2. WO2010022244A1 - Production of l-ribose and other rare sugars - Google Patents [patents.google.com]
- 3. US8642297B2 - Production of L-ribose and other rare sugars - Google Patents [patents.google.com]
- 4. EP0385336A2 - Processes for the preparation of pterin derivatives - Google Patents [patents.google.com]
- 5. Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of 5-Chloro-5-Deoxy-D-Ribose 1-Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of the enzyme 5-Chloro-5-Deoxy-D-Ribose 1-Dehydrogenase (SalM), with a focus on its activity with 5-chloro-5-deoxy-D-ribose and other sugar substrates. The information presented is derived from experimental data to assist in understanding the enzymatic processing of 5-deoxy-D-ribose analogs.
Introduction to 5-Chloro-5-Deoxy-D-Ribose 1-Dehydrogenase (SalM)
SalM is a short-chain dehydrogenase/reductase enzyme originating from the marine actinomycete Salinispora tropica.[1] This enzyme plays a role in the biosynthesis of chloroethylmalonyl-CoA, a precursor to the proteasome inhibitor salinosporamide A.[1] In vitro characterization of SalM has revealed its ability to oxidize 5-chloro-5-deoxy-D-ribose (5-ClR) in an NAD+-dependent reaction.[1] Notably, SalM also exhibits activity towards other sugar substrates, providing a basis for a comparative analysis of its substrate specificity.[1]
Quantitative Data: Enzyme Kinetics
The substrate specificity of SalM was determined by assessing its kinetic parameters with various sugar substrates. The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the substrates that showed activity.
| Substrate | Km (mM) | Vmax (mmol min-1 mg-1) |
| 5-chloro-5-deoxy-D-ribose (5-ClR) | at lower limit of detection | 4.8 ± 0.2 |
| D-ribose | 19 ± 3 | 4.8 ± 0.2 |
| D-erythrose | 0.24 ± 0.04 | 4.1 ± 0.1 |
Data sourced from[1]
Inactive Substrates: The following sugars were tested and found to have less than 2% activity relative to 5-ClR:
-
2-deoxy-D-ribose
-
D-ribose 5-phosphate
-
D-xylose
-
D-arabinose
-
L-arabinose
-
D-allose
-
D-glucose
Experimental Protocols
The following are the methodologies used for the key experiments cited in this guide.
Comparative Substrate Assay
This assay was used to screen a variety of sugars for activity with SalM.
-
Reaction Mixture Preparation: A 50-μl reaction was prepared containing 100 mM Tris-HCl (pH 8.0), 2 mM MgCl2, and 2.5 mM NAD+.
-
Substrate Addition: Each of the ten sugar substrates was added to a final concentration of 2 mM.
-
Enzyme Addition: 1.6 μg of SalM (0.032 mg/ml) was added to initiate the reaction.
-
Data Collection: Absorbance measurements were taken every minute for 3 hours to monitor the change in NADH concentration.
Kinetics Assays
These assays were performed to determine the kinetic parameters for the active substrates.
-
Reaction Mixture: Reactions were prepared with 2.4 μg of SalM (0.048 mg/ml), pre-soaked in 10 mM MgCl2, and 4 mM NAD+ as a cofactor.
-
Substrate Concentrations:
-
D-ribose: Concentrations ranged from 0.5 to 200 mM.
-
D-erythrose: Concentrations ranged from 0.10 to 40 mM.
-
-
Data Analysis: Initial velocities were plotted against substrate concentrations, and the data were fitted to a nonlinear Michaelis-Menten curve using SigmaPlot 11.0 to determine Km and Vmax values. For 5-ClR, the Km was at the lower limit of detection for NADH absorbance.
Visualizations
Experimental Workflow for Substrate Specificity Analysis
The following diagram illustrates the general workflow for screening and characterizing the substrate specificity of an enzyme like SalM.
Caption: Workflow for determining enzyme substrate specificity.
Signaling Pathway of SalM Catalysis
The diagram below illustrates the enzymatic reaction catalyzed by SalM, showing the conversion of the substrate to its product with the involvement of a cofactor.
Caption: Catalytic reaction of SalM.
References
"comparing the effects of 5-Deoxy-D-ribose and D-ribose on protein glycation"
For Researchers, Scientists, and Drug Development Professionals
D-Ribose: A Potent Glycating Agent
D-ribose, a naturally occurring pentose sugar, is a key component of essential biomolecules like ATP and RNA.[1] However, its open-chain form possesses a highly reactive aldehyde group, making it a potent precursor for the formation of Advanced Glycation End-products (AGEs).[1][2] The process of glycation initiated by D-ribose, known as ribosylation, has been shown to be significantly more rapid and aggressive than that induced by D-glucose.[1][3]
Quantitative Effects of D-Ribose on Protein Glycation
Numerous studies have quantified the impact of D-ribose on protein glycation both in vitro and in vivo. The following tables summarize key findings from this research.
Table 1: In Vitro Glycation of Bovine Serum Albumin (BSA) with D-Ribose
| Parameter | D-Ribose | D-Glucose | Fructose | Xylose | Reference |
| Rate of Glycation | Most Rapid | Slower | Slower | Slower | |
| Formation of AGEs | Significant increase | Less significant increase | Less significant increase | Less significant increase | |
| Conformational Changes | Marked changes observed | - | - | - | |
| Formation of Amyloid-like Aggregates | Remarkable increase in ThT fluorescence | No significant increase | - | No significant increase |
Table 2: In Vivo Effects of D-Ribose Administration in Mice
| Parameter | D-Ribose Treatment (0.2 g/kg) | D-Ribose Treatment (2 g/kg) | D-Glucose Treatment (2 g/kg) | Control (Saline) | Reference |
| Glycated Serum Protein | Significantly increased (P<0.05) | Significantly increased (P<0.01) | Increased (P<0.05) | No significant change | |
| Serum AGEs | Markedly elevated | Markedly elevated | Not significantly different | No significant change | |
| Serum Pentosidine | Markedly increased (P<0.05) | Markedly increased (P<0.05) | - | No significant change | |
| Brain AGEs | Significantly more AGEs formed | - | No significant effect | No significant change |
5-Deoxy-D-Ribose: A Theoretical Perspective on Glycation
This compound is a derivative of D-ribose where the hydroxyl group at the fifth carbon is replaced by a hydrogen atom. To date, no direct experimental studies comparing the glycation potential of this compound with D-ribose have been identified. However, based on the fundamental mechanisms of the Maillard reaction and studies on other deoxy sugars, we can infer its likely behavior.
The initial step of glycation involves the reaction of the carbonyl group (at C1 in the open-chain form) of the reducing sugar with a free amino group of a protein to form a Schiff base. The subsequent Amadori rearrangement and further reactions leading to AGE formation are influenced by the overall structure of the sugar molecule.
Research on 2-deoxyribose 5-phosphate has shown that despite lacking a hydroxyl group at the C2 position, it can still participate in the Maillard reaction and form an Amadori-like product. This suggests that the absence of a single hydroxyl group does not preclude a sugar from being a glycating agent.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments used to assess protein glycation.
In Vitro Glycation of Bovine Serum Albumin (BSA)
-
Preparation of Solutions: Prepare a solution of BSA (e.g., 10 mg/mL) in a phosphate buffer (e.g., 0.1 M, pH 7.4) containing sodium azide (e.g., 0.02%) to prevent microbial growth. Prepare stock solutions of D-ribose and other sugars to be tested.
-
Incubation: Mix the BSA solution with the sugar solutions at desired final concentrations. Incubate the mixtures at 37°C for a specified period (e.g., several days to weeks).
-
Analysis of Glycation:
-
Fluorescence Spectroscopy: Measure the formation of fluorescent AGEs at specific excitation and emission wavelengths (e.g., excitation at 370 nm, emission at 440 nm).
-
Nitroblue Tetrazolium (NBT) Assay: Quantify the formation of fructosamine, an early glycation product.
-
Western Blotting: Use specific antibodies to detect the presence of different types of AGEs.
-
Thioflavin T (ThT) Assay: To assess the formation of amyloid-like aggregates, incubate samples with ThT and measure the change in fluorescence.
-
In Vivo Assessment of Protein Glycation in a Mouse Model
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6J).
-
Administration of Sugars: Administer D-ribose or other sugars (and a saline control) to the mice via a chosen route (e.g., intraperitoneal injection) for a defined period (e.g., 30 days).
-
Sample Collection: Collect blood and brain tissue samples at the end of the treatment period.
-
Analysis of Glycation:
-
Glycated Serum Protein (GSP) Assay: Use commercially available kits to measure the levels of GSP in the serum.
-
Enzyme-Linked Immunosorbent Assay (ELISA) or Western Blotting: Quantify the levels of specific AGEs (e.g., pentosidine) in serum and brain tissue homogenates using specific antibodies.
-
Visualizing the Glycation Pathway and Experimental Workflow
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes involved in protein glycation and the experimental workflow.
Caption: The Maillard reaction pathway leading to the formation of Advanced Glycation End-products (AGEs).
Caption: A generalized workflow for studying protein glycation in vitro and in vivo.
Conclusion
The available evidence unequivocally demonstrates that D-ribose is a significantly more potent glycating agent than D-glucose, rapidly inducing the formation of AGEs and contributing to cellular dysfunction. While the specific effects of this compound on protein glycation remain to be elucidated through direct experimental studies, foundational knowledge of the Maillard reaction suggests it is likely to participate in glycation. Future research directly comparing the glycation potential of D-ribose and its 5-deoxy analogue is warranted to fully understand the structure-activity relationships of these pentose sugars in the context of protein glycation and its pathological consequences.
References
- 1. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition | PLOS One [journals.plos.org]
- 2. Isolation and characterization of advanced glycation end products derived from the in vitro reaction of ribose and collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-Ribose contributes to the glycation of serum protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-Deoxy-D-ribose-based Nucleosides Versus Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral efficacy of 5-Deoxy-D-ribose-based nucleosides against other established antiviral agents. The information is supported by experimental data to aid in research and development efforts in the field of virology and antiviral drug discovery.
Data Presentation: Comparative Antiviral Efficacy
The following tables summarize the quantitative data on the antiviral activity of selected this compound-based nucleosides and other prominent antiviral agents. The data is presented as the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and Selectivity Index (SI), providing a basis for comparing their potency and therapeutic window.
| Compound | Virus | Assay Type | IC50 / EC50 (µM) | Selectivity Index (SI) | Reference |
| This compound-based Nucleosides | |||||
| 5-methoxymethyl-2'-deoxyuridine (MMUdR) | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | 2-4 µg/mL | >250 | [1] |
| 5-deoxy-alpha-L-lyxofuranosyl benzimidazole (2-chloro derivative) | Human Cytomegalovirus (HCMV) (Towne) | Plaque Assay | 0.2-0.4 | Not Reported | |
| 5-deoxy-alpha-L-lyxofuranosyl benzimidazole (2-bromo derivative) | Human Cytomegalovirus (HCMV) (Towne) | Plaque Assay | 0.2-0.4 | Not Reported | |
| 4'-fluoro-4'-deoxy-5'-noraristeromycin | Measles Virus | Neutral Red Assay | 1.2 µg/mL** | ~13-21 | [2] |
| Other Antiviral Agents | |||||
| Remdesivir | Human Coronavirus 229E (HCoV-229E) | CPE Assay | 0.07 | >28.6 | [3] |
| Acyclovir | Not specified in source | Not specified in source | Not specified in source | Not specified in source | |
| Favipiravir | Not specified in source | Not specified in source | Not specified in source | Not specified in source | |
| 5-iododeoxyuridine (IUdR) | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | 1-8 µg/mL | 80 | [1] |
| Cytosine arabinoside (Ara-C) | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | 1-8 µg/mL | 8 | [1] |
| Adenine arabinoside (Ara-A) | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | 1-8 µg/mL | 40 |
*Note: Values originally in µg/mL have been presented as such due to the unavailability of molar mass for direct conversion in the source. Note: Cytotoxicity was observed at 21-36 µg/mL.
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy
This protocol is a standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds by quantifying the reduction in the number of viral plaques.
1. Cell Culture and Seeding:
-
Culture a suitable host cell line (e.g., Vero, MRC-5) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator.
2. Virus Preparation and Infection:
-
Prepare serial dilutions of the virus stock in infection medium (e.g., serum-free medium).
-
Once the cell monolayer is confluent, wash the cells with sterile phosphate-buffered saline (PBS).
-
Infect the cells by adding a standardized amount of virus (multiplicity of infection, MOI) to each well.
-
Allow the virus to adsorb to the cells for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes to ensure even distribution.
3. Compound Treatment and Overlay:
-
Prepare a range of concentrations of the test compound (e.g., this compound-based nucleoside) in an overlay medium. The overlay medium typically contains a substance like agarose or Avicel to restrict the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
After the adsorption period, aspirate the virus inoculum from the wells.
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a "no drug" virus control and a "no virus" cell control.
4. Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
5. Plaque Visualization and Counting:
-
After the incubation period, fix the cells with a solution such as 10% formalin for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with a staining solution like 0.1% crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.
-
Count the number of plaques in each well.
6. Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no drug).
-
The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that reduces the number of plaques by 50%. This is typically calculated using regression analysis.
Cytotoxicity Assay (CC50 Determination)
To differentiate between antiviral activity and general cytotoxicity, a cytotoxicity assay is performed in parallel on the same host cell line.
1. Cell Seeding:
-
Seed the host cells in a 96-well plate at an appropriate density.
2. Compound Treatment:
-
Treat the cells with the same range of concentrations of the test compound used in the antiviral assay. Include a "no drug" cell control.
3. Incubation:
-
Incubate the plate for the same duration as the antiviral assay.
4. Viability Assessment:
-
Assess cell viability using a method such as the MTT assay, which measures metabolic activity.
5. Data Analysis:
-
The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Mandatory Visualization
Signaling Pathway: General Mechanism of Action of Nucleoside Analogs
Nucleoside analogs, including many this compound-based derivatives, typically exert their antiviral effect by inhibiting viral DNA or RNA polymerases. They act as prodrugs that require intracellular phosphorylation to their active triphosphate form.
Caption: General metabolic activation and mechanism of action for nucleoside analog antivirals.
Experimental Workflow: Plaque Reduction Assay
The following diagram illustrates the key steps involved in a typical plaque reduction assay used to determine the antiviral efficacy of a test compound.
Caption: Workflow diagram for a typical plaque reduction assay.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. A new synthesis and an antiviral assessment of the 4'-fluoro derivative of 4'-deoxy-5'-noraristeromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside A" by Keykavous Parang, Naglaa Salem El-Sayed et al. [digitalcommons.chapman.edu]
Unveiling the Structural Nuances: A Comparative Guide to DNA Containing 5-Deoxy-D-ribose Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DNA Containing 5-Deoxy-D-ribose Analogs with Natural DNA, Supported by Experimental Data and Detailed Methodologies.
The integrity of the deoxyribose sugar is paramount to the canonical double helical structure of DNA. Modification of this sugar moiety, particularly at the 5'-position, can induce significant alterations in the structure, stability, and biological function of the DNA duplex. This guide provides a comprehensive comparison of DNA containing this compound analogs, where the 5'-hydroxyl group is replaced by a hydrogen atom, with its natural counterpart. We will delve into the structural perturbations, thermodynamic consequences, and the experimental methodologies used to elucidate these differences.
Structural Comparison: The Impact of Removing the 5'-Hydroxyl Group
The absence of the 5'-hydroxyl group in a this compound analog introduces subtle yet significant changes to the local and global geometry of the DNA duplex. While direct structural data from X-ray crystallography or high-resolution NMR spectroscopy on DNA duplexes containing this compound analogs is not extensively available in the public domain, we can infer the likely consequences based on our understanding of DNA structure and the impact of other modifications.
The 5'-hydroxyl group is a key component of the phosphodiester backbone, contributing to its polarity and hydration. Its removal would likely lead to localized changes in the backbone conformation, potentially altering the torsion angles (α, β, γ, δ, ε, ζ) that define the path of the sugar-phosphate chain. This could, in turn, influence the overall helical parameters such as rise, twist, and slide.
Key Structural Considerations:
-
Sugar Pucker: The conformation of the deoxyribose ring, known as sugar pucker (typically C2'-endo in B-DNA and C3'-endo in A-DNA), is a critical determinant of DNA structure. The absence of the 5'-hydroxyl group could influence the puckering equilibrium of the modified sugar and its neighbors.
-
Backbone Torsion Angles: The seven torsion angles that describe the conformation of the DNA backbone are interconnected. A change in one, prompted by the modified sugar, could propagate along the chain, leading to localized or even more global conformational adjustments.
-
Hydration: The 5'-hydroxyl group is a site for hydrogen bonding with water molecules, contributing to the hydration spine of the DNA grooves. Its removal would alter the local hydration pattern, which can indirectly affect DNA conformation and stability.
Thermodynamic Stability: A Quantitative Look at Duplex Formation
The stability of a DNA duplex is a measure of the energetic favorability of its formation from two single strands. This is typically quantified by the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) upon duplex formation. Thermal denaturation studies, which monitor the dissociation of the duplex as a function of temperature, are commonly used to determine these thermodynamic parameters.
While specific thermodynamic data for DNA containing this compound analogs is scarce, studies on other DNA modifications provide a framework for understanding the potential effects. For instance, the removal of a functional group that participates in favorable interactions, such as hydrogen bonding, generally leads to a decrease in duplex stability (a less negative ΔG°).
| Modification | Sequence Context | ΔTm (°C) per modification | ΔΔG°37 (kcal/mol) | Reference |
| This compound Analog | (Hypothetical) | Expected to be negative | Expected to be positive | N/A |
| 5-Methylcytosine | Various | +0.5 to +1.5 | -0.2 to -0.5 | [1] |
| 5-Hydroxy-2'-deoxycytidine | Duplex with G | Destabilizing | Positive | [2] |
This table includes hypothetical data for this compound analogs to illustrate the expected trend and provides comparative data from other modifications for context. The lack of specific experimental values for this compound analogs highlights a gap in the current literature.
Experimental Protocols
A variety of biophysical and biochemical techniques are employed to synthesize and characterize DNA containing modified nucleotides.
Synthesis and Purification of 5'-Deoxyoligonucleotides
The synthesis of oligonucleotides containing a 5'-deoxyribose analog at a specific position is typically achieved using solid-phase phosphoramidite chemistry.
Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis, purification, and characterization of 5'-deoxyoligonucleotides.
Protocol:
-
Solid-Phase Synthesis: The oligonucleotide is assembled on a controlled pore glass (CPG) solid support. The synthesis cycle involves the sequential coupling of phosphoramidite monomers to the growing chain. For the incorporation of the 5'-deoxyribose analog, a corresponding 5'-deoxyribonucleoside phosphoramidite is used in the final coupling step.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed by treatment with a strong base, typically concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified to remove failure sequences and other impurities. Common methods include reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or denaturing polyacrylamide gel electrophoresis (PAGE).
-
Characterization: The identity and purity of the final product are confirmed by mass spectrometry, such as electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
Structural Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of DNA in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), it is possible to determine the conformation of the sugar rings, the backbone torsion angles, and the overall helical geometry.
Logical Flow for NMR Structural Analysis:
Caption: Workflow for determining the 3D structure of a DNA duplex using NMR spectroscopy.
X-ray Crystallography:
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. By analyzing the diffraction pattern of X-rays passing through a crystal of the DNA molecule, a detailed three-dimensional electron density map can be generated, from which the atomic coordinates can be determined.
Thermodynamic Analysis: Thermal Denaturation (UV-Melting)
Thermal denaturation is a widely used method to assess the thermodynamic stability of DNA duplexes. The process involves monitoring the change in UV absorbance at 260 nm as the temperature of the DNA solution is gradually increased. The melting temperature (Tm), which is the temperature at which half of the DNA is in the single-stranded state, is a key indicator of duplex stability.
Experimental Workflow for Thermal Denaturation:
Caption: Workflow for determining the thermodynamic stability of a DNA duplex using UV-melting.
Protocol:
-
Sample Preparation: A solution of the DNA duplex is prepared in a buffer of known pH and salt concentration.
-
Data Acquisition: The sample is placed in a UV-Vis spectrophotometer equipped with a temperature controller. The absorbance at 260 nm is recorded as the temperature is increased at a constant rate.
-
Data Analysis: The resulting absorbance versus temperature data is plotted to generate a melting curve. The Tm is determined as the temperature at the midpoint of the transition.
-
Thermodynamic Parameter Calculation: By analyzing the shape of the melting curve, the thermodynamic parameters (ΔH° and ΔS°) can be calculated, from which the free energy of duplex formation (ΔG°) can be determined.
Conclusion
The incorporation of this compound analogs into DNA represents a subtle yet potentially impactful modification. While direct and comprehensive experimental data remains limited, the theoretical and comparative evidence presented in this guide suggests that the removal of the 5'-hydroxyl group would likely lead to localized structural perturbations and a decrease in thermodynamic stability. The detailed experimental protocols provided herein offer a roadmap for researchers to further investigate these effects and fill the existing knowledge gap. A deeper understanding of how such modifications influence DNA structure and stability is crucial for the rational design of novel therapeutic oligonucleotides and for advancing our fundamental knowledge of nucleic acid biology.
References
- 1. Synthesis and characterization of oligonucleotides containing 5',8-cyclopurine 2'-deoxyribonucleosides: (5'R)-5',8-cyclo-2'-deoxyadenosine, (5'S)-5',8-cyclo-2'-deoxyguanosine, and (5'R)-5',8-cyclo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of 5R-5,6-dihydro-5-hydroxythymidine on duplex DNA stability and structure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Deoxy-D-ribose: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other scientific endeavors, the responsible management of chemical waste is paramount for ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Deoxy-D-ribose, a deoxy sugar utilized in various biochemical research applications. While this compound is not classified as a hazardous substance, adherence to established disposal protocols is essential for maintaining laboratory safety and complying with institutional and local regulations.[1][2][3][4]
Essential Safety and Handling
Before initiating any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a laboratory coat.[5] All handling and disposal activities should be conducted in a well-ventilated area to minimize the potential for inhalation.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of deoxy sugars, indicating their non-hazardous nature under standard conditions. This data is based on information for the closely related compound, 2-Deoxy-D-ribose.
| Property | Value | Implication for Disposal |
| GHS Classification | Not classified as hazardous | Can be managed as non-hazardous waste. |
| Physical State | Solid, off-white | Easy to handle and contain. |
| Odor | Odorless | No inhalation hazard from odor. |
| Solubility | Soluble in water | Allows for aqueous solutions and drain disposal under specific conditions. |
| pH | 6.5 - 7.5 (5% aqueous solution) | Neutral pH, reducing concerns of corrosivity. |
| Stability | Stable under normal conditions | Low risk of reaction during storage and disposal. |
| Incompatible Materials | Strong oxidizing agents | Avoid mixing with strong oxidizing agents. |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2) upon thermal decomposition | Standard procedures for organic material fires should be followed. |
Step-by-Step Disposal Protocols
The appropriate disposal method for this compound depends on its physical form and whether it is contaminated with other hazardous substances.
-
Containerization: Place the uncontaminated, solid this compound waste into a clearly labeled, sealed container.
-
Labeling: The label should clearly identify the contents as "Non-hazardous waste: this compound".
-
Disposal: Dispose of the container in the designated laboratory solid waste stream, as directed by your institution's Environmental Health and Safety (EHS) department. Do not discard it in general office trash.
-
Neutralization: Before considering drain disposal, ensure the pH of the aqueous solution is between 5.5 and 9.5.
-
Dilution and Flushing: If permitted by your institution's EHS guidelines, flush the neutralized solution down the sanitary sewer with a copious amount of water (a general guideline is at least 20 parts water to 1 part solution) to ensure adequate dilution.
-
Solutions with Hazardous Materials: If the aqueous solution is contaminated with any hazardous materials, it must be collected and disposed of as hazardous liquid waste.
If this compound is contaminated with a hazardous substance, it must be treated as hazardous waste. The disposal protocol will be dictated by the nature of the contaminant.
-
Segregation: Keep the contaminated waste separate from all other waste streams.
-
Containerization: Place the waste in a chemically compatible, leak-proof container with a secure lid.
-
Labeling: Label the container clearly with the words "Hazardous Waste" and list all of the chemical constituents, including the contaminant(s).
-
Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste.
-
Rinsing: Triple rinse the empty container that held this compound with water.
-
Rinsate Disposal: The rinsate can typically be disposed of down the sanitary sewer, following the guidelines for aqueous solutions.
-
Label Defacement: Before disposing of the container, deface or remove the original label to prevent misuse.
-
Container Disposal: The clean, empty container can usually be disposed of in the regular laboratory glass or plastic recycling stream.
Spill Management
In the event of a spill of solid this compound:
-
Personal Protection: Ensure you are wearing the appropriate PPE.
-
Containment: Prevent the spill from spreading.
-
Cleanup: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.
-
Ventilation: Ensure adequate ventilation of the area.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for this compound disposal.
Disclaimer: This information is intended as a guide and is based on currently available safety data. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and comply with all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
